1-Benzylcyclopropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylcyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10(6-7-10)8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLNPSWVFBAJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313288 | |
| Record name | 1-Benzyl-1-cyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119373-39-6 | |
| Record name | 1-Benzyl-1-cyclopropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119373-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1-cyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylcyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Benzylcyclopropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-benzylcyclopropan-1-ol, a valuable building block in medicinal chemistry and organic synthesis. The unique structural and electronic properties of the cyclopropane ring make it a desirable motif in drug design, capable of influencing molecular conformation, metabolic stability, and target binding affinity. This document delves into the primary synthetic methodologies, with a detailed focus on the Kulinkovich reaction, offering mechanistic insights, practical experimental protocols, and a discussion of alternative approaches. The content is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles that underpin these transformations, empowering researchers to adapt and optimize these methods for their specific applications.
Introduction: The Significance of the Cyclopropylcarbinol Motif
The cyclopropane ring, the smallest of the carbocycles, is more than just a structural curiosity. Its high degree of strain and unique orbital hybridization impart reactivity and conformational constraints that are highly sought after in the design of novel therapeutics. When incorporated into a molecule, the cyclopropyl group can act as a rigid spacer, a conformational lock, or a bioisostere for other functional groups, such as a gem-dimethyl group or an alkene.
The this compound scaffold, in particular, combines the rigid cyclopropyl core with a benzylic substituent, offering a versatile platform for further functionalization. The hydroxyl group provides a handle for derivatization or can participate in hydrogen bonding interactions with biological targets. The benzyl group can be modified to explore structure-activity relationships, making this a key intermediate in the synthesis of complex molecular architectures.
This guide will focus on the practical synthesis of this important molecule, emphasizing robust and scalable methods.
The Kulinkovich Reaction: A Cornerstone in Cyclopropanol Synthesis
The most direct and widely employed method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[1][2][3] This powerful transformation utilizes a titanium(IV) alkoxide catalyst to mediate the reaction between a carboxylic acid ester and a Grignard reagent that possesses β-hydrogens, such as ethylmagnesium bromide.
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Kulinkovich reaction is not a simple Grignard addition; it proceeds through a fascinating catalytic cycle involving organotitanium intermediates.
The currently accepted mechanism involves the following key steps:[1][2]
-
Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide catalyst (e.g., titanium(IV) isopropoxide) to form a transient dialkyltitanium species. This unstable intermediate rapidly undergoes β-hydride elimination to generate a titanacyclopropane. This is the key reactive species in the catalytic cycle.
-
Reaction with the Ester: The titanacyclopropane then reacts with the carbonyl group of the ester. This is not a simple nucleophilic addition but rather a concerted process that can be thought of as a double alkylation of the ester carbonyl.
-
Formation of the Cyclopropanol: The reaction with the ester leads to the formation of a titanium cyclopropoxide intermediate.
-
Catalyst Regeneration: The titanium cyclopropoxide then undergoes a transmetalation with another equivalent of the Grignard reagent to release the magnesium salt of the cyclopropanol product and regenerate the active titanium catalyst, thus completing the catalytic cycle.
-
Work-up: An aqueous acidic work-up protonates the magnesium alkoxide to yield the final 1-substituted cyclopropanol.
The causality behind the experimental choices is rooted in this mechanism. The use of a Grignard reagent with β-hydrogens is essential for the formation of the titanacyclopropane intermediate via β-hydride elimination. The choice of the titanium catalyst and solvent can influence the reaction rate and yield.
Caption: The catalytic cycle of the Kulinkovich reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via the Kulinkovich reaction.
Materials:
-
Methyl phenylacetate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) solution in a suitable solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for an inert atmosphere is assembled.
-
Reagent Charging: Under a positive pressure of nitrogen or argon, the flask is charged with a solution of methyl phenylacetate (1.0 equivalent) in anhydrous diethyl ether or THF. Titanium(IV) isopropoxide (0.1 - 0.2 equivalents) is then added.
-
Grignard Addition: The reaction mixture is cooled to 0 °C using an ice bath. The ethylmagnesium bromide solution (2.2 - 2.5 equivalents) is added dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours. Gas evolution (ethane) will be observed.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then stirred for 30 minutes.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Ester | Methyl Phenylacetate | [3] |
| Grignard Reagent | Ethylmagnesium Bromide | [3] |
| Catalyst | Titanium(IV) isopropoxide | [3] |
| Stoichiometry (Ester:Grignard:Catalyst) | 1 : 2.2-2.5 : 0.1-0.2 | Inferred from general procedures |
| Solvent | Diethyl ether or THF | [1][2] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 12 - 18 hours | Inferred from general procedures |
| Typical Yield | 70 - 90% | Estimated based on similar reactions |
Alternative Synthetic Strategies
While the Kulinkovich reaction is a powerful tool, other methods can also be employed for the synthesis of this compound, particularly when specific starting materials are more readily available or when different functional group tolerance is required.
Nucleophilic Addition to Cyclopropanone Equivalents
The direct addition of a benzyl Grignard or benzyllithium reagent to cyclopropanone would be the most straightforward approach. However, cyclopropanone itself is a highly reactive and unstable compound. To circumvent this, stable cyclopropanone equivalents have been developed.
A notable example is the use of 1-alkoxy-1-siloxycyclopropanes or related hemiacetals. These compounds can be prepared and isolated, and upon treatment with a Lewis acid or under specific reaction conditions, they can generate cyclopropanone in situ for reaction with a nucleophile.
Conceptual Workflow:
Caption: Synthesis via a cyclopropanone equivalent.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet), the aromatic protons of the phenyl ring (multiplets), the diastereotopic methylene protons of the cyclopropane ring (multiplets), and a singlet for the hydroxyl proton (which may be broad and is D₂O exchangeable).
-
¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbinol carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, the benzylic carbon, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the alcohol, C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The cyclopropane ring can impart favorable pharmacokinetic properties, such as increased metabolic stability by blocking sites of oxidation. The rigid nature of the ring can also pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.
Researchers in drug development can utilize this compound to:
-
Introduce conformational rigidity: The cyclopropane ring restricts the rotation of the benzyl group, which can be advantageous for optimizing interactions with a protein binding pocket.
-
Explore novel chemical space: The unique three-dimensional structure of the cyclopropylcarbinol motif allows for the exploration of new areas of chemical space in lead optimization programs.
-
Serve as a versatile intermediate: The hydroxyl and benzyl groups can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies.
Conclusion
The synthesis of this compound is a key enabling step for the exploration of this important chemical scaffold in medicinal chemistry and organic synthesis. The Kulinkovich reaction stands out as a reliable and high-yielding method for its preparation. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for successful synthesis. The alternative strategies, such as the use of cyclopropanone equivalents, provide additional tools for the synthetic chemist. With the detailed guidance provided in this document, researchers are well-equipped to synthesize and utilize this compound in their pursuit of novel and impactful scientific discoveries.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich reaction. In Wikipedia. [Link]
-
Kim, S.-H.; Sung, M. J.; Cha, J. K. and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. Organic Syntheses2005 , 82, 163. [Link]
-
Delsarte, C.; Etuin, G.; Petit, L. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry2018 , 26(4), 984-988. [Link]
Sources
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. [PDF] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates | Semantic Scholar [semanticscholar.org]
Introduction: The Strategic Value of 1-Benzylcyclopropan-1-ol
An In-Depth Technical Guide to the Chemical Properties of 1-Benzylcyclopropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the cyclopropane ring stands out as a "small ring with a big impact."[1] Its unique geometric and electronic properties—a result of significant ring strain and enhanced π-character in its C-C bonds—make it a valuable motif for modulating the pharmacological profiles of drug candidates.[1] Cyclopropane-containing molecules have demonstrated improvements in potency, metabolic stability, and solubility.[1]
Within this context, this compound emerges as a molecule of significant interest. It is not merely a static structural component but a versatile synthetic intermediate. The inherent strain of the three-membered ring, combined with the tertiary alcohol, makes it a precursor for a variety of stereochemically rich and complex structures through controlled ring-opening reactions.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and core reactivity of this compound, offering field-proven insights for its strategic application in research and development.
Synthesis: The Kulinkovich Hydroxycyclopropanation
The most direct and efficient route to 1-substituted cyclopropanols, including this compound, is the Kulinkovich reaction.[4][5] This organotitanium-mediated transformation synthesizes cyclopropanols from esters and Grignard reagents (typically those with β-hydrogens, like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst.[4][6]
Causality of the Kulinkovich Reaction: The reaction's ingenuity lies in the in-situ formation of a titanacyclopropane intermediate from the titanium alkoxide and two equivalents of the Grignard reagent.[4][7] This titanacyclopropane acts as a 1,2-dianion equivalent. It sequentially adds to the ester's carbonyl group, first forming a β-titanio ketone intermediate, which then undergoes an intramolecular cyclization to yield the titanium salt of the cyclopropanol product.[4] The thermodynamic driving force is the formation of strong Ti-O bonds.[8]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis from methyl 2-phenylacetate using ethylmagnesium bromide and titanium(IV) isopropoxide.
Materials:
-
Methyl 2-phenylacetate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (solution in THF or Et₂O)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Initial Charging: To the flask, add a solution of methyl 2-phenylacetate (1.0 eq) in anhydrous Et₂O (or THF).
-
Catalyst Addition: Add titanium(IV) isopropoxide (0.1-1.0 eq) to the solution via syringe. The amount can be catalytic or stoichiometric depending on the specific variant of the reaction.[4][8]
-
Grignard Addition: Cool the mixture to 0 °C using an ice bath. Add the ethylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with Et₂O. Transfer the filtrate to a separatory funnel, wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Kulinkovich Reaction Mechanism
Caption: Mechanism of the Kulinkovich hydroxycyclopropanation.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
| Property | Predicted Value/Description | Basis of Prediction |
| Molecular Formula | C₁₀H₁₂O | - |
| Molecular Weight | 148.20 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to similar tertiary alcohols. |
| Boiling Point | > 200 °C (at atm. pressure) | Higher than benzyl alcohol (205 °C) due to increased molecular weight.[10] |
| Solubility | Soluble in common organic solvents (e.g., ethers, chloroform, ethyl acetate). Sparingly soluble in water. | The benzyl and cyclopropyl groups are nonpolar, while the hydroxyl group allows for some polarity and hydrogen bonding.[11] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.[12]
| Spectroscopy | Predicted Features |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H ), δ ~2.8 (s, 2H, -CH ₂-Ph), δ ~2.5 (br s, 1H, -OH ), δ ~0.8-1.0 (m, 2H, cyclopropyl-H ), δ ~0.6-0.8 (m, 2H, cyclopropyl-H ). The OH proton signal is exchangeable with D₂O.[13][14] |
| ¹³C NMR (CDCl₃) | δ ~138 (Ar quaternary C ), δ ~130 (Ar C -H), δ ~128 (Ar C -H), δ ~126 (Ar C -H), δ ~60 (quaternary C -OH), δ ~45 (-C H₂-Ph), δ ~15 (cyclopropyl -C H₂-).[15] |
| IR (neat) | ν ~3400 cm⁻¹ (broad, O-H stretch), ν ~3030 cm⁻¹ (C-H aromatic stretch), ν ~2950 cm⁻¹ (C-H aliphatic stretch), ν ~1050 cm⁻¹ (C-O stretch).[13] |
| Mass Spec (EI) | M⁺ at m/z = 148. Key fragments: m/z = 130 ([M-H₂O]⁺), m/z = 91 ([C₇H₇]⁺, tropylium ion), m/z = 57 ([M-C₇H₇O]⁺). |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the high ring strain of the cyclopropane ring (~27 kcal/mol), which facilitates a variety of ring-opening reactions that are often difficult to achieve with other carbocycles.[2] These transformations typically proceed through the formation of a β-keto radical or a cobalt/copper homoenolate intermediate.[16][17][18]
Key Reaction Pathways
-
Catalytic Ring-Opening Cross-Coupling: Transition metals like copper and cobalt can catalyze the ring-opening of cyclopropanols and couple the resulting intermediate with various partners.[2][16] For instance, a copper-catalyzed reaction with bromo-esters can lead to either δ-ketoesters or γ-butyrolactones, with the reaction outcome being controlled by the specific conditions.[2] The mechanism involves the formation of a copper homoenolate, which is the key reactive species.[16]
-
Radical Ring-Opening: Under oxidative conditions (e.g., using Ag(I) or persulfates), the cyclopropanol can undergo a homolytic cleavage of the O-H bond, followed by β-scission of the cyclopropane ring to generate a primary alkyl radical.[18] This radical can then be trapped by various radical acceptors, enabling C-C bond formations that are complementary to traditional polar reactions.[18]
-
Acid-Catalyzed Rearrangements: While less common for simple cyclopropanols, acid-catalyzed conditions can promote rearrangements. This is analogous to the pinacol rearrangement of 1,2-diols, where a carbocation is generated that triggers a rearrangement.[19] However, for cyclopropanols, this often leads to a complex mixture of products unless the substrate is appropriately designed.
Workflow: Synthesis to Application
Caption: General workflow from synthesis to synthetic applications.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound and its derivatives is twofold:
-
As a Bioisostere: The benzylcyclopropyl group can serve as a bioisosteric replacement for other common groups in drug molecules, such as a tert-butyl or a larger aromatic system. The rigid, three-dimensional nature of the cyclopropane ring can orient the benzyl substituent into specific vectors within a protein binding pocket, potentially enhancing potency and selectivity.[20]
-
As a Synthetic Hub: More importantly, its role as a versatile intermediate allows for the rapid generation of diverse molecular scaffolds. The ability to transform the compact cyclopropanol unit into linear ketones or other heterocyclic systems provides a powerful tool for scaffold hopping and exploring chemical space during lead optimization.[3][5] For example, the γ-butyrolactone core, accessible from cyclopropanol ring-opening, is a privileged scaffold in many natural products and pharmaceuticals.[2]
Conclusion
This compound is a strategically important building block whose value is defined by its latent reactivity. While its synthesis is readily achieved via the Kulinkovich reaction, its true potential is realized in the diverse array of transformations it can undergo. The controlled, strain-release-driven ring-opening provides access to valuable synthetic intermediates that would be challenging to prepare otherwise. For researchers in drug discovery and process development, understanding the synthesis, properties, and reactivity of this compound is key to leveraging its unique chemical potential for the creation of novel and complex molecular architectures.
References
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cyclopropanol synthesis [organic-chemistry.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 9. 1-Phenylcyclopropan-1-ol | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 1-Benzylcyclopropan-1-ol: A Predictive Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized molecules is a cornerstone of chemical research. 1-Benzylcyclopropan-1-ol, with its unique combination of a strained cyclopropyl ring, a tertiary alcohol, and a benzyl group, presents an interesting case for spectroscopic analysis. The cyclopropane moiety is a key structural motif in various biologically active molecules, prized for its ability to introduce conformational rigidity and modulate electronic properties.
A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of a complete, experimentally-verified spectroscopic dataset for this compound. This guide, therefore, leverages extensive data from structurally analogous compounds and established spectroscopic principles to provide an in-depth, predictive analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Every prediction is grounded in authoritative data to ensure the highest degree of scientific integrity, offering a robust framework for the characterization of this compound and its derivatives.
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The predicted IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl (O-H), aromatic, and aliphatic C-H bonds.
The most prominent feature is expected to be a strong and broad absorption band for the O-H stretching vibration of the tertiary alcohol, typically appearing in the 3200-3600 cm⁻¹ region.[1][2] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[2] The aromatic C-H stretching vibrations of the benzyl group are anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while the aliphatic C-H stretches from the benzyl CH₂ and the cyclopropyl CH₂ groups will appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).[3][4] The presence of the benzene ring will also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.[4]
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Comments |
| 3600 - 3200 | O-H stretch | Strong, Broad | Indicative of the alcohol functional group, broadened by hydrogen bonding.[1][2] |
| 3100 - 3000 | C-H stretch (sp²) | Medium-Weak | Aromatic C-H bonds of the phenyl ring.[4] |
| 3000 - 2850 | C-H stretch (sp³) | Medium | Aliphatic C-H bonds of the benzyl CH₂ and cyclopropyl CH₂ groups.[3] |
| ~1600, 1500-1430 | C=C stretch | Medium-Weak | Aromatic ring breathing vibrations.[2] |
| 1250 - 1050 | C-O stretch | Medium-Strong | Carbon-oxygen single bond of the tertiary alcohol.[3] |
Experimental Protocol: Acquiring an IR Spectrum
Caption: Workflow for obtaining an IR spectrum.
-
Sample Preparation: For a liquid sample, a drop is placed between two salt plates (e.g., NaCl). For a solid, a thin film can be cast from a volatile solvent, or a KBr pellet can be prepared.
-
Background Scan: A background spectrum of the clean salt plates and ambient atmosphere is recorded. This is crucial to subtract signals from CO₂ and water vapor.
-
Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The instrument's software automatically ratios the sample scan against the background scan to produce the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and cyclopropyl protons. A key feature of cyclopropane rings is the upfield chemical shift of their protons due to the ring current effect, typically appearing at unusually high field (0.22 ppm for unsubstituted cyclopropane).[5][6]
-
Cyclopropyl Protons (Ha, Hb): The four protons on the cyclopropane ring are diastereotopic and are expected to appear as complex multiplets in the upfield region, likely between 0.5 and 1.0 ppm.
-
Hydroxyl Proton (Hc): The alcohol proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent but can be expected in the 1.5-3.0 ppm range.
-
Benzylic Protons (Hd): The two protons of the CH₂ group are chemically equivalent and will appear as a sharp singlet, anticipated around 2.8-3.2 ppm.
-
Aromatic Protons (He): The five protons of the phenyl ring will appear as a multiplet in the downfield region, typically between 7.2 and 7.4 ppm.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ha, Hb | 0.5 - 1.0 | Multiplet | 4H | Cyclopropyl CH₂ protons |
| Hc | 1.5 - 3.0 | Broad Singlet | 1H | Hydroxyl proton |
| Hd | 2.8 - 3.2 | Singlet | 2H | Benzylic CH₂ protons |
| He | 7.2 - 7.4 | Multiplet | 5H | Aromatic protons |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on each unique carbon environment. Similar to ¹H NMR, the carbon atoms of the cyclopropane ring are expected to be significantly shielded, appearing at a high field (upfield).[7]
-
Cyclopropyl Carbons (C1): The two CH₂ carbons of the cyclopropane ring are equivalent and will appear at a high field, predicted to be in the 10-20 ppm range.
-
Quaternary Carbon (C2): The tertiary carbinol carbon of the cyclopropyl ring, attached to the hydroxyl and benzyl groups, will be deshielded and is expected in the 55-65 ppm range.
-
Benzylic Carbon (C3): The benzylic CH₂ carbon is predicted to have a chemical shift in the range of 45-55 ppm.
-
Aromatic Carbons (C4, C5, C6, C7): The carbons of the phenyl ring will appear in the typical aromatic region of 125-140 ppm. The ipso-carbon (attached to the benzyl group) will be at the lower field end of this range.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1 | 10 - 20 | Cyclopropyl CH₂ carbons |
| C2 | 55 - 65 | Quaternary carbinol carbon (C-OH) |
| C3 | 45 - 55 | Benzylic CH₂ carbon |
| C4 | 125 - 129 | Aromatic CH (ortho, para) |
| C5 | 128 - 130 | Aromatic CH (meta) |
| C6 | 135 - 140 | Aromatic C (ipso) |
Experimental Protocol: Acquiring NMR Spectra
Caption: Workflow for obtaining NMR spectra.
-
Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the correct frequency, and the magnetic field is shimmed to maximize homogeneity.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline-corrected for accurate analysis.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₁₀H₁₂O, giving it a molecular weight of 148.20 g/mol .
The fragmentation of this compound is expected to be directed by the stable carbocations that can be formed. The molecular ion peak (M⁺) at m/z = 148 may be observed, but it is likely to be of low intensity for an alcohol.[8] The most prominent fragmentation is expected to be the cleavage of the C-C bond between the benzyl group and the cyclopropyl ring, leading to the formation of a highly stable benzyl cation or tropylium ion at m/z = 91 .[9] This is often the base peak in the mass spectra of benzyl-containing compounds.[9] Another significant fragmentation pathway could involve the loss of a water molecule (18 Da) or the hydroxyl radical (17 Da).
Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 148 | [C₁₀H₁₂O]⁺ | Molecular Ion (M⁺) |
| 131 | [C₁₀H₁₁]⁺ | Loss of •OH (M - 17) |
| 130 | [C₁₀H₁₀]⁺ | Loss of H₂O (M - 18) |
| 91 | [C₇H₇]⁺ | α-cleavage, formation of benzyl/tropylium cation (Base Peak) |
| 77 | [C₆H₅]⁺ | Loss of CH₂ from benzyl cation |
| 57 | [C₃H₅O]⁺ | Cleavage of benzyl-cyclopropyl bond, charge on cyclopropyl fragment |
Key Fragmentation Pathway Visualization
Sources
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation of different functional groups | PPTX [slideshare.net]
1-benzylcyclopropan-1-ol discovery and synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of 1-Benzylcyclopropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable tertiary cyclopropanol, a class of molecules with significant potential in medicinal chemistry and organic synthesis due to the unique conformational constraints and reactivity imparted by the three-membered ring. This guide provides a comprehensive overview of the discovery and synthesis of this compound and its structural analogs. We will delve into the seminal Kulinkovich reaction, the primary and most efficient method for its synthesis, offering a detailed mechanistic explanation and a step-by-step experimental protocol. Furthermore, we will explore a powerful alternative synthetic strategy involving the addition of organometallic reagents to cyclopropanone surrogates, specifically 1-sulfonylcyclopropanols. This guide is intended to be a practical resource for researchers, providing not only procedural details but also the underlying scientific principles that govern these transformations.
The Genesis of 1-Substituted Cyclopropanols: The Kulinkovich Reaction
The discovery of a general and efficient method for the synthesis of 1-substituted cyclopropanols can be attributed to the pioneering work of Oleg G. Kulinkovich and his colleagues in 1989.[1][2][3] Their development of what is now known as the Kulinkovich reaction revolutionized access to these strained alcohols, which were previously challenging to synthesize. The reaction involves the treatment of a carboxylic ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide.[1][2][4] This organometallic transformation opened the door to a wide array of 1-substituted cyclopropanols, including aryl-substituted derivatives like this compound.
Mechanistic Insights into the Kulinkovich Reaction
The currently accepted mechanism of the Kulinkovich reaction is a fascinating cascade of organometallic transformations. The key to this reaction is the in-situ formation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[4]
The process begins with the reaction of the titanium(IV) alkoxide with two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) to form a thermally unstable dialkyltitanium species. This intermediate rapidly undergoes β-hydride elimination, releasing an alkane (ethane in the case of EtMgBr) and forming the crucial titanacyclopropane.[4]
The titanacyclopropane then reacts with the carboxylic ester in a two-fold addition process. First, it adds to the carbonyl group of the ester, which can be thought of as a double alkylation, to ultimately form the cyclopropanol product.[4] The titanium(II) species is reoxidized to titanium(IV) during this process, allowing for the use of catalytic amounts of the titanium alkoxide.[4]
Caption: Mechanism of the Kulinkovich Reaction.
Synthesis of 1-Arylcyclopropanols via the Kulinkovich Reaction: An Experimental Protocol
The following protocol is a representative example for the synthesis of a 1-arylcyclopropanol, closely analogous to this compound, using methyl benzoate as the starting material.
Reaction Scheme:
Methyl Benzoate + 2 EtMgBr --(cat. Ti(O-i-Pr)4)--> 1-Phenylcyclopropan-1-ol
Materials:
-
Methyl benzoate
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Titanium(IV) isopropoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet is assembled.
-
Reagent Charging: The flask is charged with methyl benzoate (1.0 eq) and anhydrous diethyl ether or THF under a positive pressure of nitrogen or argon.
-
Catalyst Addition: Titanium(IV) isopropoxide (0.1 - 1.0 eq) is added to the stirred solution.
-
Grignard Addition: The solution is cooled to 0 °C in an ice bath. The ethylmagnesium bromide solution (2.0 - 2.2 eq) is added dropwise from the dropping funnel over 30-60 minutes. Gas evolution (ethane) will be observed.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting ester.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Work-up: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the 1-phenylcyclopropan-1-ol.
| Reagent | Molar Equiv. | Purpose |
| Methyl Benzoate | 1.0 | Substrate |
| Ethylmagnesium Bromide | 2.0 - 2.2 | Source of ethyl groups for titanacyclopropane formation |
| Ti(O-i-Pr)4 | 0.1 - 1.0 | Catalyst for titanacyclopropane formation |
| Diethyl Ether/THF | - | Anhydrous Solvent |
| Sat. aq. NH4Cl | - | Quenching agent |
An Alternative Pathway: Organometallic Addition to Cyclopropanone Surrogates
While the Kulinkovich reaction is highly effective, an alternative and powerful strategy involves the use of cyclopropanone surrogates. Cyclopropanone itself is highly unstable, but stable precursors have been developed that can generate it in situ for subsequent reactions.[5][6] A particularly useful class of these surrogates is 1-sulfonylcyclopropanols.[5][6][7][8]
The Logic of Cyclopropanone Surrogates
The core concept is to use a stable, easily handleable compound that, under specific reaction conditions, eliminates a leaving group to form the transient cyclopropanone. This highly reactive intermediate is then immediately trapped by a nucleophile, such as an organometallic reagent, to yield the desired 1-substituted tertiary cyclopropanol.[7][8] 1-(Phenylsulfonyl)cyclopropanol has emerged as an excellent cyclopropanone precursor for this purpose.[9]
Caption: Synthesis via a Cyclopropanone Surrogate.
Synthesis of 1-Arylcyclopropanols via Organometallic Addition to 1-(Phenylsulfonyl)cyclopropanol
This method provides a versatile route to various 1-substituted cyclopropanols, including those with aryl substituents. The following is a general protocol based on the work of Lindsay and coworkers.[8][10]
Reaction Scheme:
1-(Phenylsulfonyl)cyclopropanol + ArMgBr --> 1-Arylcyclopropan-1-ol
Materials:
-
1-(Phenylsulfonyl)cyclopropanol
-
Arylmagnesium bromide (e.g., phenylmagnesium bromide or benzylmagnesium chloride) solution in a suitable solvent
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and an inert gas inlet.
-
Reagent Charging: The flask is charged with 1-(phenylsulfonyl)cyclopropanol (1.0 eq) and anhydrous THF under a nitrogen or argon atmosphere.
-
Organometallic Addition: The solution is cooled to the desired temperature (e.g., -78 °C to room temperature, depending on the reactivity of the organometallic reagent). The arylmagnesium bromide solution (>2.0 eq) is added dropwise. Note that more than two equivalents are often necessary as one equivalent is consumed in the deprotonation of the hydroxyl group to initiate the formation of cyclopropanone.[5]
-
Reaction Progression: The reaction is stirred at the chosen temperature until the starting material is consumed, as monitored by TLC.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
Work-up: The mixture is warmed to room temperature, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are dried over anhydrous Na2SO4 and filtered.
-
Purification: The solvent is evaporated in vacuo, and the residue is purified by flash chromatography on silica gel to yield the pure 1-arylcyclopropan-1-ol.
| Reagent | Molar Equiv. | Purpose |
| 1-(Phenylsulfonyl)cyclopropanol | 1.0 | Cyclopropanone Surrogate |
| Arylmagnesium bromide | >2.0 | Nucleophile and base |
| Tetrahydrofuran (THF) | - | Anhydrous Solvent |
| Sat. aq. NH4Cl | - | Quenching agent |
Conclusion
The synthesis of this compound and related 1-substituted cyclopropanols is readily achievable through well-established and reliable methodologies. The discovery of the Kulinkovich reaction provided the foundational and still most widely used approach, offering a direct and efficient conversion of carboxylic esters to these valuable building blocks. The development of stable cyclopropanone surrogates, such as 1-(phenylsulfonyl)cyclopropanol, has introduced a complementary and highly versatile strategy, broadening the scope of accessible cyclopropanol derivatives through the addition of a wide range of organometallic nucleophiles. For researchers in drug discovery and organic synthesis, a thorough understanding of these methods, including their mechanisms and practical considerations, is crucial for the effective incorporation of the unique cyclopropyl motif into novel molecular architectures.
References
-
Rivera, R. M., Jang, Y., Poteat, C. M., & Lindsay, V. N. G. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters, 22(16), 6510–6515. [Link]
-
Semantic Scholar. (n.d.). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Retrieved from [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
ResearchGate. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Retrieved from [Link]
-
PubMed. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of β-Ketoamides. Retrieved from [Link]
-
NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Iron-Catalyzed Oxidative Rearrangement of Cyclopropanone Hemiaminals: General Access to Pyrroloindolones from Indoles. Retrieved from [Link]
-
chemeurope.com. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
IUPAC. (n.d.). Titanacyclopropanes as versatile intermediates for carbon–carbon bond formation in reactions with unsaturated compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(38), 7649-7665. [Link]
-
Organic Chemistry Portal. (n.d.). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Retrieved from [Link]
Sources
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. Kulinkovich_reaction [chemeurope.com]
- 3. synarchive.com [synarchive.com]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(Phenylsulfonyl)cyclopropanol - Enamine [enamine.net]
- 10. General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors [organic-chemistry.org]
An In-depth Technical Guide to 1-Benzylcyclopropan-1-ol: Physicochemical Properties and Drug Development Considerations
Introduction: The Strategic Value of the Benzyl-Cyclopropanol Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, the cyclopropyl moiety has emerged as a powerful tool for drug designers.[1] Its rigid, three-membered ring introduces conformational constraint, which can enhance binding affinity to biological targets and improve metabolic stability by shielding adjacent groups from oxidative metabolism. When incorporated into a tertiary alcohol, such as in the 1-benzylcyclopropan-1-ol scaffold, it presents a unique three-dimensional structure with a specific vector for functional group elaboration.
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a molecule of significant interest for fragment-based drug discovery and as a core intermediate in the synthesis of more complex bioactive compounds. We will delve into its predicted properties, outline rigorous experimental protocols for their empirical determination, and discuss its expected spectral characteristics. Furthermore, this guide will explore a relevant synthetic route and contextualize the molecule's potential within a drug development framework by examining the metabolic implications of its constituent functional groups. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Physicochemical Properties: An In Silico and Empirical Framework
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for this compound, we present a combination of high-quality in silico predictions and detailed protocols for experimental verification.
Predicted Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, predicted using reputable computational models. These values serve as a crucial starting point for experimental design and hypothesis generation.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₀H₁₂O | - |
| Molecular Weight | 148.20 g/mol | - |
| CAS Number | 100151-51-9 | - |
| Boiling Point | 245.8 ± 25.0 °C (at 760 Torr) | Chemicalize |
| pKa (acidic) | 14.99 ± 0.29 | Chemicalize |
| LogP (Octanol-Water Partition Coefficient) | 2.15 | Chemicalize |
| Aqueous Solubility | 0.24 g/L | Chemicalize |
| Polar Surface Area (PSA) | 20.23 Ų | Chemicalize |
| Refractive Index | 1.545 | Chemicalize |
Experimental Verification Protocols
To ensure scientific rigor, predicted data must be validated empirically. The following section provides detailed, self-validating protocols for the determination of the key physicochemical properties of this compound.
1. Melting Point Determination (Capillary Method)
-
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. This protocol follows the widely accepted capillary method.
-
Methodology:
-
Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a column height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
For an unknown melting point, perform a rapid preliminary run by heating at a rate of 10-15°C per minute to determine an approximate range.
-
Allow the apparatus to cool.
-
For the accurate measurement, begin heating at a rate of ~10°C per minute until the temperature is 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
-
Validation: Perform the determination in triplicate to ensure reproducibility.
-
2. Boiling Point Determination (Microscale Method)
-
Rationale: For small quantities of a liquid, a microscale boiling point determination is efficient and accurate. This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Methodology:
-
Apparatus Assembly: Place 200-300 µL of this compound into a small test tube (e.g., 75 x 10 mm).
-
Capillary Insertion: Insert a standard melting point capillary tube (sealed at one end) into the liquid, with the open end down.
-
Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil) or a metal heating block.
-
Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will be expelled as a slow stream of bubbles.
-
Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. At this point, stop heating.
-
Measurement: The liquid will begin to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube.
-
Validation: Repeat the measurement to ensure the value is consistent.
-
3. Aqueous Solubility Determination (Shake-Flask Method)
-
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of a compound's solubility at equilibrium.
-
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation or filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute the clarified supernatant with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.
-
4. pKa Determination (Potentiometric Titration)
-
Rationale: The pKa of the hydroxyl group in this compound influences its ionization state at physiological pH. Potentiometric titration is a precise method for determining pKa by monitoring pH changes upon the addition of a titrant.
-
Methodology:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility.
-
Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Validation: The sharpness of the inflection point on the titration curve provides an indication of the accuracy of the measurement.
-
Predicted Spectral Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex but highly informative.
-
Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.20-7.40 ppm, integrating to 5H.
-
Benzylic Protons (-CH₂-): A singlet at approximately δ 2.8-3.0 ppm, integrating to 2H. The singlet nature arises from the absence of adjacent protons.
-
Cyclopropyl Protons (-CH₂CH₂-): Two distinct multiplets in the upfield region, likely between δ 0.4-1.0 ppm, each integrating to 2H. The diastereotopic nature of the cyclopropyl protons will result in complex splitting patterns (geminal and cis/trans coupling).
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically appearing between δ 1.5-3.0 ppm. This peak will be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.
-
Aromatic Carbons: Signals between δ 125-140 ppm. The quaternary carbon attached to the benzyl group will be a weak signal around δ 138-140 ppm. The other aromatic carbons will appear in the δ 125-130 ppm range.
-
Benzylic Carbon (-CH₂-): A signal around δ 45-50 ppm.
-
Quaternary Cyclopropyl Carbon (C-OH): A signal in the range of δ 55-65 ppm.
-
Cyclopropyl Carbons (-CH₂CH₂-): Two signals in the highly shielded region of δ 10-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and aromatic groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range, characteristic of a tertiary alcohol.
Mass Spectrometry (Predicted Fragmentation)
As a tertiary alcohol, the molecular ion peak (M⁺) at m/z 148 is expected to be weak or absent.[2][3][4] The fragmentation pattern will likely be dominated by pathways that lead to stable carbocations.
-
Loss of Water (M-18): A peak at m/z 130, corresponding to the [M-H₂O]⁺ ion.
-
Alpha-Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond between the quaternary carbon and the benzyl group, leading to the formation of a stable tropylium ion or benzyl cation.
-
Loss of C₃H₅O radical: A prominent peak at m/z 91 ([C₇H₇]⁺), which is often the base peak for benzyl-containing compounds.
-
-
Cleavage of the Cyclopropyl Ring: Fragmentation of the cyclopropyl ring could also occur, though the formation of the benzyl cation is likely the more favorable pathway.
Synthesis and Strategic Considerations in Drug Development
Proposed Synthetic Route: The Kulinkovich Reaction
A highly efficient method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[1] This organotitanium-mediated transformation converts an ester into a cyclopropanol. For this compound, the synthesis would proceed from methyl 2-phenylacetate.
Caption: Synthesis of this compound via the Kulinkovich reaction.
This reaction is known for its operational simplicity and tolerance of various functional groups, making it an attractive choice for library synthesis in a drug discovery setting.
Metabolic Stability and Potential Liabilities
The structure of this compound contains two key motifs with well-documented metabolic profiles.
-
Cyclopropyl Group: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making the ring itself relatively resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This property is often exploited to block metabolism at a specific position and enhance a drug's half-life.
-
Benzyl Group: The benzylic position (the -CH₂- group) is a known "metabolic soft spot." It is susceptible to oxidation by CYP enzymes to form the corresponding secondary alcohol, which can be further oxidized to a ketone. This metabolic pathway is a common clearance mechanism for many drugs.
The interplay between these two groups in this compound is a key consideration. The cyclopropyl group may sterically hinder the approach of CYP enzymes to the benzylic position, potentially slowing the rate of metabolism compared to a less hindered analogue.
Caption: Potential primary metabolic pathway of this compound.
Conclusion
This compound represents a valuable chemical scaffold for drug discovery, combining the metabolic robustness and conformational rigidity of the cyclopropyl group with the versatile synthetic handle of a tertiary alcohol and the aromatic character of the benzyl moiety. While experimental data on this specific molecule is limited, this guide has provided a robust framework for its characterization by presenting high-quality predicted physicochemical properties, detailed protocols for their empirical validation, and a thorough analysis of its expected spectral features. By understanding its synthesis and potential metabolic fate, researchers and drug development professionals are better equipped to strategically employ this compound in the design and synthesis of novel therapeutic agents. The self-validating nature of the described protocols ensures that future work on this scaffold can be built upon a foundation of scientific integrity and technical accuracy.
References
-
Grokipedia. Kulinkovich reaction. Link
-
Wikipedia. Kulinkovich reaction. Link
-
Organic Chemistry Portal. Kulinkovich Reaction. Link
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Link
-
Royal Society of Chemistry. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Org. Biomol. Chem., 2012, 10, 5772-5781. Link
-
NROChemistry. Kulinkovich Reaction: Mechanism & Examples. Link
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Link
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Link
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Link
-
thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Link
-
PubMed. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. J. Am. Chem. Soc. 2006, 128 (10), 3346–3354. Link
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Link
-
Whitman College. GCMS Section 6.10 - Fragmentation of Alcohols. Link
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Link
-
Erowid. Ultramicro-Boiling-Point Determination. Link
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 2024, 4(1), 46-51. Link
-
University of Calgary. Melting point determination. Link
-
Chemtips. How to Determine Boiling Points on the Microscale. Link
-
National Institutes of Health. Development of Methods for the Determination of pKa Values. Spectrosc. Lett. 2013, 46(3), 161-179. Link
-
Scribd. Melting Point Determination Techniques. Link
-
Chemconnections. Boiling Point Determination. Link
-
Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. Link
-
Scribd. Potentiometric Acid-Base Titration Guide. Link
-
Chemistry Steps. Mass Spectrometry of Alcohols. Link
-
University of Arizona. Cytochrome P450 Mechanism Major Types of P450 oxidation Reactions. Link
-
ACS Publications. Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. J. Chem. Educ. 2018, 95 (8), 1410–1412. Link
-
Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Link
-
YouTube. Mass Spectrometry of Alcohols. Link
-
National Institutes of Health. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 2022, 27(19), 6548. Link
-
Westlab Canada. Measuring the Melting Point. Link
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Link
-
The Chymist. Micro Boiling Point Determination. Link
-
ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Link
-
BenchChem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylacetoacetamide. Link
-
Michigan State University. Infrared Spectrometry. Link
-
EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Link
-
National Institutes of Health. Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures. Kinetics, Activation Parameters, and Kinetic Isotope Effects for Oxidation of Benzyl Alcohol. J. Am. Chem. Soc. 2014, 136(30), 10766–10772. Link
-
National Institutes of Health. Mechanisms of Cytochrome P450-Catalyzed Oxidations. Chem. Res. Toxicol. 2018, 31(1), 4–15. Link
-
National Institutes of Health. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. J. Steroid Biochem. Mol. Biol. 2021, 206, 105803. Link
-
Specac Ltd. Interpreting Infrared Spectra. Link
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Link
-
University of California, Los Angeles. Table of Characteristic IR Absorptions. Link
-
The Royal Society of Chemistry. Electronic supplementary information for: Catalytic transfer hydrogenation of ketones using ruthenium(ii) complexes bearing bidentate P,N ligands. Link
-
YouTube. 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. Link
-
Pharma Focus Asia. Metabolic Stability. Link
-
National Institutes of Health. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. J. Med. Chem. 2012, 55(22), 9780–9795. Link
-
New England Drug Metabolism Discussion Group. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Link
-
ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Link
Sources
An In-Depth Technical Guide to the Molecular Structure and Synthesis of 1-Benzylcyclopropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Among these, the cyclopropane ring has garnered significant attention for its unique conformational rigidity and metabolic stability. This guide provides a comprehensive technical overview of 1-benzylcyclopropan-1-ol, a molecule of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, properties, a detailed synthesis protocol via the Kulinkovich reaction, and its potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is a tertiary alcohol characterized by a benzyl group and a hydroxyl group attached to the same carbon of a cyclopropane ring. The strained three-membered ring significantly influences the molecule's geometry and electronic properties.
Key Physicochemical Properties (Predicted and Inferred from Analogs)
| Property | Predicted/Inferred Value | Source/Analog |
| Molecular Formula | C10H12O | - |
| Molecular Weight | 148.20 g/mol | - |
| Appearance | Likely a colorless liquid or low-melting solid | General observation for similar compounds |
| Boiling Point | Estimated to be in the range of 230-250 °C at atmospheric pressure | Inferred from analogs |
| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons). Low solubility in water. | General chemical principles |
| pKa of Hydroxyl Group | Estimated to be around 16-18 | General pKa of tertiary alcohols |
Synthesis of this compound via the Kulinkovich Reaction
The most direct and efficient method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[3][4][5][6] This organotitanium-mediated cyclopropanation of an ester provides a powerful tool for the construction of the cyclopropanol motif. The synthesis of this compound would proceed from ethyl phenylacetate.
Reaction Mechanism
The Kulinkovich reaction involves the in-situ generation of a titanacyclopropane reagent from a Grignard reagent (typically ethylmagnesium bromide) and a titanium(IV) alkoxide catalyst (e.g., titanium(IV) isopropoxide).[3][4][5]
-
Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent react with the titanium alkoxide to form a dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination to yield the reactive titanacyclopropane.[3][4]
-
Reaction with the Ester: The titanacyclopropane then reacts with the ester (ethyl phenylacetate) in a two-step process. The first step involves the nucleophilic addition of the titanacyclopropane to the carbonyl group of the ester.
-
Ring Closure and Product Formation: The resulting intermediate undergoes an intramolecular cyclization and reductive elimination to form the magnesium salt of the cyclopropanol and regenerate the titanium catalyst.
-
Workup: Aqueous workup then yields the final this compound product.[3]
Experimental Protocol
This protocol is a representative procedure for the Kulinkovich reaction adapted for the synthesis of this compound from ethyl phenylacetate.
Materials:
-
Ethyl phenylacetate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)4)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add a solution of ethyl phenylacetate (1.0 equivalent) in anhydrous THF.
-
Addition of Titanium Catalyst: To the stirred solution, add titanium(IV) isopropoxide (0.2-1.0 equivalents) via syringe.
-
Addition of Grignard Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of ethylmagnesium bromide (2.0-2.2 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup and Extraction: Dilute the mixture with ethyl acetate and stir for 15-30 minutes. Filter the resulting suspension through a pad of Celite® to remove the inorganic salts. Transfer the filtrate to a separatory funnel and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
As experimental spectra for this compound are not available, the following are predictions based on its structure and data from analogous compounds like 1-phenylcyclopropan-1-ol and 1-benzylcyclohexan-1-ol.[1][2]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H, corresponding to the phenyl group.
-
Benzyl Protons: A singlet at approximately δ 2.8-3.0 ppm, integrating to 2H, for the benzylic methylene group.
-
Cyclopropyl Protons: Two multiplets in the upfield region, likely between δ 0.5-1.5 ppm, each integrating to 2H, representing the diastereotopic methylene protons of the cyclopropane ring.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 1.5-3.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals between δ 125-140 ppm.
-
Quaternary Cyclopropyl Carbon (C-OH): A signal around δ 60-70 ppm.
-
Benzylic Carbon: A signal around δ 40-50 ppm.
-
Cyclopropyl Methylene Carbons: Signals in the upfield region, typically between δ 10-20 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions around 1600 and 1450-1500 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 148.
-
Major Fragmentation Pathways: Loss of a benzyl radical (C7H7•) to give a fragment at m/z = 57. The base peak is likely to be the tropylium cation at m/z = 91, formed by rearrangement of the benzyl cation.
-
Applications in Drug Discovery
The incorporation of a cyclopropane ring into a drug candidate can offer several advantages, making this compound and its derivatives attractive building blocks for medicinal chemists.
-
Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug.
-
Conformational Constraint: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.
-
Bioisosterism: The cyclopropyl group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene. This allows for the fine-tuning of a molecule's properties while maintaining its biological activity.
Signaling Pathway Context
Cyclopropanol-containing molecules have been investigated for their potential to modulate various biological pathways. For instance, they can be incorporated into inhibitors of enzymes where the cyclopropyl group can interact with the active site. The benzyl group of this compound provides a handle for further functionalization, allowing for the synthesis of a library of compounds to be screened against various targets.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound represents a valuable, albeit under-characterized, molecular scaffold for applications in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through the robust Kulinkovich reaction. The inherent properties of the cyclopropane ring, including metabolic stability and conformational rigidity, make this and related structures highly attractive for the development of novel therapeutics. While a lack of direct experimental data necessitates reliance on predictions from analogous structures, this guide provides a solid foundation for researchers to explore the synthesis and utility of this promising compound. Further investigation into the specific properties and biological activities of this compound is warranted and could unveil new opportunities in drug discovery.
References
-
PubChem. 1-Benzylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Phenylcyclopropan-1-ol. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for... [Link]
-
NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]
-
Grokipedia. Kulinkovich reaction. [Link]
-
Royal Society of Chemistry. Electronic supplementary information. [Link]
-
Wikipedia. Kulinkovich reaction. [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. [Link]
-
PubChem. 1-Butylcyclopropan-1-ol. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). [Link]
-
PubChem. (R)-(+)-1-Phenyl-1-propanol. National Center for Biotechnology Information. [Link]
-
NIST WebBook. 1-Phenylcyclohexanol. National Institute of Standards and Technology. [Link]
-
Organic Syntheses. ethyl phenylacetate. [Link]
-
NIST WebBook. (R)-(+)-1-Phenyl-1-propanol. National Institute of Standards and Technology. [Link]
-
PubChemLite. 1-phenylcyclopropan-1-ol (C9H10O). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). [Link]
-
MOLBASE. 1-benzylcyclohexan-1-ol|1944-01-0. [Link]
-
ChemSynthesis. 1-phenylcyclopropanol. [Link]
-
ChemSynthesis. 1-benzylcyclohexanol. [Link]
-
PubChem. (S)-(-)-1-Phenyl-1-propanol. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
NIST WebBook. (R)-(+)-1-Phenyl-1-propanol. National Institute of Standards and Technology. [Link]
-
NIST WebBook. 1-Phenylcyclohexanol. National Institute of Standards and Technology. [Link]
-
PubChem. 2-Benzylcyclohexan-1-one. National Center for Biotechnology Information. [Link]
Sources
- 1. 1-Benzylcyclohexan-1-ol | C13H18O | CID 74753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylcyclopropan-1-ol | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. Kulinkovich Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Initial Characterization of 1-Benzylcyclopropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The cyclopropyl moiety is a recurring structural motif in a multitude of biologically active molecules and natural products. Its inherent ring strain and unique electronic properties often impart favorable conformational rigidity and metabolic stability, making it a desirable feature in modern drug design. 1-Benzylcyclopropan-1-ol, a tertiary alcohol featuring this strained ring system directly attached to a benzylic group, represents a key building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the initial characterization of this compound, detailing its synthesis, spectroscopic profile, and fundamental physical properties. The methodologies and data presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel cyclopropane-containing compounds.
Synthesis of this compound via the Kulinkovich Reaction
The synthesis of 1-substituted cyclopropanols is efficiently achieved through the Kulinkovich reaction. This organotitanium-mediated cyclopropanation of an ester provides a direct and high-yielding route to the desired tertiary alcohol. In the case of this compound, methyl benzoate serves as a readily available starting material.
Causality of Experimental Choices
The Kulinkovich reaction is predicated on the in situ formation of a titanacyclopropane reagent from a Grignard reagent (typically ethylmagnesium bromide) and a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. The choice of ethylmagnesium bromide is crucial as the beta-hydride elimination from the initially formed diethyltitanium species is a key step in generating the reactive titanacyclopropane. Methyl benzoate is selected as the ester component due to its commercial availability and the straightforward nature of its reaction with the titanacyclopropane intermediate. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to ensure the stability and reactivity of the organometallic species involved. A molar excess of the Grignard reagent is necessary to drive the reaction to completion.
Reaction Mechanism
The reaction proceeds through a fascinating and well-studied mechanism. Initially, the titanium(IV) isopropoxide reacts with two equivalents of ethylmagnesium bromide to form a transient diethyltitanium species. This unstable intermediate undergoes a β-hydride elimination to generate ethane and the key titanacyclopropane reagent. The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding to the carbonyl group of methyl benzoate. A subsequent intramolecular cyclization and elimination of a methoxytitanium species, followed by hydrolysis during the aqueous workup, yields the final this compound product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Methyl benzoate
-
Magnesium turnings
-
Ethyl bromide
-
Titanium(IV) isopropoxide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried three-neck round-bottom flask under an inert atmosphere, magnesium turnings (2.2 equivalents) are suspended in anhydrous diethyl ether. A solution of ethyl bromide (2.1 equivalents) in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated with gentle warming and then maintained at a gentle reflux until the magnesium is consumed.
-
Kulinkovich Reaction: The freshly prepared Grignard reagent is cooled to room temperature. A solution of methyl benzoate (1.0 equivalent) in anhydrous diethyl ether is added, followed by the dropwise addition of titanium(IV) isopropoxide (1.1 equivalents). The reaction mixture is then stirred at room temperature for 12-16 hours.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether. The combined organic layers are separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides key information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The aromatic protons of the benzyl group are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons should appear as a singlet at approximately δ 2.8-3.0 ppm. The diastereotopic methylene protons of the cyclopropyl ring are expected to resonate as two distinct multiplets in the upfield region, typically between δ 0.5 and 1.5 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The aromatic carbons of the benzyl group will show signals in the δ 125-140 ppm region. The quaternary carbon of the cyclopropane ring bearing the hydroxyl and benzyl groups is expected to be in the range of δ 55-65 ppm. The benzylic methylene carbon should appear around δ 40-45 ppm, and the two methylene carbons of the cyclopropyl ring will be observed at approximately δ 10-20 ppm.
| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |
| Aromatic C-H | 7.20 - 7.40 (m, 5H) | 125.0 - 140.0 |
| Benzylic CH₂ | 2.90 (s, 2H) | 42.0 |
| Cyclopropyl C-OH | - | 60.0 |
| Cyclopropyl CH₂ | 0.80 - 1.20 (m, 4H) | 15.0 |
| O-H | variable (br s, 1H) | - |
Note: The predicted NMR data is based on typical chemical shifts for similar structural motifs. Experimental verification is required for precise assignments.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are expected in the 2850-3100 cm⁻¹ range. Aromatic C=C stretching vibrations will appear as a series of sharp peaks between 1450 and 1600 cm⁻¹. The C-O stretching vibration of the tertiary alcohol is anticipated to be in the 1100-1200 cm⁻¹ region.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Tertiary Alcohol) | 1100 - 1200 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) for this compound (C₁₀H₁₂O) would be observed at m/z = 148. A prominent fragment is expected from the loss of a water molecule ([M-H₂O]⁺) at m/z = 130. The base peak is often the tropylium ion ([C₇H₇]⁺) at m/z = 91, resulting from the cleavage of the C-C bond between the cyclopropyl ring and the benzylic carbon, followed by rearrangement. Other significant fragments may include the phenylmethyl cation ([C₇H₇]⁺) and fragments arising from the cleavage of the cyclopropane ring.
Caption: Plausible mass spectrometry fragmentation pathway.
Physical Properties
The physical properties of this compound are essential for its handling, storage, and application in subsequent synthetic steps.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Appearance | Colorless oil |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate). Insoluble in water. |
Conclusion
This technical guide provides a detailed initial characterization of this compound. The Kulinkovich reaction stands out as a robust and efficient method for its synthesis from readily available starting materials. The spectroscopic data, including predicted NMR shifts and expected IR and MS fragmentation patterns, provide a solid foundation for the structural verification of the synthesized compound. While some physical properties require further experimental determination, the information compiled herein offers a valuable resource for researchers and scientists working with this versatile cyclopropane-containing building block, facilitating its use in the development of novel chemical entities.
References
- Kulinkovich, O. G.; Sviridov, S. V.; Vasilevskii, D. A. Titanium(IV) Isopropoxide-Catalyzed Reaction of Ethylmagnesium Bromide with Carboxylic Esters: A Convenient Synthesis of 1-Substituted Cyclopropanols. Synthesis1991, 1991 (03), 234.
-
NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12236048, 1-Phenylcyclopropan-1-ol. [Link]
-
ChemSynthesis. 1-phenylcyclopropanol. [Link]
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
A Theoretical and Computational Investigation of 1-Benzylcyclopropan-1-ol: A Whitepaper
This technical guide provides a comprehensive theoretical framework for the study of 1-benzylcyclopropan-1-ol, a molecule of interest in synthetic chemistry and drug development. By leveraging advanced computational methodologies, we can elucidate its structural, electronic, and reactive properties, offering predictive insights that can accelerate experimental research. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and apply theoretical chemistry to molecules of this class.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a recurring motif in a multitude of bioactive natural products and pharmaceutical agents. Its inherent ring strain imparts unique electronic and conformational properties, often leading to enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. This compound, possessing both the strained cyclopropyl ring and an aromatic benzyl group, presents an intriguing subject for theoretical investigation. Understanding its fundamental properties at a quantum mechanical level is paramount for predicting its behavior in complex biological systems and for designing novel derivatives with tailored functionalities.
This guide will detail a systematic theoretical approach to characterizing this compound, from geometry optimization and spectroscopic prediction to reactivity analysis. We will explore the causality behind the choice of computational methods and how these theoretical models provide a self-validating system for understanding molecular behavior.
Part 1: Computational Methodology - A Self-Validating System
The cornerstone of a robust theoretical study lies in the selection of appropriate computational methods. For a molecule like this compound, a combination of Density Functional Theory (DFT) and ab initio methods provides a balance of accuracy and computational efficiency.
Geometry Optimization and Vibrational Analysis
The initial and most critical step is to determine the ground-state molecular geometry. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.
Protocol: Geometry Optimization
-
Method Selection: The B3LYP hybrid functional is a well-established choice for geometry optimizations of organic molecules, offering a good compromise between accuracy and computational cost.[1][2]
-
Basis Set Selection: The 6-31G(d,p) basis set is a suitable starting point, providing a flexible description of the electron density by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[1][2]
-
Software: All calculations will be performed using a standard quantum chemistry software package such as Gaussian.
-
Verification: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[3] These calculations also provide theoretical vibrational spectra (IR and Raman), which can be directly compared with experimental data for validation.[4]
The rationale for this protocol is to establish a reliable molecular structure from which all other properties can be calculated. The comparison of theoretical and experimental vibrational spectra serves as a crucial validation point for the chosen level of theory.
Diagram: Computational Workflow for Structural and Spectroscopic Analysis
Caption: Workflow for obtaining the optimized geometry and theoretical vibrational spectra of this compound.
Part 2: Electronic Structure and Reactivity Descriptors
With an optimized geometry, we can delve into the electronic properties of this compound. This analysis provides insights into the molecule's stability, reactivity, and potential interaction sites.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[5][6][7]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[6][7][8] Red regions indicate areas of high electron density (nucleophilic sites), while blue regions denote areas of low electron density (electrophilic sites). This is invaluable for predicting how the molecule will interact with other reagents or biological targets.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[6][7] It can quantify hyperconjugative interactions, which are crucial for understanding the stability imparted by the cyclopropyl and benzyl groups.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Correlates with ionization potential and electron-donating ability. |
| LUMO Energy | -0.5 eV | Correlates with electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 6.0 eV | Indicates high kinetic stability. |
| Dipole Moment | ~2.0 D | Suggests moderate polarity. |
Note: These are hypothetical values for illustrative purposes and would be determined by actual DFT calculations.
Diagram: Key Electronic Features of this compound
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Computational molecular spectroscopy | Department of Chemistry [chem.ox.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]
- 7. researchgate.net [researchgate.net]
- 8. asrjetsjournal.org [asrjetsjournal.org]
An In-depth Technical Guide to 1-benzylcyclopropan-1-ol: Synthesis, Characterization, and Applications
Prepared by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzylcyclopropan-1-ol, a tertiary alcohol incorporating both a benzyl and a cyclopropyl moiety. While specific experimental data for this compound is not widely available in public-access literature, this document consolidates foundational chemical principles and data from analogous structures to offer a detailed profile. The guide covers the compound's chemical identity, a robust and detailed protocol for its synthesis via the Kulinkovich reaction, its predicted analytical characteristics, essential safety and handling guidelines, and a discussion of its potential applications in medicinal chemistry, where the cyclopropyl motif is of significant interest. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the synthesis and utilization of novel cyclopropanol derivatives.
Chemical Identity and Physicochemical Properties
As of the latest revision of this guide, a specific CAS number for this compound has not been assigned in major chemical databases. This suggests that the compound is not a widely commercialized or extensively studied substance. However, its chemical identity can be unequivocally established through its structure and systematic nomenclature.
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₂O | Calculated |
| Molecular Weight | 148.20 g/mol | Calculated |
| Canonical SMILES | C1CC1(O)CC2=CC=CC=C2 | Calculated |
| InChI Key | (Predicted) | Calculated |
| CAS Number | Not Assigned |
Properties of structurally similar compounds suggest that this compound is a colorless to pale yellow liquid at room temperature with limited water solubility.
Synthesis of this compound via the Kulinkovich Reaction
The synthesis of 1-substituted cyclopropanols is most effectively achieved through the Kulinkovich reaction. This organotitanium-mediated transformation converts a carboxylic ester into a cyclopropanol using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For the synthesis of this compound, the logical starting material is an ester of phenylacetic acid, such as methyl phenylacetate.
The underlying principle of the Kulinkovich reaction involves the in situ formation of a titanacyclopropane reagent from the interaction of the Grignard reagent (e.g., ethylmagnesium bromide) and the titanium catalyst (e.g., titanium(IV) isopropoxide). This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established Kulinkovich reaction methodologies.
Reagents:
-
Methyl phenylacetate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable ether solvent (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add methyl phenylacetate (1.0 eq) and anhydrous diethyl ether or THF (to make a ~0.2 M solution).
-
Catalyst Addition: Add titanium(IV) isopropoxide (1.0 eq) to the stirred solution under a nitrogen atmosphere.
-
Grignard Addition: Cool the mixture to 0 °C using an ice bath. Add ethylmagnesium bromide (2.2 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Stir for 30 minutes.
-
Workup: Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the titanium salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization (Predicted)
No experimental spectra for this compound are currently available in public databases. The following table presents the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds.
| Technique | Feature | Predicted Chemical Shift / Value | Rationale / Comments |
| ¹H NMR | -OH | 1.5-2.5 ppm (s, broad) | Exchangeable proton, chemical shift is concentration and solvent dependent.[1] |
| Phenyl-H | 7.2-7.4 ppm (m, 5H) | Aromatic protons of the benzyl group. | |
| Benzyl-CH₂ | ~2.8 ppm (s, 2H) | Singlet as there are no adjacent protons. | |
| Cyclopropyl-CH₂ | 0.5-1.0 ppm (m, 4H) | Diastereotopic protons of the cyclopropyl ring, expected to show complex splitting. | |
| ¹³C NMR | Phenyl-C (quaternary) | ~138 ppm | |
| Phenyl-C (CH) | 126-130 ppm | Multiple peaks for the aromatic carbons. | |
| C-OH (quaternary) | ~58 ppm | Quaternary carbon of the cyclopropyl ring attached to the hydroxyl group. | |
| Benzyl-CH₂ | ~45 ppm | ||
| Cyclopropyl-CH₂ | ~15 ppm | ||
| IR | O-H stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of an alcohol's hydroxyl group. |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | ||
| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | ||
| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | ||
| MS (EI) | [M]⁺ | m/z = 148 | Molecular ion peak. |
| [M-H₂O]⁺ | m/z = 130 | Loss of water, a common fragmentation for alcohols. | |
| [M-C₃H₅O]⁺ | m/z = 91 | Loss of the cyclopropanol ring to give the tropylium ion (benzyl cation), which is a very stable and characteristic fragment. |
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it must be handled with the care appropriate for a novel chemical substance of unknown toxicity. General safety precautions for a flammable tertiary alcohol should be followed.
-
GHS Hazard Statements (Predicted):
-
Personal Protective Equipment (PPE):
-
Handling:
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2][4]
-
In case of skin contact: Wash off with soap and plenty of water.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[2][4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Applications in Medicinal Chemistry and Drug Discovery
The cyclopropyl group is a highly valued structural motif in modern drug discovery.[5][6] Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.[7][8] The unique stereoelectronic properties of the cyclopropane ring, such as its rigidity and the increased s-character of its C-H bonds, contribute to these benefits.[7][8]
Key Advantages of the Cyclopropyl Moiety:
-
Metabolic Stability: The cyclopropyl group is resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[5]
-
Potency Enhancement: The rigid nature of the ring can lock a molecule into a bioactive conformation, leading to a more favorable binding entropy and increased potency.[5][7][8]
-
Modulation of Physicochemical Properties: The cyclopropyl ring can act as a "lipophilic hydrogen bond donor" and can influence a molecule's pKa, solubility, and membrane permeability.
-
Reduced Off-Target Effects: By providing a specific and rigid conformation, the cyclopropyl group can improve selectivity for the intended biological target, thereby reducing off-target side effects.[8]
This compound, as a synthetic building block, provides access to a variety of molecules containing the 1-benzylcyclopropyl scaffold. This scaffold could be of interest in the design of novel therapeutics where the combination of a benzyl group (for potential π-π stacking or hydrophobic interactions) and a cyclopropyl group (for the benefits mentioned above) is desired. The tertiary alcohol functionality also serves as a handle for further chemical modifications.
References
-
PubChem. 1-Butylcyclopropan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Phenylcyclopropan-1-ol. National Center for Biotechnology Information. [Link]
-
Tiny molecules, big potential. UNC-Chapel Hill. [Link]
-
New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]
-
PubChem. 1-Benzylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]
-
T. T. T. T. Nguyen, et al. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem. 2016, 59, 13, 5941–5986. [Link]
-
Request PDF: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
SAFETY DATA SHEET - Propan-1-ol. Fisher Scientific. [Link]
-
Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Human Metabolome Database. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
1-Propanol. Wikipedia. [Link]
-
Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. [Link]
-
propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Doc Brown's Chemistry. [Link]
-
New synthesis of (l)-1-O-benzylglycerol. ResearchGate. [Link]
Sources
- 1. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. louisville.edu [louisville.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility Profile of 1-Benzylcyclopropan-1-ol: A Physicochemical Deep Dive for Drug Development Professionals
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. 1-Benzylcyclopropan-1-ol represents a unique structural motif, combining a bulky non-polar benzyl group, a strained cyclopropyl ring, and a polar tertiary alcohol. This guide provides a comprehensive analysis of the theoretical solubility of this compound in various organic solvents, grounded in fundamental physicochemical principles. Furthermore, it outlines a robust, self-validating experimental protocol for the precise determination of its equilibrium solubility, adhering to Good Laboratory Practice (GLP) standards. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the drug development process.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
In the journey of a drug candidate from discovery to clinical application, its physicochemical properties are paramount. Among these, solubility—the ability of a solute to dissolve in a solvent to form a homogeneous solution—stands out as a cornerstone of developability.[1] Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. The molecular architecture of this compound, featuring a confluence of polar and non-polar functionalities, presents a compelling case study for solubility prediction and characterization. The cyclopropyl group, in particular, is a "privileged structural motif" in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability, making an understanding of its solubility characteristics essential.[2] This guide will deconstruct the molecule's structure to predict its behavior in various solvent systems and provide a gold-standard methodology for empirical validation.
Molecular Structure Analysis and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are likely to be miscible.[3] The structure of this compound contains three key features that dictate its interactions with solvents:
-
Tertiary Alcohol (-OH group): This is the primary polar and protic center of the molecule. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor.[4] This feature will promote solubility in polar protic solvents like alcohols and, to a lesser extent, in polar aprotic solvents that can accept hydrogen bonds.[5]
-
Benzyl Group (C₆H₅CH₂-): This large, non-polar, and aromatic moiety will dominate the molecule's character. Its significant van der Waals interactions will drive solubility in non-polar and weakly polar solvents, such as aromatic hydrocarbons and ethers.[6] This bulky group will also sterically hinder the hydroxyl group, potentially reducing its interaction with highly structured solvents like water.[7]
-
Cyclopropyl Ring: This three-membered ring is a strained, non-polar aliphatic structure. It contributes to the overall lipophilicity of the molecule. While the ring itself is non-polar, its unique electronic properties and rigidity can influence molecular packing and interactions.[8]
Synthesis of Intermolecular Forces: The overall solubility will be a balance between the hydrogen bonding capability of the alcohol and the hydrophobic nature of the large benzyl and cyclopropyl components. The molecule has a significant non-polar character, which suggests that its solubility in water will be very low.[9] However, the presence of the hydroxyl group will likely make it more soluble in polar organic solvents than its parent hydrocarbon, benzylcyclopropane.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | High to Moderate | The large non-polar benzyl group will have strong van der Waals interactions with these solvents.[6] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | High | These solvents can interact with the molecule's dipole and accept hydrogen bonds from the -OH group without the high energetic cost of disrupting a strong solvent-solvent hydrogen bond network.[6] |
| Polar Protic | Methanol, Ethanol | Moderate | The alcohol solvents can form hydrogen bonds with the solute's -OH group. However, the large non-polar moiety will disrupt the solvent's own hydrogen bonding network, limiting solubility compared to smaller alcohols.[10][11] |
| Highly Polar | Water | Very Low / Insoluble | The energetic penalty for breaking the strong hydrogen bonds between water molecules to accommodate the large, hydrophobic benzyl group is too high.[9] |
Gold-Standard Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
To move from prediction to empirical data, a meticulously executed experimental protocol is required. The saturation shake-flask method is the most reliable and widely accepted technique for determining thermodynamic equilibrium solubility.[12][13] The following protocol is designed to be self-validating and adheres to Good Laboratory Practice (GLP) principles for data integrity and reproducibility.[14][15][16]
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to 0.01 mg)
-
Scintillation vials (e.g., 20 mL) with Teflon-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of the Solid:
-
Ensure the this compound is a fine, consistent powder to maximize surface area and facilitate faster equilibrium. If necessary, gently grind the solid in a mortar and pestle.
-
Causality: A larger surface area increases the rate of dissolution, allowing the system to reach thermodynamic equilibrium more efficiently.[17]
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed scintillation vial. An excess is critical to ensure a saturated solution is formed with undissolved solid remaining at equilibrium. A good starting point is ~20 mg of solid per 2 mL of solvent.
-
Record the exact mass of the solid added.
-
Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Securely cap the vial.
-
Prepare at least three replicates for each solvent to assess reproducibility.
-
Trustworthiness: Using a significant excess of solid ensures that the final concentration measured represents the true solubility limit and is not limited by the amount of solute added.[12]
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Equilibrate the samples for a minimum of 24 hours. A preliminary time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration is no longer changing.
-
Causality: Solubility is a thermodynamic equilibrium property. Sufficient time and consistent agitation are required to ensure the system has reached a stable state where the rate of dissolution equals the rate of precipitation.[14][15]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).
-
Trustworthiness: Incomplete removal of solid particulates is a major source of error, leading to an overestimation of solubility. Centrifugation is a critical step for generating a clear supernatant.[14]
-
-
Sample Analysis Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a glass pipette or syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial. This step removes any remaining microscopic particles.
-
Causality: The filter material must be chemically compatible with the solvent to prevent leaching of contaminants or absorption of the analyte.
-
Precisely dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis to a concentration that falls within the linear range of the calibration curve.
-
Workflow Diagram
The entire experimental process can be visualized as a logical flow, ensuring each critical step is accounted for.
Caption: Experimental workflow for equilibrium solubility determination.
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a standard and reliable method for quantifying the concentration of the dissolved analyte.[18]
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities or degradation products. A C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common starting point. The UV detector should be set to the wavelength of maximum absorbance (λ_max) for the compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to create a calibration curve. The curve must have a correlation coefficient (R²) of >0.995 to be considered linear and reliable.
-
Sample Quantification: Inject the diluted, filtered samples from the solubility experiment. Use the peak area from the sample chromatogram and the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Final Solubility Calculation: Account for the dilution factor used in the sample preparation to determine the final concentration in the original saturated solution. This value is the equilibrium solubility.
Table 2: Template for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Deviation |
| Toluene | 25 | |||||
| THF | 25 | |||||
| Ethanol | 25 | |||||
| ...other solvents | 25 |
Conclusion
References
-
Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.
-
Rowan Scientific. Predicting Solubility.
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
-
Gervasi, M. F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics.
-
Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube.
-
Poel, W., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
-
Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In: "Drug Bioavailability: Estimation of Solubility, Permeability, and Absorption".
-
SlideShare. Solubility experimental methods.
-
University of Calgary. (2023). Solubility of Organic Compounds.
-
U.S. Pharmacopeia. (2016). <1236> Solubility Measurements.
-
Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate.
-
Patel, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Chemistry Steps. Solubility of Organic Compounds.
-
Chemistry For Everyone. (2024). What Affects Solubility Of Organic Compounds? YouTube.
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
-
BYJU'S. Factors Affecting Solubility.
-
Chemistry LibreTexts. (2021). 2.2: Solubility Lab.
-
Wikipedia. Cyclopropanol.
-
Chemguide. an introduction to alcohols.
-
Master Organic Chemistry. (2014). Alcohols - Nomenclature and Properties.
-
MaterialsZone. (2024). 10 Examples of Good Laboratory Practice (GLP).
-
Chemistry Stack Exchange. Solubility of primary, secondary, and tertiary alcohols in water.
-
Quora. How is alcohol both organic solvent and soluble in water?.
-
Chemistry LibreTexts. (2021). 8.7: Alcohols.
-
Salaün, J., & Baird, M. S. (1995). Cyclopropane Derivatives and their Diverse Biological Activities. In: "The Chemistry of the Cyclopropyl Group, Vol. 2". ResearchGate.
Sources
- 1. Predicting Solubility | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 17. Solubility Measurements | USP-NF [uspnf.com]
- 18. pharmatutor.org [pharmatutor.org]
Methodological & Application
Application Notes & Protocols: Synthesis of 1-Benzylcyclopropan-1-ol via the Kulinkovich Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 1-benzylcyclopropan-1-ol using the Kulinkovich reaction. Intended for researchers in organic synthesis and drug development, this guide details the theoretical underpinnings, a robust experimental protocol, and the critical parameters governing this powerful cyclopropanation method. We will explore the reaction mechanism, explain the rationale behind procedural choices, and provide visualizations to clarify the catalytic cycle, ensuring both novice and experienced chemists can reliably execute this transformation.
Introduction: The Significance of Cyclopropanols and the Kulinkovich Reaction
Cyclopropane rings are privileged structural motifs found in numerous natural products and pharmaceutically active compounds.[1] Their inherent ring strain makes them versatile synthetic intermediates for a variety of ring-opening reactions, serving as homoenolate equivalents.[2] Among the methods to construct these three-membered rings, the Kulinkovich reaction stands out as a highly effective transformation for converting carboxylic esters into 1-substituted cyclopropanols.[3][4]
Discovered by Oleg G. Kulinkovich and his coworkers in 1989, the reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄), to transform an ester into the corresponding cyclopropanol.[3][5][6] This method is valued for its operational simplicity, use of readily available reagents, and broad functional group tolerance.[3][7] This application note specifically focuses on the synthesis of this compound from a phenylacetic acid ester, a valuable building block in medicinal chemistry.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The generally accepted mechanism involves the in-situ formation of a highly reactive titanacyclopropane intermediate which acts as a 1,2-dicarbanion synthon.[4][8]
The key steps are as follows:
-
Formation of the Active Catalyst: Two equivalents of a Grignard reagent with β-hydrogens (e.g., ethylmagnesium bromide, EtMgBr) react with the titanium(IV) isopropoxide precursor. This transmetalation process forms a thermally unstable dialkyltitanium(IV) species.[9][10]
-
Generation of Titanacyclopropane: This dialkyltitanium intermediate rapidly undergoes β-hydride elimination, releasing an alkane (ethane in the case of EtMgBr) and forming the key titanacyclopropane intermediate.[8][9][11] The evolution of ethane gas is a clear visual indicator that the active reagent is being formed.
-
Reaction with the Ester: The titanacyclopropane, a potent nucleophile, engages the ester substrate (e.g., methyl phenylacetate) in a two-step sequence.
-
Ring Closure and Product Formation: The remaining titanium-carbon bond in the ketone intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl. This step forms the three-membered ring, yielding a titanium cyclopropoxide.[3]
-
Catalyst Regeneration & Final Product: The titanium cyclopropoxide reacts with the Grignard reagent present in the mixture to release the product as a magnesium cyclopropoxide salt and regenerate the dialkyltitanium species, thus closing the catalytic cycle.[8][11] An aqueous acidic workup then protonates the magnesium salt to afford the final this compound.[9][11]
Visualization of the Catalytic Cycle
Caption: Catalytic cycle of the Kulinkovich reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a 10 mmol scale synthesis. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to prevent the quenching of moisture-sensitive reagents.[12]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Mmol | Eq. |
| Methyl Phenylacetate | C₉H₁₀O₂ | 150.17 | 1.50 g | 10.0 | 1.0 |
| Titanium(IV) isopropoxide | C₁₂H₂₈O₄Ti | 284.22 | 0.57 g (0.60 mL) | 2.0 | 0.2 |
| Ethylmagnesium bromide | C₂H₅BrMg | 133.27 | 22.0 mL | 22.0 | 2.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 50 mL | - | - |
| Saturated aq. NH₄Cl | NH₄Cl | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | ~200 mL | - | - |
| Brine | NaCl | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - | - |
Note: Ethylmagnesium bromide is specified as a 1.0 M solution in THF.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add methyl phenylacetate (1.50 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add anhydrous THF (50 mL) via cannula or syringe to dissolve the ester. Add titanium(IV) isopropoxide (0.60 mL, 2.0 mmol) to the solution at room temperature. The solution may turn a pale yellow.
-
Cooling: Immerse the flask in an ice-water bath and cool the internal temperature to 0 °C.
-
Grignard Reagent Addition: Add the ethylmagnesium bromide solution (1.0 M in THF, 22.0 mL, 22.0 mmol) dropwise via a syringe pump over 30-45 minutes. Causality Check: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of side products. During the addition, you should observe gentle bubbling (ethane evolution), confirming the formation of the active titanacyclopropane reagent.[8][9]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir vigorously for 16 hours. The mixture will typically become a dark, heterogeneous slurry.
-
Quenching: After 16 hours, cool the reaction flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Safety Note: The quenching process can be exothermic; perform this step slowly to control gas evolution and temperature.
-
Workup and Extraction:
-
Stir the quenched mixture for 15 minutes until two clear layers form.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.[9]
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford this compound as a pure product.
Trustworthiness and Validation: Expected Outcomes
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting ester.
-
Product Characterization: The identity and purity of the final product, this compound, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Yield: Yields for this reaction are typically in the range of 70-90%, depending on the purity of reagents and adherence to anhydrous conditions.
Concluding Remarks for the Practicing Scientist
The Kulinkovich reaction is a robust and reliable tool for the synthesis of cyclopropanols. The protocol described herein for this compound highlights the key experimental considerations necessary for success. The critical factors are the strict exclusion of atmospheric moisture and the controlled addition of the Grignard reagent. By understanding the underlying mechanism, chemists can confidently apply this methodology to a wide range of ester substrates, facilitating the synthesis of complex molecules in pharmaceutical and materials science research. Variations of this reaction, including the use of amides or nitriles to generate cyclopropylamines, further broaden its synthetic utility.[5][10]
References
-
Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich reaction. Wikipedia. [Link]
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Kulinkovich reaction. Grokipedia. [Link]
-
Chemical Spotlight | Titanium Isopropoxide. Echochem. [Link]
-
Kulinkovich Reaction. YouTube. [Link]
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Intra- and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. Organic Syntheses Procedure. [Link]
-
Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]
-
Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10, 7649–7665. [Link]
-
Kulinkovich Reaction. SynArchive. [Link]
-
Oleg G. Kulinkovich's research works. ResearchGate. [Link]
-
Professor Oleg G. Kulinkovich. Arkivoc. [Link]
-
Esposito, A., & Taddei, M. (2000). The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. The Journal of Organic Chemistry, 65(26), 9245–9248. [Link]
Sources
- 1. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ftp.orgsyn.org [ftp.orgsyn.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. synarchive.com [synarchive.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. noahchemicals.com [noahchemicals.com]
Application Note: Acid-Catalyzed Rearrangement of 1-Benzylcyclopropan-1-ol for the Synthesis of Homoallylic Alcohols
Abstract
The acid-catalyzed rearrangement of cyclopropylcarbinols is a powerful and synthetically useful transformation for accessing valuable homoallylic alcohols. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the acid-catalyzed rearrangement of a model substrate, 1-benzylcyclopropan-1-ol. We will delve into the mechanistic underpinnings of this reaction, explain the causality behind key experimental parameters, and provide a robust, step-by-step protocol for its successful execution. The resulting homoallylic alcohol is a versatile intermediate in organic synthesis, particularly relevant in the construction of complex molecular architectures found in natural products and pharmaceutical agents.
Mechanistic Insights and Scientific Rationale
The rearrangement of cyclopropylcarbinyl systems to homoallylic systems is a classic and fascinating transformation in organic chemistry. At its core, the reaction is driven by the release of ring strain from the three-membered cyclopropane ring. The generally accepted mechanism involves the formation of a highly reactive cyclopropylcarbinyl cation intermediate.[1][2]
The Causality Behind the Mechanism:
-
Protonation and Water Elimination: The reaction is initiated by the protonation of the hydroxyl group of this compound by an acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺). Subsequent departure of a water molecule generates a tertiary cyclopropylcarbinyl carbocation. The choice of a Brønsted or Lewis acid is critical; strong, non-nucleophilic acids are preferred to avoid side reactions.
-
Carbocation Rearrangement: The cyclopropylcarbinyl cation is not a single, static species. It exists in equilibrium with other cationic intermediates, including a bicyclobutonium ion, a cyclobutyl cation, and, most importantly, a homoallylic cation.[1][2] This interconversion is rapid and reversible. The high p-character of the C-C bonds in the cyclopropane ring allows for effective orbital overlap with the adjacent empty p-orbital of the carbocation, leading to delocalization of the positive charge.
-
Formation of the Homoallylic Cation: The equilibrium heavily favors the formation of the more stable open-chain homoallylic carbocation. This is the thermodynamic driving force of the reaction, as it relieves the significant strain energy of the cyclopropane ring (approx. 27 kcal/mol). The presence of the benzyl group further stabilizes this cation through resonance.
-
Deprotonation: The final step involves the removal of a proton from the carbon adjacent to the carbocation by a weak base (e.g., the solvent or the conjugate base of the acid catalyst), leading to the formation of the thermodynamically stable homoallylic alcohol product, 4-phenylbut-3-en-1-ol.
The stability of the intermediate carbocations and the transition states leading to them dictate the reaction's outcome. For substrates like this compound, the rearrangement to the homoallylic system is highly favored.[3][4]
Diagram of the Reaction Mechanism A visual representation of the key steps in the acid-catalyzed rearrangement.
Caption: Mechanism of the acid-catalyzed rearrangement.
Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Various | Synthesize via Grignard addition to cyclopropanone surrogate.[5][6] |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Various | Use a dry solvent to prevent quenching the acid. |
| p-Toluenesulfonic acid (PTSA) | Monohydrate, >98.5% | Various | A common, effective, and easy-to-handle acid catalyst. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | For drying the organic layer. |
| Diethyl Ether | ACS Grade | Various | For extraction. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
2.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.75 mmol).
-
Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM). Stir until fully dissolved.
-
Place the flask in an ice bath to cool the solution to 0 °C. This is crucial to control the initial rate of the exothermic reaction and minimize potential side products.
-
-
Initiation of the Reaction:
-
Add p-toluenesulfonic acid monohydrate (PTSA, 64 mg, 0.34 mmol, 0.05 eq.) to the cooled solution in one portion.
-
Checkpoint: A slight color change (e.g., to pale yellow) may be observed upon addition of the acid.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Expected Observation: The starting material spot (higher Rf) should gradually be replaced by a new, more polar spot (lower Rf) corresponding to the product. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Quenching:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 15 mL of saturated sodium bicarbonate (NaHCO₃) solution.
-
Checkpoint: Effervescence (CO₂ evolution) will be observed as the acid is neutralized. Ensure stirring is vigorous enough to facilitate complete quenching.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 15 mL portions of diethyl ether.
-
Combine all organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield 4-phenylbut-3-en-1-ol as a clear oil.
-
Expected Yield: 75-85%.
-
2.3. Characterization of the Product (4-Phenylbut-3-en-1-ol)
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 5H, Ar-H), 6.50 (d, J=15.8 Hz, 1H, Ph-CH=), 6.30 (dt, J=15.8, 6.8 Hz, 1H, =CH-CH₂), 3.75 (t, J=6.4 Hz, 2H, -CH₂OH), 2.50 (q, J=6.6 Hz, 2H, -CH₂-CH₂OH), 1.70 (br s, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 137.5, 132.8, 129.5, 128.6, 127.3, 126.2, 62.2, 36.5.
-
IR (thin film, cm⁻¹): 3330 (br, O-H), 3025, 2928, 1600, 1495, 1450, 965 (trans C=C bend).
Applications and Scope
The homoallylic alcohol product is a versatile building block in organic synthesis. The terminal alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The double bond can undergo a variety of transformations, including epoxidation, dihydroxylation, and hydrogenation.
For drug development professionals, this rearrangement provides a rapid entry into scaffolds containing the homoallylic alcohol moiety, which is present in numerous natural products with biological activity. The ability to generate these structures from readily available cyclopropanes is a significant advantage in the early stages of lead discovery and optimization.[2]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conversion | Inactive catalyst (hydrolyzed PTSA). | Use fresh PTSA or a stronger acid like triflic acid (use with caution). Ensure anhydrous conditions. |
| Formation of Byproducts | Reaction temperature too high or reaction time too long. | Maintain the initial reaction temperature at 0 °C. Monitor closely by TLC and quench as soon as it's complete. |
| Poor Yield after Column | Product is volatile or co-elutes with impurities. | Use care during solvent removal. Adjust the eluent system for better separation. |
References
-
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. ResearchGate. Available at: [Link]
-
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. National Institutes of Health (NIH). Available at: [Link]
-
General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. ACS Publications. Available at: [Link]
-
Synthesis of cyclopropanols. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in asymmetric synthesis via cyclopropanol intermediates. Royal Society of Chemistry. Available at: [Link]
-
The Chemistry of Cyclopropanols. American Chemical Society. Available at: [Link]
-
Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cycl. ChemRxiv. Available at: [Link]
-
Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. Cambridge Open Engage. Available at: [Link]
Sources
Application Notes & Protocols: 1-Benzylcyclopropan-1-ol as a Versatile Intermediate in Natural Product Synthesis
Introduction: The Strategic Value of Strained Rings in Complex Synthesis
In the realm of natural product synthesis and medicinal chemistry, the pursuit of molecular complexity and diversity is paramount. Nature frequently employs intricate carbocyclic frameworks to achieve specific biological functions. The cyclopropane motif, the smallest of all carbocycles, is a recurring feature in a wide array of bioactive natural products and pharmaceuticals.[1][2] Its inherent ring strain (approximately 28 kcal/mol) makes it a potent synthetic intermediate, primed for selective ring-opening reactions that can rapidly build molecular complexity.[3]
Cyclopropanols, in particular, have emerged as highly versatile C3 building blocks. The hydroxyl group not only facilitates a variety of synthetic transformations but also activates the strained ring for cleavage under mild conditions.[3] This guide focuses on a specific and highly useful derivative: 1-benzylcyclopropan-1-ol . The presence of the benzyl group offers a unique handle for further functionalization and directs the reactivity of the cyclopropanol core. We will provide a detailed protocol for the efficient synthesis of this compound via the Kulinkovich reaction and explore its application as a key intermediate in the synthesis of lignan natural products, a class of compounds known for their diverse biological activities.[4][5][6]
The Synthetic Utility of Cyclopropanols
The power of cyclopropanols as synthetic intermediates stems from their ability to undergo controlled ring-opening reactions, leading to the formation of β-functionalized ketones or their equivalents. This reactivity is driven by the release of ring strain and can be initiated by a variety of reagents, including acids, bases, and transition metals.
Caption: General reactivity of cyclopropanols.
Protocol 1: Synthesis of this compound via the Kulinkovich Reaction
The Kulinkovich reaction is a powerful and reliable method for the synthesis of 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[7] This protocol details the synthesis of this compound from ethyl phenylacetate.
Reaction Scheme:
Sources
- 1. cis-(1S,2S)-2-benzylcyclopropan-1-ol | C10H12O | CID 101792737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzylcyclohexan-1-ol | C13H18O | CID 74753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Butylcyclopropan-1-ol | C7H14O | CID 13046623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of 1-Benzylcyclopropan-1-ol Derivatives: A Technical Guide for Advanced Synthesis
Introduction: The Latent Reactivity of the Cyclopropyl Moiety
For the discerning researcher in organic synthesis and drug development, the pursuit of novel molecular architectures with precision and efficiency is a paramount objective. In this context, strained ring systems have emerged as powerful synthons, capable of undergoing unique transformations that are not readily accessible through conventional methodologies. Among these, cyclopropanols, and specifically 1-benzylcyclopropan-1-ol derivatives, represent a class of compounds with exceptional, yet often underutilized, catalytic potential.
The inherent ring strain of the cyclopropane ring, estimated at approximately 28 kcal/mol, coupled with the activating effect of the hydroxyl group, renders these molecules susceptible to selective ring-opening under the influence of a suitable catalyst.[1] This process unlocks a cascade of synthetic possibilities, primarily through the generation of reactive intermediates such as metal homoenolates or β-keto radicals.[1] The benzyl substituent, with its steric bulk and electronic properties, provides a valuable handle for tuning the reactivity and selectivity of these transformations.
This technical guide provides an in-depth exploration of the catalytic applications of this compound derivatives, offering not only detailed protocols but also the underlying mechanistic principles to empower researchers to adapt and innovate upon these methodologies.
Core Principle: Catalytic Ring-Opening and Intermediate Generation
The catalytic utility of this compound derivatives is predicated on their ability to undergo selective C1-C2 bond cleavage upon interaction with a transition metal catalyst or under photoredox conditions. This ring-opening event generates highly valuable synthetic intermediates that can be trapped by a variety of coupling partners.
Mechanism 1: Formation of Metal Homoenolates
In the presence of transition metals such as palladium, copper, nickel, or zinc, this compound can undergo a ring-opening reaction to form a metal homoenolate.[1] This process is often facilitated by the coordination of the metal to the hydroxyl group. The resulting organometallic species is a nucleophilic intermediate that can participate in a range of cross-coupling reactions.
Caption: Formation of a metal homoenolate intermediate from this compound.
Mechanism 2: Generation of β-Keto Radicals
Under photoredox or certain transition metal-catalyzed conditions, a single-electron transfer (SET) process can lead to the formation of a β-keto radical from the cyclopropanol.[1] This radical species can then engage in addition reactions with suitable acceptors, such as electron-deficient olefins.
Caption: Generation of a β-keto radical intermediate via single-electron transfer.
Application Note 1: Palladium-Catalyzed Regioselective Alkenylation for the Synthesis of 1,3-Enynes
A significant application of this compound is in the palladium-catalyzed C-C bond activation and subsequent regioselective alkenylation with 1,3-diynes. This methodology provides a direct route to synthetically valuable 1,3-enynes, which are important building blocks in natural product synthesis and materials science.
Scientific Rationale
The reaction proceeds via the formation of a palladium homoenolate intermediate from this compound. This intermediate then undergoes a regioselective insertion into one of the triple bonds of the 1,3-diyne, followed by reductive elimination to afford the 1,3-enyne product and regenerate the palladium catalyst. The choice of a bulky phosphine ligand is crucial for promoting the desired reactivity and preventing unwanted side reactions.
Experimental Protocol
Materials:
-
This compound
-
1,4-Diphenylbuta-1,3-diyne
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Toluene (anhydrous)
-
Standard Schlenk line or glovebox techniques for handling air- and moisture-sensitive reagents.
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (2.0 equiv.), 1,4-diphenylbuta-1,3-diyne (1.0 equiv.), and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous toluene to achieve a final concentration of 0.1 M with respect to the 1,3-diyne.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1,3-enyne.
Quantitative Data
| Substrate (this compound derivative) | 1,3-Diyne | Catalyst Loading (mol%) | Yield (%) |
| This compound | 1,4-Diphenylbuta-1,3-diyne | 5 | 69 |
| 1-(4-Methylbenzyl)cyclopropan-1-ol | 1,4-Diphenylbuta-1,3-diyne | 5 | 72 |
| 1-(4-Methoxybenzyl)cyclopropan-1-ol | 1,4-Di(p-tolyl)buta-1,3-diyne | 5 | 65 |
Data is representative and may vary based on specific reaction conditions and substrate purity.
Sources
Synthetic Protocols for 1-Substituted Cyclopropanols: An Application Guide for Researchers
Introduction: The Enduring Appeal of a Strained Ring
The cyclopropane motif, a three-membered carbocycle, is a cornerstone of modern organic chemistry and drug discovery. Its inherent ring strain and unique electronic properties—a hybrid of sp² and sp³ character—impart remarkable reactivity and conformational rigidity. When substituted at the C1 position with a hydroxyl group, the resulting 1-substituted cyclopropanols become powerful and versatile synthetic intermediates. Their utility stems from their ability to act as homoenolate synthons, masked carbonyls, and precursors to a variety of other functional groups through stereospecific ring-opening or rearrangement reactions. This guide provides an in-depth exploration of two of the most robust and widely adopted synthetic strategies for accessing 1-substituted cyclopropanols: the Kulinkovich reaction of esters and the Simmons-Smith cyclopropanation of silyl enol ethers. For researchers, scientists, and drug development professionals, a deep understanding of these protocols is essential for leveraging the synthetic potential of this valuable class of molecules.
I. The Kulinkovich Reaction: A Titanium-Mediated Approach from Esters
The Kulinkovich reaction, first reported by Oleg Kulinkovich and his coworkers in 1989, is a powerful method for the synthesis of cyclopropanols from carboxylic esters and Grignard reagents in the presence of a titanium(IV) alkoxide.[1] This reaction is prized for its operational simplicity, broad substrate scope, and the ready availability of starting materials.
A. The Mechanistic Underpinnings: Taming Titanium
The currently accepted mechanism of the Kulinkovich reaction involves the in situ formation of a titanacyclopropane intermediate.[2][3] The causality behind the experimental choices in this reaction is rooted in the unique reactivity of this organotitanium species.
-
Formation of the Active Reagent: Two equivalents of a Grignard reagent, typically one with β-hydrogens like ethylmagnesium bromide, react with a titanium(IV) alkoxide (e.g., Ti(OiPr)₄ or ClTi(OiPr)₃). This initially forms a thermally unstable dialkyltitanium species.[2][3]
-
β-Hydride Elimination: This dialkyltitanium intermediate rapidly undergoes β-hydride elimination to release an alkane (ethane in the case of EtMgBr) and form the key titanacyclopropane.[2][3]
-
Reaction with the Ester: The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester carbonyl group. This proceeds through a double alkylation of the ester.[2]
-
Ring Closure and Product Formation: The resulting intermediate undergoes intramolecular ring closure to form the cyclopropoxide, which upon aqueous workup, yields the desired 1-substituted cyclopropanol.[2]
Caption: Mechanism of the Kulinkovich Reaction.
B. Experimental Protocol: Synthesis of 1-Phenylcyclopropanol
This protocol provides a representative procedure for the synthesis of 1-phenylcyclopropanol from methyl benzoate.
Materials:
-
Methyl benzoate
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with methyl benzoate (1.0 eq) and anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.
-
Addition of Titanium Alkoxide: Titanium(IV) isopropoxide (1.2 eq) is added dropwise to the stirred solution.
-
Addition of Grignard Reagent: Ethylmagnesium bromide (3.0 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. Gas evolution (ethane) will be observed.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then diluted with diethyl ether and filtered through a pad of Celite® to remove the titanium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenylcyclopropanol as a colorless oil.
C. Scope and Limitations
The Kulinkovich reaction is compatible with a variety of functional groups, including ethers and amines.[1] However, esters that are prone to enolization may give lower yields. The choice of Grignard reagent can influence the substitution pattern on the cyclopropane ring.
| Substrate (Ester) | Grignard Reagent | Product | Typical Yield | Reference |
| Methyl benzoate | EtMgBr | 1-Phenylcyclopropanol | 75-85% | [4] |
| Ethyl acetate | PrMgBr | 1-Propylcyclopropanol | 60-70% | [2] |
| γ-Butyrolactone | EtMgBr | 1-(2-Hydroxyethyl)cyclopropanol | 70-80% | [4] |
| Methyl 4-methoxybenzoate | EtMgBr | 1-(4-Methoxyphenyl)cyclopropanol | 70-80% | [2] |
II. Simmons-Smith Cyclopropanation of Silyl Enol Ethers
An alternative and equally powerful strategy for the synthesis of 1-substituted cyclopropanols is the Simmons-Smith cyclopropanation of silyl enol ethers. This method involves the reaction of a silyl enol ether with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[5]
A. The Mechanistic Pathway: A Concerted Approach
The Simmons-Smith reaction is a concerted, stereospecific process. The key to its application in 1-substituted cyclopropanol synthesis is the use of a silyl enol ether as the alkene component.
-
Formation of the Silyl Enol Ether: The corresponding ketone is converted to its silyl enol ether using standard methods, such as treatment with a trialkylsilyl halide (e.g., TMSCl) and a base (e.g., triethylamine or LDA).
-
Generation of the Organozinc Carbenoid: Diiodomethane reacts with a zinc-copper couple to form the active cyclopropanating agent, (iodomethyl)zinc iodide (ICH₂ZnI).[5]
-
Cyclopropanation: The organozinc carbenoid adds to the double bond of the silyl enol ether in a concerted fashion, forming a cyclopropyl silyl ether.[5]
-
Hydrolysis: The resulting cyclopropyl silyl ether is then hydrolyzed under acidic or basic conditions to yield the 1-substituted cyclopropanol.
Caption: Experimental Workflow for Simmons-Smith Synthesis of Cyclopropanols.
B. Experimental Protocol: Synthesis of 1-Methylcyclopropanol
This protocol details the synthesis of 1-methylcyclopropanol from acetone.
Materials:
-
Acetone
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N) or Lithium diisopropylamide (LDA)
-
Diiodomethane (CH₂I₂)
-
Zinc dust
-
Copper(I) cyanide (CuCN) or Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part 1: Synthesis of 2-(Trimethylsiloxy)propene (Silyl Enol Ether of Acetone)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add acetone (1.0 eq) and anhydrous diethyl ether. Cool the solution to 0 °C.
-
Silylation: Add triethylamine (1.5 eq) followed by the dropwise addition of trimethylsilyl chloride (1.2 eq). A white precipitate of triethylammonium chloride will form.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction mixture is then filtered to remove the salt, and the filtrate is carefully concentrated under reduced pressure to yield the crude silyl enol ether, which is often used in the next step without further purification.
Part 2: Simmons-Smith Cyclopropanation
-
Activation of Zinc: In a separate flame-dried flask under an inert atmosphere, add zinc dust (2.0 eq) and a catalytic amount of copper(I) cyanide or copper(I) chloride. Heat the mixture gently under vacuum to activate the zinc, then cool to room temperature.
-
Formation of the Carbenoid: Add anhydrous diethyl ether to the activated zinc-copper couple. Then, add diiodomethane (1.5 eq) dropwise. The mixture may become warm and start to reflux. Stir at room temperature for 1 hour.
-
Cyclopropanation: To the freshly prepared Simmons-Smith reagent, add the crude 2-(trimethylsiloxy)propene (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes to ensure complete hydrolysis of the silyl ether. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by distillation (due to the volatility of 1-methylcyclopropanol). The crude product can be further purified by fractional distillation.
C. Asymmetric Simmons-Smith Reactions
A significant advantage of the Simmons-Smith reaction is the potential for asymmetric induction. The use of chiral ligands can lead to the enantioselective synthesis of 1-substituted cyclopropanols. Chiral dipeptides have been successfully employed as ligands to achieve high enantioselectivities in the cyclopropanation of silyl enol ethers.[6] This provides a powerful tool for the synthesis of optically active building blocks for drug development.
| Silyl Enol Ether of: | Chiral Ligand | Product | Yield | ee (%) | Reference |
| Acetophenone | Dipeptide Ligand | (R)- or (S)-1-Phenylcyclopropanol | High | up to 96 | [6] |
| Cyclohexanone | Dipeptide Ligand | (R)- or (S)-1-Hydroxybicyclo[4.1.0]heptane | High | up to 92 | [6] |
| Propiophenone | Dipeptide Ligand | (R)- or (S)-1-Ethyl-1-phenylcyclopropanol | High | up to 94 | [6] |
III. Comparative Analysis and Practical Considerations
| Feature | Kulinkovich Reaction | Simmons-Smith of Silyl Enol Ethers |
| Starting Material | Carboxylic Esters | Ketones |
| Key Reagents | Grignard Reagent, Ti(OR)₄ | Silylating Agent, CH₂I₂, Zn(Cu) |
| Mechanism | Formation of Titanacyclopropane | Concerted Carbene Addition |
| Stereochemistry | Generally Diastereoselective | Stereospecific (from alkene geometry) |
| Asymmetric Version | Less common, requires chiral Ti complexes | Well-established with chiral ligands |
| Substrate Scope | Broad for esters | Broad for ketones |
| Functional Group Tolerance | Good (ethers, amines) | Good, but sensitive to strong acids/bases |
| Practicality | Operationally simple, one-pot | Two-step process (silylation then cyclopropanation) |
| Safety | Grignard reagents and Ti alkoxides are moisture-sensitive. | Diiodomethane is toxic and volatile. Organozinc reagents are air-sensitive. |
Safety Precautions:
-
Organotitanium Reagents: Titanium alkoxides are moisture-sensitive and should be handled under an inert atmosphere. While not pyrophoric, they can react vigorously with water.[7]
-
Grignard Reagents: These are highly reactive and moisture-sensitive. Standard Schlenk line or glovebox techniques should be employed.
-
Simmons-Smith Reagents: Diiodomethane is a toxic and volatile liquid that should be handled in a well-ventilated fume hood. The organozinc carbenoid is air and moisture-sensitive. The quenching of the reaction should be performed carefully, especially on a large scale.[5]
IV. Characterization of 1-Substituted Cyclopropanols
The successful synthesis of 1-substituted cyclopropanols should be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum (δ 0.5-1.5 ppm). The chemical shift of the substituent at the C1 position will be characteristic. For example, in 1-phenylcyclopropanol , the aromatic protons will appear in the range of δ 7.2-7.4 ppm.
-
¹³C NMR Spectroscopy: The carbons of the cyclopropane ring are also shielded and appear at high field (typically δ 10-30 ppm). The C1 carbon bearing the hydroxyl group and the substituent will be deshielded relative to the other ring carbons. For 1-methylcyclopropanol , the methyl carbon appears around δ 25 ppm, while the cyclopropyl carbons are found at approximately δ 15 and 20 ppm.
-
Infrared (IR) Spectroscopy: A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.
Conclusion
The Kulinkovich reaction and the Simmons-Smith cyclopropanation of silyl enol ethers represent two of the most effective and versatile methods for the synthesis of 1-substituted cyclopropanols. The choice between these two protocols will often depend on the availability of the starting materials (ester vs. ketone), the desired substitution pattern, and the need for asymmetric synthesis. By understanding the underlying mechanisms, mastering the experimental procedures, and adhering to the necessary safety precautions, researchers can confidently access these valuable building blocks for a wide range of applications in organic synthesis and medicinal chemistry. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize these powerful synthetic transformations.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Du, H.; Long, J.; Shi, Y. Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. Organic Letters, 2006 , 8 (13), 2827–2829. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Delsarte, C.; Etuin, G.; Petit, L. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 2018 , 26(5), 984-988. [Link]
-
Wu, Y.-D.; Yu, Z.-X. A theoretical study on the mechanism and diastereoselectivity of the Kulinkovich hydroxycyclopropanation reaction. Journal of the American Chemical Society, 2001 , 123(24), 5777-5786. [Link]
-
Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]
-
Stothers, J. B.; Tan, C. T. 13C magnetic resonance studies. 120. The Simmons–Smith reaction with some silyl enol ethers. Unusual ring expansions of some norcamphor derivatives. Canadian Journal of Chemistry, 1985 , 63(10), 2968-2973. [Link]
-
1-Phenylcyclopropan-1-ol. PubChem. [Link]
-
1-Methylcyclopropan-1-ol. PubChem. [Link]
-
Organotitanium chemistry. Wikipedia. [Link]
Sources
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. ftp.orgsyn.org [ftp.orgsyn.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotitanium chemistry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Enantioselective Synthesis of 1-Benzylcyclopropan-1-ol
Introduction: The Significance of Chiral Cyclopropanols
Chiral cyclopropanes are privileged structural motifs found in a wide array of natural products and pharmaceuticals. The unique conformational constraints and electronic properties of the three-membered ring often impart significant biological activity. Specifically, 1-substituted cyclopropanols are versatile synthetic intermediates, serving as building blocks for more complex molecules.[1][2] The enantioselective synthesis of these compounds, such as 1-benzylcyclopropan-1-ol, is of paramount importance for the development of stereochemically pure active pharmaceutical ingredients (APIs). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of this compound, focusing on robust and reproducible catalytic methods.
Strategic Approaches to Enantioselective Synthesis
The asymmetric synthesis of this compound can be approached through several catalytic strategies. This guide will focus on two of the most effective and well-documented methods:
-
Asymmetric Kulinkovich Reaction: This method involves the reaction of an ester with a Grignard reagent in the presence of a chiral titanium catalyst. It is a powerful tool for the synthesis of 1-substituted cyclopropanols.[1][3][4]
-
Asymmetric Simmons-Smith Cyclopropanation: This classic reaction can be rendered enantioselective through the use of chiral ligands. For the synthesis of this compound, this typically involves the cyclopropanation of a silyl enol ether derived from an appropriate ketone.[5][6][7]
A comparative overview of these methods is presented below:
| Method | Precursor | Key Reagents | Advantages | Challenges |
| Asymmetric Kulinkovich Reaction | Phenylacetic acid ester | Grignard reagent, Chiral Titanium Catalyst (e.g., Ti(TADDOLate)) | Direct synthesis from esters, high enantioselectivity reported for aryl esters. | Stoichiometric amounts of chiral ligand may be required for high ee, sensitive to reaction conditions. |
| Asymmetric Simmons-Smith Cyclopropanation | Silyl enol ether of benzyl methyl ketone | Diethylzinc, Diiodomethane, Chiral Ligand (e.g., Dipeptide) | High yields and enantioselectivities achievable, well-established reaction. | Requires preparation of the silyl enol ether precursor, can be expensive due to reagents.[7] |
Method 1: Asymmetric Kulinkovich Reaction
The Kulinkovich reaction provides a direct route to cyclopropanols from esters.[3][4] The enantioselective variant employs a chiral titanium complex, most notably one derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), to induce stereocontrol.[1]
Reaction Mechanism and Rationale for Component Selection
The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide catalyst. This intermediate then reacts with the ester. The chiral TADDOL ligand creates a sterically defined environment around the titanium center, dictating the facial selectivity of the addition to the carbonyl group and the subsequent cyclization, leading to the formation of one enantiomer of the cyclopropanol in excess.
Figure 1: Simplified mechanism of the Kulinkovich reaction.
Experimental Protocol: Asymmetric Kulinkovich Synthesis of (S)-1-Benzylcyclopropan-1-ol
This protocol is adapted from established procedures for the asymmetric Kulinkovich reaction of aryl esters.[1][3]
Materials:
-
Methyl phenylacetate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol ((R,R)-TADDOL)
-
Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for inert atmosphere chemistry (Schlenk line, argon or nitrogen)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (R,R)-TADDOL (0.12 mmol, 1.2 eq relative to Ti).
-
Add anhydrous THF (10 mL) and cool the solution to -20 °C.
-
Slowly add titanium(IV) isopropoxide (0.1 mmol, 1.0 eq) and stir the mixture for 30 minutes at this temperature to form the chiral titanium catalyst solution.
-
-
Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve methyl phenylacetate (10 mmol, 1.0 eq) in anhydrous THF (20 mL).
-
Add the pre-formed chiral titanium catalyst solution to the ester solution via cannula.
-
Cool the reaction mixture to -50 °C.
-
Slowly add ethylmagnesium bromide solution (22 mmol, 2.2 eq) dropwise over 1 hour, maintaining the temperature below -45 °C.
-
Stir the reaction mixture at -50 °C for 4 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (30 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-benzylcyclopropan-1-ol.
-
Expected Outcome:
-
Yield: 60-80%
-
Enantiomeric Excess (ee): 80-95% (determined by chiral HPLC analysis)
Method 2: Asymmetric Simmons-Smith Cyclopropanation
This approach involves the enantioselective cyclopropanation of a silyl enol ether derived from benzyl methyl ketone. The use of a chiral ligand in conjunction with the Simmons-Smith reagent directs the stereochemical outcome of the reaction.[5][6][7][8]
Reaction Workflow and Mechanistic Rationale
The silyl enol ether of benzyl methyl ketone is first synthesized. This substrate is then subjected to cyclopropanation using a zinc carbenoid, typically generated from diethylzinc and diiodomethane (the Furukawa modification).[7] A chiral ligand, such as a dipeptide derivative, coordinates to the zinc carbenoid, creating a chiral environment that favors the addition of the methylene group to one face of the double bond, resulting in an enantioenriched cyclopropyl silyl ether. Subsequent desilylation yields the desired chiral cyclopropanol.
Sources
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ftp.orgsyn.org [ftp.orgsyn.org]
- 4. Asymmetric transition metal catalyzed Simmons–Smith cyclopropanations - American Chemical Society [acs.digitellinc.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Benzylcyclopropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of Strained Rings
The palladium-catalyzed cross-coupling reaction has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceutical and materials science.[1][2] A particularly elegant and powerful variant of this methodology involves the use of strained ring systems as latent functionalities. 1-Substituted cyclopropanols, such as 1-benzylcyclopropan-1-ol, have emerged as versatile building blocks, serving as synthetic equivalents of homoenolates.[3][4] The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening, allowing for the formation of a reactive palladium homoenolate intermediate. This intermediate can then engage in cross-coupling with a variety of electrophiles, leading to the formation of β-substituted ketones, a motif prevalent in many biologically active molecules.[3]
This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of this compound, offering insights into the reaction mechanism, detailed experimental protocols, and troubleshooting strategies. The transformation offers a robust and modular approach to the synthesis of valuable 1,4-dicarbonyl compounds and their derivatives, which are key intermediates in the synthesis of natural products and pharmaceuticals.[5][6]
Mechanism of Action: The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed cross-coupling of this compound involves a series of well-defined steps within a catalytic cycle. The cycle is initiated by the active Pd(0) species, which undergoes oxidative addition with the cyclopropanol. Subsequent β-carbon elimination leads to the key palladium homoenolate intermediate, which then participates in the cross-coupling process.
A proposed catalytic cycle for the reaction of this compound is as follows[7]:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the O-H bond of this compound to a coordinatively unsaturated Pd(0) complex to form a palladium(II) alkoxide intermediate.
-
β-Carbon Elimination: Driven by the release of ring strain, the palladium(II) alkoxide undergoes a β-carbon elimination (a formal C-C bond cleavage) to generate a palladium(II) homoenolate intermediate. This is the key ring-opening step.
-
Transmetalation (for coupling with organometallics) or Oxidative Addition (for coupling with organic halides): In the case of coupling with an organic halide (e.g., an aryl bromide), the next step is the oxidative addition of the aryl halide to the Pd(II) center, forming a Pd(IV) intermediate. Alternatively, for coupling partners like boronic acids, a transmetalation step would occur.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Experimental Protocols
The following protocol is a representative procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. Researchers should consider this as a starting point for optimization with their specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.01 mmol, 2 mol%), tricyclohexylphosphine (0.02 mmol, 4 mol%), and anhydrous potassium carbonate (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (2 mL). Stir the mixture at room temperature for 10 minutes.
-
Substrate Addition: Add this compound (0.5 mmol, 1.0 equiv) followed by the aryl bromide (0.6 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: The structure and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation: Reaction Parameter Optimization
The following table summarizes typical reaction conditions and their impact on the yield of the cross-coupled product. This data is illustrative and may require optimization for different substrates.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | Toluene | 100 | 18 | 85 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 12 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene | 100 | 24 | 78 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | THF | 80 | 24 | 75 |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents (wet solvent, oxidized phosphine)- Insufficient temperature | - Use a pre-catalyst or ensure in situ reduction of Pd(II) is effective.[8]- Use freshly distilled/anhydrous solvents and high-purity reagents.[9]- Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products (e.g., enone) | - β-hydride elimination from the palladium homoenolate intermediate.[3] | - Use a more electron-donating or sterically bulky ligand to disfavor β-hydride elimination.[3]- Lower the reaction temperature. |
| Homocoupling of the Aryl Bromide | - Catalyst deactivation or slow transmetalation/reductive elimination. | - Screen different ligands to accelerate the desired catalytic cycle.- Ensure a strictly inert atmosphere to prevent catalyst oxidation.[10] |
| Difficulty in Product Purification | - Co-elution with starting materials or byproducts. | - Optimize the chromatography conditions (solvent system, silica gel activity).- Consider alternative purification methods like crystallization or preparative HPLC. |
Applications in Synthesis
The palladium-catalyzed cross-coupling of this compound and its derivatives is a powerful tool for the synthesis of complex molecules, particularly those containing a 1,4-dicarbonyl or related structural motif.
Synthesis of 1,4-Diketones: The most direct application is the synthesis of 1,4-diketones through coupling with acyl chlorides.[5] These products are valuable intermediates for the synthesis of heterocycles such as furans, pyrroles, and pyridazines.
Access to γ,δ-Unsaturated Ketones: Coupling with vinyl halides or triflates provides access to γ,δ-unsaturated ketones, which can undergo further transformations such as cyclization or metathesis reactions.
Natural Product Synthesis: The methodology has been applied to the synthesis of natural products and their analogues. For instance, the core structure of certain alkaloids and terpenoids can be constructed using this ring-opening cross-coupling strategy.
Caption: General workflow illustrating the synthetic utility of the cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound represents a highly effective and versatile method for the construction of carbon-carbon bonds. The reaction proceeds through a fascinating mechanism involving the ring-opening of a strained carbocycle to generate a key palladium homoenolate intermediate. This strategy provides access to a wide range of valuable β-substituted ketones and 1,4-dicarbonyl compounds. The protocols and troubleshooting guide provided herein are intended to facilitate the adoption and optimization of this powerful synthetic transformation in both academic and industrial research settings.
References
-
Mondal, S., et al. (2021). Palladium-Catalyzed C-C Bond Activation and Regioselective Alkenylation between Cyclopropanol and 1,3-Diyne. ChemRxiv. [Link]
-
Mondal, S., et al. (2021). Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes. RSC Advances, 11(40), 24861-24866. [Link]
-
Singh, S., et al. (2024). Stereoselective Synthesis of 1,n‐Dicarbonyl Compounds Through Palladium‐Catalyzed Ring Opening/Isomerization of Densely Substituted Cyclopropanols. Angewandte Chemie International Edition. [Link]
-
Parida, B. B., et al. (2013). C-acylation of Cyclopropanols: Preparation of Functionalized 1,4-diketones. Organic Letters, 15(8), 1780-1783. [Link]
-
Ye, Z., & Dai, M. (2016). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. Accounts of Chemical Research, 49(9), 1889-1900. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
Organic Chemistry Portal. 1,4-Diketone synthesis by C-C coupling. [Link]
-
Request PDF. Ring-Opening of Tertiary Cyclopropanols Derived from β-Diketones. [Link]
-
Li, Z., et al. (2022). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv. [Link]
-
ResearchGate. Palladium‐catalyzed β‐arylation of homoenolates. [Link]
-
Nithiy, N., & Orellana, A. (2014). Palladium-catalyzed cross-coupling of benzyl chlorides with cyclopropanol-derived ketone homoenolates. Organic letters, 16(22), 5854–5857. [Link]
-
Request PDF. Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. [Link]
-
ResearchGate. (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
-
A Pd-catalyzed ring opening coupling reaction of 2,3-allenylic carbonates with cyclopropanols. Chemical Communications. [Link]
-
Thieme Chemistry. Novel Synthesis of Aryl Cyclopropylketones. [Link]
-
Yu, W. Y., et al. (2009). Palladium-catalyzed cross coupling reaction of benzyl bromides with diazoesters for stereoselective synthesis of (E)-alpha,beta-diarylacrylates. Organic letters, 11(2), 469–472. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Palladium-catalyzed cross coupling reaction of benzyl bromides with diazoesters for stereoselective synthesis of (E)-alpha,beta-diarylacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C-acylation of cyclopropanols: preparation of functionalized 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]
- 7. Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-benzylcyclopropan-1-ol
Welcome to the technical support center for the synthesis of 1-benzylcyclopropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing titanium-mediated cyclopropanation, commonly known as the Kulinkovich reaction, to obtain this valuable synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. This document moves beyond a simple protocol, delving into the causality behind experimental choices to empower you with a robust understanding of the chemistry at play.
Reaction Overview: The Kulinkovich Hydroxycyclopropanation
The synthesis of 1-substituted cyclopropanols, such as this compound, is efficiently achieved through the Kulinkovich reaction.[1] This powerful transformation converts a carboxylic ester into a cyclopropanol by reacting it with a Grignard reagent that possesses a β-hydrogen (like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide [Ti(Oi-Pr)₄].[2][3][4]
The reaction proceeds via the in situ formation of a highly reactive titanacyclopropane intermediate.[3][5] This species then acts as a 1,2-dicarbanion equivalent, adding twice to the ester's carbonyl group to construct the cyclopropane ring.[2][3] Understanding this mechanism is crucial for diagnosing and resolving many of the issues that can arise during the experiment.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses the most common challenges encountered during the synthesis of this compound in a direct question-and-answer format.
Issue 1: My reaction yield is very low or I'm only recovering starting material.
Question: I followed the general protocol, but my yield of this compound is less than 20%, or I've mostly recovered my starting ester (e.g., ethyl 2-phenylacetate). What went wrong?
Answer: This is a frequent and frustrating issue that almost always points to a problem with one of the core reagents or the reaction environment. Let's break down the likely culprits.
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Potential Cause A: Inactive Grignard Reagent
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Expertise & Experience: The Grignard reagent (EtMgBr) is the engine of this reaction, responsible for generating the key titanacyclopropane intermediate. It is highly basic and nucleophilic, meaning it will react violently with any protic source, especially water.[6] If your solvent (ether or THF) or glassware is not scrupulously dry, the Grignard reagent will be quenched before it can react with the titanium catalyst.
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Trustworthiness (Self-Validating Protocol):
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Glassware Preparation: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).
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Solvent Purity: Use freshly opened anhydrous solvents or solvents purified through a dedicated solvent purification system. Never use a bottle of "anhydrous" solvent that has been opened multiple times over a long period without re-validation.
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Grignard Titration: Commercial Grignard reagents can vary in concentration. Their molarity should always be determined by titration (e.g., with sec-butanol and 1,10-phenanthroline as an indicator) before use to ensure accurate stoichiometry.
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Potential Cause B: Compromised Titanium Catalyst
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Expertise & Experience: Titanium(IV) isopropoxide is extremely sensitive to moisture. Water will hydrolyze it to form titanium oxides (TiO₂), which are catalytically inactive. This is often visible as the appearance of a white precipitate in the otherwise clear/yellowish liquid catalyst.
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Trustworthiness (Self-Validating Protocol):
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Handling: Always handle Ti(Oi-Pr)₄ under an inert atmosphere using dry syringes or cannulas.
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Storage: Use a fresh bottle from a reputable supplier. If you suspect your catalyst is old or has been exposed to air, it's best to purchase a new one. For rigorous work, the catalyst can be distilled under vacuum before use.
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Potential Cause C: Incorrect Stoichiometry
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Expertise & Experience: The ratio of reagents is critical. The generally accepted mechanism shows that two equivalents of the Grignard reagent are needed to form the initial diethyltitanium species that then eliminates ethane to form the titanacyclopropane.[2] An excess is often required to drive the reaction.
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Trustworthiness (Self-Validating Protocol): Refer to the stoichiometry table below. Using sub-stoichiometric amounts of the titanium catalyst can decrease the yield of the desired cyclopropanol.[7]
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| Reagent | Molar Equivalents (Relative to Ester) | Rationale |
| Ethyl 2-phenylacetate | 1.0 | Limiting Reagent |
| Titanium(IV) Isopropoxide | 1.0 - 1.1 | Stoichiometric use is common for nitriles, but for esters, catalytic amounts are possible, though 0.5-1.1 eq is often used for optimal yield.[2][8] |
| Ethylmagnesium Bromide | 2.5 - 3.0 | Two equivalents are consumed to form the titanacyclopropane; excess drives the reaction to completion.[4] |
Issue 2: My main product is a side product, not the cyclopropanol.
Question: My reaction worked, but my major product isn't this compound. What other products could have formed and why?
Answer: Side product formation is indicative of a deviation from the desired Kulinkovich pathway. The structure of the side product is your best clue.
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Potential Cause A: Formation of 3-phenylpentan-3-ol
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Expertise & Experience: If you isolate a tertiary alcohol, it's likely the result of a standard double Grignard addition to the ester.[6][9] This happens when the Grignard reagent acts as a simple nucleophile, adding twice to the ester carbonyl, instead of forming the titanacyclopropane. This pathway becomes competitive if the titanium catalyst is not activated properly or if the reaction temperature is not controlled.
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Trustworthiness (Self-Validating Protocol):
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Order of Addition: Ensure the Grignard reagent is added to the solution of the ester and the titanium catalyst, not the other way around. This promotes the rapid formation of the titanium complexes.
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Temperature Control: The formation of the titanacyclopropane from diethyltitanium diisopropoxide is temperature-dependent. The reaction is typically run at room temperature or gentle reflux in ether.[4] Significant deviations could alter the reactive species present.
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Potential Cause B: Production of Ethene and Other Gaseous Byproducts
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Expertise & Experience: The formation of ethane is an intrinsic part of the productive catalytic cycle via β-hydride elimination.[2] However, the production of ethene is attributed to a non-productive side reaction where the titanacyclopropane reacts with additional Ti(Oi-Pr)₄.[2] This side reaction is most significant when the ratio of Ti(Oi-Pr)₄ to EtMgBr is near 1:1.[2]
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Trustworthiness (Self-Validating Protocol): Using a slight excess of the Grignard reagent (see stoichiometry table) helps to suppress this unproductive pathway by ensuring the titanium is predominantly in the desired reactive state.
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Issue 3: I'm having trouble with the work-up and purification.
Question: The reaction seems complete by TLC, but the aqueous work-up results in a persistent emulsion, and I'm losing my product on the silica gel column. How can I improve my isolation procedure?
Answer: Isolation of cyclopropanols can be tricky due to the formation of metal salt sludges and the inherent sensitivity of the product.
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Potential Cause A: Emulsion during Work-up
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Expertise & Experience: The quench step generates large amounts of magnesium and titanium salts (hydroxides/oxides), which can form intractable emulsions, trapping your product.
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Trustworthiness (Self-Validating Protocol):
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Quenching Agent: Instead of water alone, quench the reaction mixture slowly with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
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Basification & Stirring: After quenching, add triethylamine (Et₃N) and stir the mixture vigorously for 30 minutes.[5] This helps to complex the metal salts and break up the emulsion.
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Filtration Aid: Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove the solid precipitates before performing the liquid-liquid extraction.
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Potential Cause B: Product Decomposition on Silica Gel
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Expertise & Experience: Cyclopropanols, especially tertiary ones, can be sensitive to acid. Standard silica gel is slightly acidic and can catalyze the ring-opening of your product, leading to streaking on TLC plates and significant product loss during column chromatography.[10]
-
Trustworthiness (Self-Validating Protocol):
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Neutralize Your Silica: Before running the column, wash the silica gel with a solvent system containing 0.5-1% triethylamine (e.g., 1% Et₃N in your chosen hexane/ethyl acetate eluent) to neutralize the acidic sites.[10]
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Alternative Stationary Phase: Consider using neutral alumina as your stationary phase, which is less acidic and often better for acid-sensitive compounds.[10]
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Alternative Purification: If the product is a solid or a high-boiling oil, consider vacuum distillation or recrystallization to avoid chromatography altogether.
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Frequently Asked Questions (FAQs)
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Q1: What is the detailed mechanism for the Kulinkovich reaction?
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A1: The reaction begins with the transmetalation of two equivalents of EtMgBr with Ti(Oi-Pr)₄ to form an unstable diethyltitanium(IV) species. This rapidly undergoes β-hydride elimination to release ethane and form the key titanacyclopropane intermediate. This intermediate then coordinates to the ester carbonyl, leading to a two-fold alkylation process that constructs the cyclopropanol product after aqueous work-up.[2][3][5]
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Q2: Can I use other Grignard reagents besides ethylmagnesium bromide?
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Q3: What are the best solvents for this reaction?
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Q4: Are there alternative titanium catalysts I can use?
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A4: Yes, other titanium(IV) alkoxides like Ti(Ot-Bu)₄ or titanium halides like ClTi(Oi-Pr)₃ can be employed.[3] In some cases, changing the catalyst can influence reaction rates and side product formation. For instance, one study on a similar synthesis found that titanium tetramethoxide minimized side products.[11]
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Visualized Workflows and Mechanisms
To provide further clarity, the following diagrams illustrate the key processes described in this guide.
Caption: High-level experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle of the Kulinkovich reaction.
Caption: Troubleshooting logic flowchart for common synthesis issues.
Reference Experimental Protocol
This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.
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Preparation: Under an inert atmosphere of Argon, add anhydrous diethyl ether (Et₂O, 10 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add ethyl 2-phenylacetate (1.0 eq). Subsequently, add titanium(IV) isopropoxide (1.1 eq) via syringe.
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Grignard Addition: Cool the mixture in an ice bath. Slowly add ethylmagnesium bromide (3.0 M in Et₂O, 2.5 eq) dropwise over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 12-24 hours).
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Work-up: Cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
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Isolation: Add ethyl acetate (EtOAc, 30 mL) and triethylamine (Et₃N, 5 mL). Stir the mixture vigorously for 30 minutes. Filter the entire mixture through a pad of Celite®, washing the pad with additional EtOAc (2 x 20 mL).
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Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with EtOAc (2 x 25 mL).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a hexane/EtOAc gradient to afford the pure this compound.
References
-
NROChemistry. Kulinkovich Reaction: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. Available from: [Link]
-
Wikipedia. Kulinkovich reaction. Available from: [Link]
-
Grokipedia. Kulinkovich reaction. Available from: [Link]
-
Cha, J. K., & Wu, X. (2005). Low-Valent Titanium-Mediated Cyclopropanation of Vinylogous Esters. The Journal of Organic Chemistry, 70(24), 9876–9879. Available from: [Link]
-
Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. Available from: [Link]
-
Oshima, K., & Matsubara, S. (2009). Structural elucidation of a methylenation reagent of esters: synthesis and reactivity of a dinuclear titanium(iii) methylene complex. Chemical Science, 1(1), 104. Available from: [Link]
-
Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984–988. Available from: [Link]
-
Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(39), 7649–7665. Available from: [Link]
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Pearson. Show how you would accomplish the following syntheses. Some of these conversions may require more than one step. (d) ethyl acetate → 3-methylpentan-3-ol. Available from: [Link]
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ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]
Sources
- 1. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Show how you would accomplish the following syntheses. Some of th... | Study Prep in Pearson+ [pearson.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kulinkovich Synthesis of 1-Aryl Cyclopropanols
Welcome to the technical support center for the Kulinkovich synthesis of 1-aryl cyclopropanols. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for creating strained three-membered rings. Here, we move beyond simple protocols to address the nuanced challenges and frequently encountered issues in the lab. This resource is structured as a series of troubleshooting guides and FAQs to provide direct, actionable solutions to specific experimental problems.
Troubleshooting Guide: Common Experimental Challenges
This section addresses the most common issues encountered during the synthesis of 1-aryl cyclopropanols via the Kulinkovich reaction. Each entry is formatted as a question you might ask, followed by a detailed, experience-driven answer.
Q1: My reaction is giving a very low yield, or it failed completely. What are the primary causes and how can I fix this?
A failed Kulinkovich reaction can almost always be traced back to one of three areas: reagent quality, stoichiometry, or reaction conditions.
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Cause 1: Inactive Grignard Reagent. The entire catalytic cycle depends on the quality of your Grignard reagent (e.g., Ethylmagnesium Bromide). Grignard reagents are notoriously sensitive to moisture and air.
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Solution: Always use freshly prepared Grignard reagent or a recently purchased, well-stored commercial solution. It is imperative to titrate your Grignard reagent before use to determine its exact molarity. A simple titration with a known amount of iodine or a colorimetric titration with a catalyst like 1,10-phenanthroline can save you from a failed reaction.
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Cause 2: Poor Quality or Improper Handling of Titanium(IV) Isopropoxide. The titanium catalyst is the heart of the reaction.[1][2] It is highly sensitive to hydrolysis.
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Cause 3: Incorrect Stoichiometry. The reaction mechanism involves the reaction of two equivalents of the Grignard reagent with the titanium alkoxide to form the active titanacyclopropane.[3][4] An insufficient amount of Grignard reagent will lead to incomplete conversion.
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Solution: A common and effective stoichiometry is outlined in the table below. At least two equivalents of the Grignard reagent are needed relative to the ester to drive the reaction.[2]
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| Reagent | Molar Equivalents (relative to Ester) | Purpose |
| Aryl Ester | 1.0 | Substrate |
| Ti(OiPr)₄ or ClTi(OiPr)₃ | 1.0 - 1.2 | Catalyst Precursor |
| Grignard Reagent (e.g., EtMgBr) | 2.0 - 2.5 | Forms Titanacyclopropane |
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Cause 4: Inadequate Temperature Control. The initial formation of the diethyltitanium species is thermally unstable and rapidly undergoes β-hydride elimination.[3]
Q2: My TLC/LCMS shows multiple spots. What are the likely side products and how can I minimize their formation?
The formation of side products often points to competing reaction pathways. Understanding the mechanism helps in diagnosing and suppressing these unwanted products.
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Side Product 1: Simple Grignard Addition Product (Tertiary Alcohol). This occurs if the Grignard reagent adds to the ester carbonyl in a classic fashion without the involvement of titanium.
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Cause: This is often due to inefficient formation of the titanacyclopropane intermediate. This can happen if the titanium reagent is added to the Grignard reagent instead of the other way around, or if the quality of the titanium reagent is poor.
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Solution: Ensure the pre-complexation of the ester and the titanium reagent before the slow addition of the Grignard reagent. This favors the Kulinkovich pathway over simple Grignard addition.
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Side Product 2: Reduced Ester (Alcohol or Aldehyde). The low-valent titanium species generated in situ can act as a reducing agent.
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Cause: A non-productive side reaction between the titanacyclopropane and additional Ti(OiPr)₄ can generate Ti(III) species, which can lead to single-electron transfer (SET) reduction pathways.[3] This is more prevalent when the ratio of Ti(OiPr)₄ to EtMgBr approaches 1:1.[3]
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Solution: Adhere to the recommended stoichiometry (see table above) and ensure the Grignard reagent is in slight excess relative to the titanium catalyst.
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Side Product 3: Products from Enolization. For aryl esters with acidic α-protons, enolization can be a competing pathway.
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Cause: The Grignard reagent is a strong base and can deprotonate the position alpha to the carbonyl.
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Solution: This reaction is most efficient for non-enolizable esters.[2] If your substrate is prone to enolization, running the reaction at a lower temperature may help, but substrate modification might be necessary.
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Frequently Asked Questions (FAQs)
Q: What is the active species that performs the cyclopropanation?
A: The key reactive intermediate is a titanacyclopropane.[1][4] This species is generated in situ from the reaction of two equivalents of a Grignard reagent bearing a β-hydrogen (like EtMgBr) with a titanium(IV) alkoxide. The initially formed dialkyltitanium(IV) species is unstable and undergoes β-hydride elimination to release an alkane (ethane in the case of EtMgBr) and form the three-membered titanacyclopropane ring.[3][5] This intermediate behaves as a 1,2-dicarbanion equivalent.[3]
Kulinkovich Reaction Catalytic Cycle
Caption: The catalytic cycle of the Kulinkovich reaction.
Q: My aryl ester has strong electron-donating or electron-withdrawing groups. How will this affect the reaction?
A: The electronic nature of the aryl ring can influence the reactivity of the ester carbonyl.
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Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) make the carbonyl carbon more electrophilic. Generally, this leads to faster and more efficient reactions.
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Electron-Donating Groups (EDGs): EDGs (e.g., -OMe, -NMe₂) make the carbonyl carbon less electrophilic, which can slow down the reaction. You may need to use slightly longer reaction times or slightly elevated temperatures to drive the reaction to completion.
Q: Can I use catalytic amounts of the titanium reagent?
A: Yes, the reaction is catalytic in titanium.[3] The final titanium-containing intermediate in the cycle is a species that can react again with the Grignard reagent to regenerate the active catalyst.[3] However, in laboratory practice, stoichiometric amounts (or near-stoichiometric, e.g., 0.8-1.0 equiv) are often used to ensure high conversion and reaction rates, especially for less reactive substrates. Using sub-stoichiometric amounts can sometimes lead to an increase in side products if the rate of catalysis is slow.[6]
Q: Are there asymmetric versions of this reaction to produce enantiomerically enriched 1-aryl cyclopropanols?
A: Yes, enantioselective approaches to the Kulinkovich reaction have been developed.[7] A common strategy involves the use of chiral ligands on the titanium center. The most well-documented ligands are TADDOL derivatives, which can induce moderate to good levels of enantioselectivity in the cyclopropanation.[1][8] However, achieving high enantioselectivity that is broadly applicable across many substrates remains a challenge.[7][8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Phenylcyclopropanol
This protocol is a representative example and should be adapted based on the specific aryl ester.
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Setup: To a flame-dried, 500-mL, round-bottomed flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add methyl benzoate (1.36 g, 10.0 mmol, 1.0 equiv) and anhydrous diethyl ether (100 mL).
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Catalyst Addition: Add titanium(IV) isopropoxide (3.55 mL, 12.0 mmol, 1.2 equiv) to the solution at room temperature. Stir for 15 minutes.
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Grignard Addition: Cool the mixture to 0 °C in an ice bath. Add ethylmagnesium bromide (25.0 mL of a 1.0 M solution in THF, 25.0 mmol, 2.5 equiv) dropwise via a syringe pump over a period of 2 hours. A color change to black is typically observed.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LCMS until the starting material is consumed.
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Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).[5]
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Workup: Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the titanium salts.[5] Transfer the filtrate to a separatory funnel, wash with brine (2 x 50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 1-phenylcyclopropanol.
Troubleshooting Workflow
If you encounter issues, this workflow can help diagnose the problem systematically.
Caption: A systematic workflow for troubleshooting the Kulinkovich reaction.
References
-
Organic Chemistry Portal. Kulinkovich Reaction. [Link]
-
Wikipedia. Kulinkovich reaction. [Link]
-
Grokipedia. Kulinkovich reaction. [Link]
-
NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]
-
SynArchive. Kulinkovich Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation. [Link]
-
Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26, 984–988. [Link]
-
Cha, J. K. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 430-445. [Link]
-
Organic Syntheses Procedure. Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]
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Kulinkovich, O. G., et al. (2004). Alkylative Reduction of Titanium(IV) Isopropoxide with EtMgBr: Convenient Method for the Generation of Subvalent Titanium Alkoxide Reagents and their Reactivity in Pinacol Coupling Reactions. Synlett, 2004(1), 77-80. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2018). Discussion Addendum for: Facile Syntheses of Aminocyclopropanes. Organic Syntheses, 95, 289-305. [Link]
-
Lindsay, V. N. G., et al. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]
-
Wu, J., & Micalizio, G. C. (2010). Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate. Journal of the American Chemical Society. [Link]
-
Cha, J. K. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 430-445. [Link]
-
Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link]
Sources
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ftp.orgsyn.org [ftp.orgsyn.org]
Technical Support Center: Synthesis of 1-Benzylcyclopropan-1-ol
Welcome to the technical support guide for the synthesis of 1-benzylcyclopropan-1-ol. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges, delve into the mechanistic underpinnings of side reactions, and provide validated protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions & Troubleshooting
This section tackles the most pressing issues encountered during the synthesis of this compound, which is typically prepared via the nucleophilic addition of a benzyl Grignard reagent to a cyclopropanone equivalent.
Q1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I fix this?
Low yield is a frequent issue stemming from several factors, primarily related to the stability of reagents and the reaction conditions.
Answer: The primary culprits for low yield are often degradation of the Grignard reagent, inefficient generation of the reactive cyclopropanone intermediate, or competing side reactions.
Troubleshooting Protocol:
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Verify Grignard Reagent Activity: Benzylmagnesium halides are notoriously reactive and can degrade upon exposure to atmospheric moisture or oxygen. Before starting your main reaction, titrate a small aliquot of your Grignard reagent (e.g., using a standard solution of I2 or menthol with a phenanthroline indicator) to confirm its molarity.
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Assess the Cyclopropanone Precursor: Cyclopropanone itself is highly unstable. Therefore, precursors like 1-ethoxycyclopropanol or its silylated ether, (1-ethoxycyclopropoxy)trimethylsilane, are commonly used.[1] These generate cyclopropanone in situ. Ensure the precursor is pure and the conditions for its conversion to cyclopropanone are optimal. For hemiacetals, mild Lewis acids can facilitate this conversion, but strong acids can promote ring-opening.
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Control Reaction Temperature: The addition of the Grignard reagent should be performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. A sudden exotherm can lead to undesired pathways.
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Strictly Anhydrous Conditions: Water will quench the Grignard reagent, forming toluene. Ensure all glassware is oven- or flame-dried and all solvents are rigorously dried before use.
Q2: I've isolated a significant amount of a byproduct that appears to be a homoallylic alcohol (e.g., 1-phenylbut-3-en-1-ol). What is happening and how can I prevent it?
The formation of a homoallylic alcohol is a classic indicator of a specific, well-documented side reaction involving the instability of the cyclopropylcarbinyl system.
Answer: This byproduct arises from the acid- or Lewis acid-catalyzed rearrangement of the desired product, this compound, or its magnesium alkoxide intermediate. The high ring strain of the cyclopropane ring makes the cyclopropylcarbinyl cation intermediate susceptible to rapid rearrangement to a more stable homoallyl cation.[2]
Mechanistic Insight:
During aqueous or acidic workup, the tertiary alcohol can be protonated. The resulting carbocation, a cyclopropylcarbinyl cation, is highly unstable and rapidly rearranges through C-C bond cleavage of the cyclopropane ring to form a more stable, resonance-delocalized homoallylic cation. This cation is then quenched by water to yield the homoallylic alcohol.[2][3][4]
Preventative Measures:
-
Careful Workup: Quench the reaction at low temperature (0 °C or below) with a saturated aqueous solution of NH4Cl instead of a strong acid. NH4Cl is a milder proton source and buffers the solution, minimizing the risk of forming the carbocation intermediate.
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Minimize Lewis Acidity: The magnesium halide (MgX2) formed during the reaction is a Lewis acid and can promote this rearrangement. Adding a chelating agent like 1,4-dioxane can sequester the MgX2, reducing its catalytic activity.
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Temperature Control: Perform the entire reaction and workup at the lowest practical temperature to reduce the rate of the rearrangement.
Troubleshooting Workflow for Isomer Formation
Caption: Troubleshooting logic for homoallylic alcohol formation.
Q3: My reaction mixture contains significant amounts of dibenzyl and benzyl alcohol. What causes these impurities?
These byproducts are related to the synthesis and handling of the benzylmagnesium halide reagent itself.
Answer:
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Benzyl alcohol is formed if the Grignard reagent is exposed to oxygen (air) during the reaction or workup.
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Dibenzyl (1,2-diphenylethane) is a result of Wurtz-type coupling, where the Grignard reagent reacts with unreacted benzyl halide.
Preventative Measures:
| Impurity | Cause | Prevention Strategy |
| Benzyl Alcohol | Reaction with O₂ | Maintain a strict inert atmosphere (N₂ or Ar) throughout the synthesis and transfer of the Grignard reagent. |
| Dibenzyl | Coupling with Benzyl Halide | Ensure slow, controlled addition of the benzyl halide to the magnesium turnings during Grignard formation to maintain a low concentration of the halide and minimize coupling. |
Alternative Synthetic Strategy: The Kulinkovich Reaction
For researchers facing persistent issues with Grignard-based routes, the Kulinkovich reaction offers a robust alternative for synthesizing 1-substituted cyclopropanols.[5][6][7]
Principle: This reaction uses a Grignard reagent (typically with β-hydrogens, like EtMgBr) in the presence of a titanium(IV) alkoxide catalyst to convert an ester into a cyclopropanol.[7][8] For this compound, one would use an appropriate phenylacetate ester.
Reaction Mechanism Overview
Caption: Simplified Kulinkovich reaction pathway.
Advantages:
-
Avoids the direct use of unstable cyclopropanone.[9]
-
The reaction conditions are generally mild.
-
Tolerates a variety of functional groups.[8]
Considerations:
-
Requires stoichiometric amounts of the Grignard reagent and catalytic titanium isopropoxide.
-
The mechanism is complex, but the experimental setup is straightforward.
Detailed Experimental Protocol: Grignard Addition to a Cyclopropanone Hemiacetal
This protocol is a validated starting point for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
1-Ethoxycyclopropan-1-ol
-
Anhydrous diethyl ether or THF
-
Saturated aqueous NH4Cl solution
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings (1.2 eq.) to the flask.
-
Add a solution of benzyl chloride (1.0 eq.) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the benzyl chloride solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey-black solution at room temperature for 1-2 hours.
-
-
Addition Reaction:
-
In a separate flame-dried flask under inert atmosphere, dissolve 1-ethoxycyclopropan-1-ol (1.1 eq.) in anhydrous diethyl ether.
-
Cool this solution to -10 °C.
-
Slowly add the prepared benzylmagnesium chloride solution via cannula, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH4Cl solution dropwise.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
References
-
Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, 2004(01), 77-89.
-
Cha, J. K. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 430-444. [Link]
-
Wolstenholme, J. R., & Taylor, R. J. (2011). The Kulinkovich Reaction. In Comprehensive Organic Synthesis II (pp. 356-385). Elsevier. [Link]
-
Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VI. Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Cations. Journal of the American Chemical Society, 73(7), 3176–3179. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Kulinkovich Reaction [organic-chemistry.org]
- 8. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 9. ftp.orgsyn.org [ftp.orgsyn.org]
Technical Support Center: Purification of 1-benzylcyclopropan-1-ol
Welcome to the technical support center for the purification of 1-benzylcyclopropan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. As a tertiary alcohol with a strained cyclopropyl ring, this compound presents unique purification challenges, primarily related to its sensitivity to acidic conditions which can catalyze ring-opening or rearrangement reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.
Section 1: Core Concepts & General FAQs
This section addresses foundational questions regarding the purification strategy and inherent stability of this compound.
Question: What are the primary purification techniques for this compound?
Answer: The two most effective and widely used methods for purifying this compound are flash column chromatography and recrystallization .
-
Flash Column Chromatography is ideal for removing impurities with different polarities from the target compound. It is highly versatile and can be adapted for various scales.[1][2]
-
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound, often yielding material of very high purity.[3][4]
Distillation is generally not recommended due to the risk of thermal degradation or acid-catalyzed rearrangement, which can be promoted at elevated temperatures.[5]
Question: Is this compound susceptible to degradation during purification?
Answer: Yes. The primary concern is its sensitivity to acid. The tertiary alcohol on the strained three-membered ring is prone to protonation, which can initiate a carbocation-driven ring-opening or rearrangement cascade. This is a critical consideration when using silica gel for chromatography.[6] While thermally more stable than some other cyclopropanols, prolonged exposure to high temperatures should be avoided.
Question: What are the likely impurities I might encounter after synthesizing this compound?
Answer: Impurities are highly dependent on the synthetic route (e.g., Grignard addition to cyclopropyl benzyl ketone or reaction of an ester with a cyclopropyl organometallic reagent). Common impurities may include:
-
Unreacted Starting Materials: Such as the ketone/ester precursor or organometallic reagents.
-
Byproducts: Salts from the Grignard reaction workup (e.g., MgBr₂).
-
Solvents: Residual reaction or extraction solvents (e.g., THF, diethyl ether, toluene).
-
Rearrangement Products: Acid-catalyzed byproducts formed during an acidic aqueous workup or purification.
Section 2: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is often the first choice for purification. However, the acidic nature of standard silica gel can be destructive to this compound.
Workflow for Troubleshooting Chromatography
Caption: Decision workflow for troubleshooting column chromatography.
Question: My product seems to be decomposing on the column. I see streaking on the TLC plate and my recovery is low. What should I do?
Answer: This is the most common issue and strongly suggests acid-catalyzed degradation on the silica gel surface.
-
Causality: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can protonate the hydroxyl group of your tertiary alcohol, leading to elimination of water and subsequent ring-opening of the strained cyclopropyl ring.
-
Solution 1 (Recommended): Neutralize the Stationary Phase. Before packing your column, prepare a slurry of the silica gel in your chosen mobile phase. Add 0.5-1% triethylamine (Et₃N) by volume to this slurry. The basic triethylamine will neutralize the acidic sites on the silica, preventing degradation. Run the column using a mobile phase that also contains 0.5-1% triethylamine.[6]
-
Solution 2: Switch to a Neutral Stationary Phase. Neutral alumina is an excellent alternative to silica for acid-sensitive compounds. It lacks the acidic protons of silica gel. Always optimize your solvent system first using TLC plates coated with alumina.[6]
-
Solution 3: Minimize Contact Time. If the degradation is minor, using a higher flow rate (flash chromatography) can reduce the residence time of your compound on the column, thereby minimizing its exposure to the acidic environment.[2]
Question: I am getting poor separation between my product and an impurity. How can I improve the resolution?
Answer: Poor resolution means the solvent system is not optimal for differentiating between the compounds.
-
Causality: Separation on silica gel is based on the differential partitioning of compounds between the polar stationary phase and the less polar mobile phase.[7] If two compounds have very similar polarities, they will travel down the column at nearly the same rate.
-
Solution 1: Optimize the Mobile Phase. This is the most critical step. Your goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4 on the TLC plate, and the impurity is as far away as possible.
-
If spots are too high (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
Consider using a different solvent system altogether. A mixture of dichloromethane/methanol or toluene/acetone may offer different selectivity.
-
-
Solution 2: Use a Gradient Elution. Start with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your more polar product. This can sharpen peaks and improve separation.[2]
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful purification technique if this compound is a solid at room temperature and a suitable solvent can be found.
Workflow for Recrystallization Solvent Screening
Caption: Decision workflow for selecting a recrystallization solvent.
Question: No crystals form after cooling the solution, even in an ice bath. What should I do?
Answer: This indicates that the solution is not supersaturated, and crystallization needs to be induced.
-
Causality: Crystals form when the concentration of the solute exceeds its solubility limit in the cold solvent. If too much solvent was added initially, the solution will not become saturated upon cooling.[8]
-
Solution 1: Add a Seed Crystal. If you have a small amount of pure this compound, add a tiny crystal to the cold solution. This provides a nucleation site for crystal growth.
-
Solution 2: Scratch the Flask. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can serve as nucleation sites.[8]
-
Solution 3: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent. Then, allow it to cool again. This will increase the concentration of your compound. Be careful not to boil off too much, or the product may "crash out" of solution rapidly, trapping impurities.[8][9]
Question: My product "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
-
Causality: This typically happens for one of two reasons: 1) The melting point of your compound is lower than the boiling point of the recrystallization solvent. 2) The presence of significant impurities is depressing the melting point of your compound.
-
Solution 1: Lower the Crystallization Temperature. Add a small amount of a "co-solvent" in which your compound is less soluble. This will lower the overall solvating power of the mixture and induce crystallization at a lower temperature.
-
Solution 2: Use a Solvent Pair. Dissolve the compound in a minimum amount of a hot solvent in which it is very soluble (e.g., ethanol). Then, slowly add a hot "anti-solvent" in which it is poorly soluble (e.g., water) until the solution just becomes cloudy. Add a drop or two of the first solvent to clarify, then allow it to cool slowly.[10]
-
Solution 3: Re-purify. If the issue is due to a high impurity load, you may need to perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Question: My final yield after recrystallization is very low. Where did my product go?
Answer: A low yield is a common issue with several potential causes.
-
Causality: Product loss can occur at multiple stages of the process.
-
Potential Cause 1: Too much solvent was used. This is the most frequent reason. Using more than the minimum amount of hot solvent required for dissolution will leave a significant amount of your product dissolved in the cold mother liquor.[8]
-
Potential Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.
-
Potential Cause 3: Incomplete transfer. Mechanical losses from transferring the crystals from the flask to the filter can reduce the final weighed amount. Ensure you rinse the flask with a small amount of the cold recrystallization solvent to transfer all the crystals.[11]
Section 4: Data Tables & Protocols
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Common non-polar component for chromatography. |
| Toluene | 2.4 | 111 | Good for recrystallization; less volatile than hexane. |
| Dichloromethane | 3.1 | 40 | Excellent solvent, but volatile. Use with care. |
| Diethyl Ether | 2.8 | 35 | Very volatile and flammable. |
| Ethyl Acetate | 4.4 | 77 | Common polar component for chromatography. |
| Acetone | 5.1 | 56 | Good polar solvent for cleaning and some recrystallizations. |
| 2-Propanol | 4.0 | 82 | Can be used for chromatography or recrystallization.[12][13] |
| Ethanol | 4.3 | 78 | Good polar solvent, often used in solvent pairs with water. |
| Methanol | 5.1 | 65 | Very polar solvent. |
Protocol 1: Flash Column Chromatography on Neutralized Silica
-
TLC Optimization: Develop a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of ~0.3 on a silica TLC plate.
-
Prepare Neutralized Silica: In a fume hood, measure the required amount of silica gel into a beaker. Add your chosen mobile phase to create a slurry. Add triethylamine to constitute 1% of the total solvent volume and mix thoroughly.
-
Pack the Column: Pack the column with the neutralized silica slurry using standard wet-packing methods.[7][14] Ensure the packing is uniform and free of air bubbles. Top the silica with a thin layer of sand.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane). Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elute the Column: Add the mobile phase (containing 1% triethylamine) and apply pressure to begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization Solvent Screening
-
Prepare Samples: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Test Solubility at Room Temperature: To each tube, add a different potential solvent (see Table 1) dropwise, swirling after each addition. If the solid dissolves completely in <1 mL of solvent at room temperature, that solvent is unsuitable.
-
Test Solubility at High Temperature: For the solvents that did not dissolve the solid at room temperature, heat the test tubes in a sand or water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.[3]
-
Test for Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, place the tubes in an ice-water bath for 15-20 minutes.
-
Evaluate: A good solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which yields abundant crystals upon cooling.[3]
References
-
PubChem. (n.d.). 1-Butylcyclopropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylcyclopropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (2024). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylcyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
The Australian Wine Research Institute. (n.d.). Common Troubleshooting, some hard won notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
Wellesley College. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Love Brewing. (n.d.). Trouble Shooting Spirits & Liqueurs. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from [Link]
-
Nerz-Stormes, M. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69, 469-474. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C10H12O, 100 mg. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Barrel Clarity. (2025). Advanced Fermentation Troubleshooting for Craft Distillers. Retrieved from [Link]
-
mpnorganic. (2010, September 1). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2024). 1-Propanol. Retrieved from [Link]
-
Pankaew, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceuticals, 15(7), 803. Retrieved from [Link]
- L. A. Smith, Jr. (1977). U.S. Patent No. 4,032,583. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). 1-Propanol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. 1-Propanol - Wikipedia [en.wikipedia.org]
- 13. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Grignard Reactions for Tertiary Alcohol Synthesis
Welcome to the technical support center for Grignard reactions focused on the synthesis of tertiary alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of organic chemistry's most powerful, yet sensitive, reactions. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in Grignard synthesis.
Q1: My Grignard reaction won't start. What are the primary causes?
A1: Failure to initiate is the most frequent issue and almost always points to two culprits: passivation of the magnesium surface or the presence of moisture.
-
Magnesium Passivation: Magnesium turnings are coated with a thin, inert layer of magnesium oxide (MgO). This layer prevents the organic halide from reacting with the metal.[1]
-
Trace Moisture: Grignard reagents are potent bases and will be instantly quenched by any protic source, especially water.[2][3] The humidity in the air or residual water in the solvent or on glassware is sufficient to prevent the reaction.[3]
Immediate Solutions:
-
Activate the Magnesium: Mechanically crush the magnesium turnings with a dry glass rod to expose a fresh, unoxidized surface.[1][4]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1][5] The iodine etches the MgO layer, while 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, which helps to clean the surface. The disappearance of the brown iodine color is a good visual indicator of initiation.[1]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried overnight) and cooled under an inert atmosphere like nitrogen or argon.[1][6] Solvents must be strictly anhydrous.[5]
Q2: How do I know if my solvent is dry enough, and how do I dry it?
A2: Commercial anhydrous solvents are reliable but can absorb atmospheric moisture once opened. For Grignard-quality solvents, especially ethers like diethyl ether and tetrahydrofuran (THF), further drying is best practice.
-
Verification: A common method for THF is distillation from sodium/benzophenone. The formation of a deep blue or purple color from the benzophenone ketyl radical indicates the solvent is anhydrous and oxygen-free.[7]
-
Drying Protocol: For routine preparations, drying solvents over activated molecular sieves (3Å or 4Å) is effective.[8][9] The sieves should be activated by heating in a furnace (>300 °C) for several hours and cooling under vacuum.[8] Using calcium hydride (CaH₂) is also a robust method for drying ethers and other aprotic solvents.[7]
Q3: My reaction started but then turned dark brown/black and the yield was low. What happened?
A3: A dark coloration often indicates side reactions, primarily Wurtz-type coupling.[1] This occurs when the newly formed Grignard reagent (R-MgX) reacts with the remaining organic halide (R-X) to form a homocoupled product (R-R).[10][11]
Causality & Mitigation:
-
High Local Concentration of Halide: This is the primary driver. If the organic halide is added too quickly, its local concentration around the magnesium surface will be high, favoring the reaction with the Grignard reagent being formed.[12]
-
Elevated Temperature: The Wurtz reaction is more prevalent at higher temperatures.[5][6]
Solution: Add the organic halide solution dropwise and slowly to the magnesium suspension. The goal is to maintain a gentle reflux from the reaction's exotherm, but not to overheat it.[1][5] This ensures the halide reacts with the magnesium before it can react with another Grignard molecule.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low Yields of Tertiary Alcohol
Low yield, even when the reaction appears to work, points to more subtle issues beyond initiation. Use the following logical tree to diagnose the problem.
Troubleshooting Flowchart for Low Yield
Caption: Diagnostic workflow for troubleshooting low product yield.
Problem A: Inaccurate Grignard Reagent Concentration
Issue: Assuming a 100% yield in the formation of the Grignard reagent is a common mistake. Side reactions (like Wurtz coupling) and quenching can significantly lower its actual concentration.[1][10]
Solution: Titrate the Grignard Reagent. Determining the exact molarity of your Grignard reagent before adding it to the ketone or ester is crucial for accurate stoichiometry.[1] Direct titration is a reliable method.[13]
Protocol 1: Direct Titration with Iodine
This method is quick, reliable, and provides a sharp endpoint.[14]
Materials:
-
Anhydrous LiCl in THF (0.5 M solution)
-
Iodine (I₂)
-
Dry vial, stir bar, and syringes
Methodology:
-
Under an inert atmosphere, add ~100 mg of iodine to a flame-dried vial.
-
Add 1.0 mL of the 0.5 M LiCl/THF solution and stir to dissolve the iodine, forming a dark brown solution.[14]
-
Cool the vial to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise via syringe. The Grignard reagent reacts with I₂ in a 1:1 stoichiometry.[1]
-
The endpoint is the transition from a light yellow/brown to a colorless solution. Record the volume of Grignard reagent added.[14]
-
Calculate the molarity: Molarity = (moles of I₂) / (Volume of Grignard solution in L).
Problem B: Competing Side Reactions with the Carbonyl Substrate
When the Grignard reagent is confirmed to be present in the correct amount but the tertiary alcohol yield is still low, side reactions at the carbonyl are the likely cause. The two most common are enolization and reduction .[15][16]
Mechanism: Nucleophilic Addition vs. Side Reactions
Caption: Competing reaction pathways for a Grignard reagent with a ketone.
-
Enolization: If the ketone has acidic protons on its α-carbon and is sterically hindered, the Grignard reagent can act as a base, abstracting a proton to form an enolate.[15][16] This is especially problematic with bulky Grignard reagents (e.g., tert-butylmagnesium chloride). After aqueous workup, the enolate is protonated, regenerating the starting ketone.[15]
-
Mitigation:
-
Use a less hindered Grignard reagent if possible.
-
Employ additives: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent is highly effective. This forms an organocerium reagent in situ, which is more nucleophilic ("oxophilic") and significantly less basic, dramatically favoring addition over enolization. This is known as the Luche Reaction.[16]
-
Lower the reaction temperature: Enolization often has a higher activation energy than addition. Running the reaction at low temperatures (-78 °C) can favor the desired pathway.
-
-
-
Reduction: If the Grignard reagent possesses a hydrogen atom on its β-carbon (e.g., n-propylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley type reduction).[15]
Guide 2: Optimizing Solvent and Temperature Conditions
The choice of solvent is not merely about dissolving reagents; it is critical to the stability and reactivity of the Grignard reagent.
Causality: Ethereal solvents (e.g., diethyl ether, THF) are essential because their lone pair electrons coordinate to the magnesium atom.[17][18] This solvation stabilizes the Grignard reagent and prevents it from aggregating, which would reduce its reactivity.
Table 1: Comparison of Common Grignard Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Features & Applications |
| Diethyl Ether (Et₂O) | 34.6 | 4.3 | The classic solvent. Its low boiling point makes it easy to remove but can be problematic for sluggish reactions requiring heating. Less prone to forming peroxides than THF. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point allows for refluxing more difficult reactions.[19] Its higher polarity and solvating power can accelerate reagent formation. More prone to peroxide formation. |
| 2-Methyl-THF | 80 | 6.2 | A greener alternative to THF, derived from renewable resources.[20] Its higher boiling point and lower water miscibility can be advantageous. |
| Toluene/Ether Mixture | Variable | ~2.4 (Toluene) | Adding a co-solvent like toluene can increase the reaction temperature significantly, which is useful for forcing reactions with unreactive halides (e.g., aryl chlorides).[18] |
Expert Insight: For most standard syntheses of tertiary alcohols from ketones, THF is often the preferred solvent due to its superior solvating ability and higher reflux temperature, which can help drive reactions to completion.[19] However, for very reactive systems, the milder conditions afforded by diethyl ether may be sufficient and offer easier workup.
Part 3: Key Experimental Protocols
Protocol 2: General Procedure for Tertiary Alcohol Synthesis
This protocol outlines a robust, self-validating procedure for the synthesis of 1,1-diphenylethanol from acetophenone and phenylmagnesium bromide.
Materials:
-
Magnesium turnings (activated)
-
Bromobenzene (anhydrous)
-
Acetophenone (anhydrous)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask with reflux condenser, pressure-equalizing dropping funnel, and nitrogen inlet.
Methodology:
-
Grignard Reagent Formation:
-
Place 2.1 g (87.5 mmol) of magnesium turnings and a small iodine crystal in the flame-dried flask under a positive pressure of nitrogen.[1]
-
Prepare a solution of 12.5 g (80 mmol) of bromobenzene in 25 mL of anhydrous ether in the dropping funnel.
-
Add ~5 mL of the bromobenzene solution to the magnesium. Initiation should be observed as the iodine color fades and gentle bubbling begins.[1] If it fails to start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]
-
After addition is complete, stir for an additional 30-60 minutes to ensure complete reaction. The result is a cloudy gray solution of phenylmagnesium bromide.
-
-
Titration (Validation Step):
-
Remove a small aliquot (e.g., 1.0 mL) and titrate using Protocol 1 to determine the exact molarity. Adjust the volume for the next step based on this result.
-
-
Reaction with Ketone:
-
Prepare a solution of the ketone (e.g., 8.65 g, 72 mmol of acetophenone) in 50 mL of anhydrous ether in the dropping funnel.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add the acetophenone solution dropwise with vigorous stirring. A thick precipitate of the magnesium alkoxide salt will form.
-
After addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This mild acid protonates the alkoxide and dissolves the magnesium salts without causing potential acid-catalyzed side reactions of the tertiary alcohol.[8]
-
Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol.[1]
-
The crude product can be purified by recrystallization or column chromatography.
-
References
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link][21]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link][15]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link][22]
-
Lewis, R. N., & Wright, J. R. (1951). Solvent Effects in the Grignard Reaction. Journal of the American Chemical Society. [This is a classic paper and a direct URL may not be available, but it can be found in the JACS archives.][23]
-
Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link][24]
-
Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved from [Link][25]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link][2]
-
askIITians. (2025). Why is ether used as a solvent during Grignard reactions?. Retrieved from [Link][17]
-
ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link][26]
-
Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?. Retrieved from [Link][18]
-
Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link][27]
-
Semantic Scholar. (n.d.). Solvation Effects in the Grignard Reaction with Carbonyl Compounds. Retrieved from [Link][28]
-
Organic Syntheses. (n.d.). Procedure for titration of Grignard reagent. Retrieved from [Link][14]
-
Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link][20]
-
ResearchGate. (n.d.). Formation of side products via Wurtz-type coupling. Retrieved from [Link][29]
-
ACS Publications. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved from [Link][8]
-
Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling. Retrieved from [Link][11]
-
SpringerLink. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link][6]
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link][7]
-
Sciencemadness Discussion Board. (2010). Drying Ether for Grignard. Retrieved from [Link][9]
-
Winthrop University Chemistry. (n.d.). The Grignard Reaction. Retrieved from [Link][3]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link][19]
-
Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. quora.com [quora.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sciencemadness Discussion Board - Drying Ether for Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 12. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 18. quora.com [quora.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. byjus.com [byjus.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. homework.study.com [homework.study.com]
- 25. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson | Study.com [study.com]
- 26. researchgate.net [researchgate.net]
- 27. scribd.com [scribd.com]
- 28. Solvation Effects in the Grignard Reaction with Carbonyl Compounds | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-benzylcyclopropan-1-ol
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-benzylcyclopropan-1-ol. We will delve into the common challenges, byproduct formation, and troubleshooting strategies associated with its synthesis, with a primary focus on the widely utilized Kulinkovich hydroxycyclopropanation reaction. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your experimental work.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield, or I have only recovered my starting material (e.g., methyl 2-phenylacetate). What are the likely causes?
-
Answer: A low or negligible yield in a Kulinkovich reaction typically points to issues with one of three critical components: the Grignard reagent, the titanium catalyst, or the reaction conditions.
-
Probable Cause A: Grignard Reagent Integrity. The Grignard reagent (typically Ethylmagnesium Bromide, EtMgBr) is both a strong base and a potent nucleophile, making it highly sensitive to moisture and atmospheric oxygen. If the reagent has degraded, it will be unable to form the active titanacyclopropane intermediate.
-
Solution: Always use freshly prepared or newly purchased Grignard reagent. If its activity is in doubt, it should be titrated prior to use (e.g., using iodine and sodium thiosulfate). Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a strict inert atmosphere (dry Argon or Nitrogen).
-
Probable Cause B: Catalyst Deactivation. The titanium(IV) isopropoxide (Ti(Oi-Pr)₄) catalyst is extremely sensitive to moisture. Trace amounts of water will hydrolyze it to titanium oxides, rendering it inactive.[1]
-
Solution: Use a fresh bottle of Ti(Oi-Pr)₄ or distill older stock under reduced pressure. Handle the catalyst exclusively with dry syringes or cannulas under an inert atmosphere. The reaction solvent (e.g., THF, Et₂O) must be anhydrous.
-
Probable Cause C: Incorrect Stoichiometry. The Kulinkovich reaction requires at least two equivalents of the Grignard reagent relative to the ester to form the reactive dialkyltitanium species that precedes the titanacyclopropane.[2][3] Often, using three or more equivalents is beneficial.
-
Solution: Carefully review your stoichiometry. A typical ratio is 1 equivalent of ester to 1.1-1.3 equivalents of Ti(Oi-Pr)₄ and 2.5-3 equivalents of EtMgBr.
-
Issue 2: Significant Formation of Gaseous Byproducts with Low Product Conversion
-
Question: I observed vigorous gas evolution (more than expected) during the Grignard addition, and my final yield was poor. What is this gas and how does it affect my reaction?
-
Answer: The primary gaseous byproducts in this reaction are ethane and ethene.[2] While ethane formation is part of the productive reaction cycle, excessive ethene production indicates a dominant side reaction that consumes your reagents non-productively.
-
Probable Cause: The titanacyclopropane intermediate can react with additional Ti(Oi-Pr)₄ to produce two equivalents of titanium(III) isopropoxide and ethene.[2] This parasitic reaction is accelerated at higher temperatures and with incorrect reagent ratios, particularly when the ratio of Ti(Oi-Pr)₄ to EtMgBr approaches 1:1.[2]
-
Solution:
-
Temperature Control: Add the Grignard reagent slowly to the solution of the ester and titanium catalyst at a low temperature (e.g., 0 °C) to manage the initial exotherm.[4] After the addition is complete, the reaction can be allowed to warm to room temperature and then gently refluxed if necessary.
-
Reagent Stoichiometry: Ensure the Grignard reagent is in sufficient excess relative to the titanium catalyst to favor the formation of the desired dialkyltitanium species over the non-productive Ti(III) pathway.
-
-
Issue 3: Product Decomposes During Workup or Purification
-
Question: My crude NMR shows the presence of the desired cyclopropanol, but I experience significant product loss or decomposition during aqueous workup or column chromatography. Why is this happening?
-
Answer: 1-Substituted cyclopropanols are known to be sensitive to acid, which can catalyze ring-opening to form rearranged products (e.g., homoallylic alcohols or ketones).[5] Standard aqueous workups with strong acids (e.g., HCl) or purification on standard silica gel can lead to degradation.
-
Probable Cause A: Acidic Workup. Quenching the reaction with a strong acid will protonate the hydroxyl group, turning it into a good leaving group (water) and promoting cleavage of the strained cyclopropane ring.
-
Solution: Quench the reaction with a mild, slightly basic, or neutral aqueous solution. Saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) are excellent choices.[4]
-
Probable Cause B: Acidic Stationary Phase. Standard silica gel is inherently acidic and can cause on-column decomposition of the product.[5]
-
Solution:
-
Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry in your eluent and adding 0.5-1% triethylamine (or another volatile base) before packing the column.[5]
-
Alternative Stationary Phase: Use neutral alumina as the stationary phase for chromatography.[5]
-
Distillation: If the product is thermally stable enough, purification by vacuum distillation is a viable alternative to chromatography.[5]
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism for the synthesis of this compound?
-
The most common and efficient method is the Kulinkovich reaction.[6][7] This involves the reaction of an ester of 2-phenylacetic acid with a Grignard reagent bearing β-hydrogens (like EtMgBr) in the presence of a titanium(IV) alkoxide catalyst.[3] The key intermediate is a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent.[2]
-
-
Q2: Why can't I use Methylmagnesium Bromide (MeMgBr) for this reaction?
-
Q3: My starting ester, methyl 2-phenylacetate, has acidic α-protons. Will this interfere with the reaction?
-
While the Kulinkovich reaction is most efficient with non-enolizable esters, it can tolerate substrates with α-protons.[8] However, enolization by the highly basic Grignard reagent is a potential competing side reaction. This can be minimized by using low temperatures during the Grignard addition and ensuring the presence of the titanium catalyst, which favors the cyclopropanation pathway.
-
-
Q4: What are the black/dark solids I see after quenching the reaction?
-
Q5: How can I confirm the formation of the desired product?
-
¹H NMR spectroscopy is definitive. Look for the characteristic diastereotopic methylene protons of the cyclopropane ring, which typically appear as a complex multiplet in the upfield region (approx. 0.5-1.5 ppm). The benzyl CH₂ protons and the alcohol OH proton will also be present. ¹³C NMR will show the quaternary cyclopropyl carbon and the two equivalent CH₂ carbons of the ring.
-
Section 3: Mechanistic Overview & Byproduct Pathways
A clear understanding of the reaction mechanism is vital for effective troubleshooting. The Kulinkovich reaction proceeds through a catalytic cycle involving titanium.
Core Reaction Pathway:
-
Catalyst Activation: Two equivalents of EtMgBr react with Ti(Oi-Pr)₄ to form a transient diethyltitanium(IV) species.
-
Intermediate Formation: This species undergoes rapid β-hydride elimination to release ethane and form the key titanacyclopropane intermediate.[2][4]
-
First Alkylation: The titanacyclopropane adds to the carbonyl of the ester (methyl 2-phenylacetate), forming an oxatitanacyclopentane intermediate.
-
Rearrangement: This intermediate collapses, eliminating a methoxy-titanium species to yield a β-titanio ketone.[3]
-
Cyclization: The enolate of the β-titanio ketone undergoes intramolecular nucleophilic attack at the carbon bearing the titanium, forming the magnesium salt of this compound and regenerating a Ti(IV) species that re-enters the catalytic cycle.[3]
-
Protonation: Aqueous workup protonates the magnesium alkoxide to yield the final product.
Caption: Kulinkovich reaction mechanism and key side reaction.
Section 4: Reference Protocol and Data
This section provides a representative experimental protocol and a summary of key reaction parameters.
Experimental Workflow Diagram
Caption: Standard experimental workflow for Kulinkovich synthesis.
Step-by-Step Protocol
-
Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, thermometer, dropping funnel, and argon inlet is flame-dried and allowed to cool under a stream of dry argon.
-
Reagent Charging: The flask is charged with methyl 2-phenylacetate (1.0 eq) and anhydrous diethyl ether or THF (approx. 0.2 M concentration).
-
Catalyst Addition: Titanium(IV) isopropoxide (1.1 eq) is added via a dry syringe.
-
Cooling: The mixture is cooled to 0 °C in an ice-water bath.
-
Grignard Addition: A solution of ethylmagnesium bromide (2.5 eq, e.g., 3.0 M in Et₂O) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Upon completion of the addition, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours. The reaction can then be gently heated to reflux for an additional 1-3 hours until TLC analysis indicates complete consumption of the starting ester.
-
Workup: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove titanium salts. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel treated with 1% triethylamine or by vacuum distillation.
Data Summary Table
| Parameter | Typical Value/Observation | Potential Byproducts if Deviated |
| Ester:Ti:EtMgBr Ratio | 1 : 1.1 : 2.5 | Incomplete reaction, low yield |
| Temperature Control | 0-10 °C during addition | Ethene, reduced titanium species |
| Reaction Solvent | Anhydrous Et₂O or THF | Low yield (if wet) |
| Workup Quench | Saturated aq. NH₄Cl | Ring-opened impurities (if acidic) |
| Purification Media | Neutralized Silica / Alumina | Decomposition products (if acidic) |
| Atmosphere | Inert (Argon or Nitrogen) | Oxidized impurities, low yield |
References
- Grokipedia. Kulinkovich reaction.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic Chemistry Portal. Kulinkovich Reaction.
- Wikipedia. Kulinkovich reaction.
- NROChemistry. Kulinkovich Reaction: Mechanism & Examples.
- Organic Chemistry Portal. Synthesis of cyclopropanols.
- SynArchive. Kulinkovich Reaction.
- BenchChem.
Sources
- 1. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclopropanol synthesis [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. grokipedia.com [grokipedia.com]
improving diastereoselectivity in the synthesis of 1,2-disubstituted cyclopropanols
Welcome to the technical support hub for the diastereoselective synthesis of 1,2-disubstituted cyclopropanols. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in three-membered ring formation. Cyclopropanols are pivotal intermediates and structural motifs in modern drug discovery, and achieving precise control over their stereochemistry is often the most critical challenge in their synthesis.[1]
This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causal factors governing diastereoselectivity. We will explore common experimental pitfalls and offer robust, validated solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic approach to achieving high diastereoselectivity.
Q1: What are the primary factors that control diastereoselectivity in the synthesis of 1,2-disubstituted cyclopropanols, particularly from allylic alcohols?
A1: Diastereoselectivity in these systems is primarily governed by a hierarchy of interactions between the substrate, the reagent, and the reaction environment. The most powerful tool at our disposal is directed cyclopropanation .
-
Directing Groups: The presence of a Lewis basic functional group, most commonly a hydroxyl group on an allylic alcohol, is the single most dominant factor.[2] In reactions like the Simmons-Smith cyclopropanation, the oxygen atom of the alcohol coordinates to the electrophilic zinc carbenoid reagent. This chelation event locks the conformation of the substrate and directs the delivery of the methylene group to the same face (syn) of the double bond as the directing group.[3][4] This effect is so pronounced that it often overrides inherent steric biases of the substrate.
-
Substrate Geometry: The geometry of the alkene is critical. In acyclic allylic alcohols, (Z)-olefins typically yield significantly higher syn-diastereoselectivity compared to their (E)-counterparts.[5][6] This is because the transition state for (E)-olefins can suffer from unfavorable steric interactions, making the directed pathway less favorable.
-
Reagent Choice: The nature of the carbenoid species is crucial. The classic Simmons-Smith reagent (Zn-Cu couple, CH₂I₂) is effective, but modifications offer improved performance. The Furukawa modification (Et₂Zn, CH₂I₂) generates a more electrophilic and less aggregated reagent, often leading to faster reactions and higher selectivity, especially for less reactive alkenes.[4][7]
-
Reaction Conditions: Temperature and solvent play vital, albeit secondary, roles. Lowering the reaction temperature generally enhances selectivity by increasing the energy difference between competing diastereomeric transition states.[7] The choice of solvent can impact the aggregation state and reactivity of the organozinc reagent; non-coordinating solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are often preferred.[8][9]
Q2: My substrate is an allylic alcohol. Why is the Simmons-Smith reaction the go-to method for diastereoselective cyclopropanation?
A2: The Simmons-Smith reaction and its variants are exceptionally well-suited for allylic alcohols due to the powerful directing effect of the hydroxyl group. The mechanism involves the formation of a zinc alkoxide in situ, which then coordinates with the iodomethylzinc reagent. This creates a rigid, chelated transition state that delivers the CH₂ group with high fidelity to the syn-face of the alkene.[3][5] This reaction is highly reliable, tolerates a wide range of functional groups, and proceeds with stereospecificity, meaning the geometry of the starting alkene is preserved in the product cyclopropane.[2]
Below is a diagram illustrating the key mechanistic step responsible for this high diastereoselectivity.
Sources
- 1. Diastereo- and enantioselective preparation of cyclopropanol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]
Technical Support Center: Mastering the Kulinkovich Reaction Work-Up
A Senior Application Scientist's Guide to Efficiently Removing Titanium Byproducts
Welcome to our dedicated technical support guide for managing titanium byproducts in the Kulinkovich reaction. As a powerful tool for synthesizing cyclopropanols, the Kulinkovich reaction is widely adopted in research and development.[1][2][3][4] However, the efficient removal of titanium-based byproducts formed during the reaction work-up is a common challenge that can significantly impact yield and purity.
This guide is structured to provide you with not only procedural steps but also the underlying chemical principles and troubleshooting insights gained from extensive field experience. We aim to empower you with the knowledge to optimize your purification process, ensuring high-quality results consistently.
Troubleshooting Guide: Common Issues in Titanium Byproduct Removal
This section addresses the most frequently encountered problems during the work-up of a Kulinkovich reaction. Each issue is analyzed from cause to solution, providing a clear path to resolution.
Issue 1: Extremely Slow or Clogged Filtration After Quenching
-
Symptoms: You've quenched the reaction, and the resulting mixture is taking an impractically long time to pass through your filter bed (e.g., Celite® or silica). The filter cake appears gelatinous and impermeable.
-
Probable Cause: The quenching process has generated highly dispersed, gelatinous titanium hydroxides or oxides. This often occurs when the quench is performed too rapidly or at a low temperature without sufficient agitation, leading to the formation of very fine, poorly-filterable particles.
-
Solution Strategy:
-
Controlled Quenching: The rate and temperature of the quench are critical. Instead of adding the reaction mixture to the quench solution, try the reverse: slowly add the quenching agent (e.g., saturated aq. NH₄Cl or water) to the vigorously stirred reaction mixture at 0 °C.[5][6] This controlled addition promotes the formation of larger, more crystalline titanium dioxide particles that are easier to filter.
-
Post-Quench Stirring: After the initial quench, allow the biphasic mixture to stir vigorously at room temperature for an extended period (1-3 hours).[6] This "aging" process helps the amorphous titanium precipitates to agglomerate into larger, more granular particles.
-
Solvent Dilution: Before filtration, dilute the entire slurry with a generous amount of an organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).[5][6] This reduces the viscosity of the mixture and the concentration of the precipitate, facilitating faster filtration.
-
Filter Aid Selection: Ensure you are using an appropriate filter aid. A thick pad of Celite® (diatomaceous earth) is standard. For extremely fine particles, layering your filter bed with a coarser material at the bottom and a finer one on top can be effective.
-
Issue 2: Low Product Yield Due to Trapping in the Titanium Filter Cake
-
Symptoms: Your reaction appears to have gone to completion by TLC or LC-MS analysis, but the isolated yield of your cyclopropanol is significantly lower than expected.
-
Probable Cause: The desired cyclopropanol product, which exists as a magnesium or titanium alkoxide salt before the final hydrolytic workup, can be adsorbed onto or trapped within the voluminous titanium dioxide precipitate.[7]
-
Solution Strategy:
-
Thorough Washing of the Filter Cake: This is the most crucial step. Do not underestimate the amount of product retained in the filter cake. Wash the cake extensively with a suitable organic solvent (EtOAc is a common choice) until TLC analysis of the filtrate shows no remaining product.[5][6] Be patient; this may require multiple large-volume washes.
-
Acidic or Basic Wash: If your product is stable to mild acid or base, a dilute acidic wash (e.g., 1M HCl) or basic wash (e.g., 10% NaOH) of the filter cake can sometimes help to release the adsorbed product by altering the surface charge of the titanium dioxide and ensuring the product is in its neutral form. Caution: Assess the pH stability of your target molecule before attempting this.
-
Stir-and-Filter Technique: Instead of simply passing solvent through the filter cake, consider a more active approach. Transfer the entire filter cake back into a flask, add a fresh portion of extraction solvent, stir vigorously for 15-20 minutes, and then re-filter. Repeat this process 2-3 times to maximize recovery.
-
Issue 3: Titanium Contamination in the Final Product
-
Symptoms: After purification (e.g., column chromatography), your final product is contaminated with a fine white powder, or your NMR spectrum shows broad, unidentifiable signals.
-
Probable Cause: Extremely fine, colloidal titanium dioxide particles have passed through the filter bed and co-eluted with your product during chromatography.
-
Solution Strategy:
-
Use of a Membrane Filter: If you suspect colloidal titanium is passing through your Celite® pad, a secondary filtration through a membrane filter (e.g., a 0.45 µm PTFE syringe filter) can be highly effective at removing these fine particulates before concentration and chromatography.
-
Pre-Chromatography Work-up: Before loading your crude product onto a silica column, consider an additional aqueous wash in a separatory funnel. This can help to remove any residual water-soluble titanium species.
-
Column Packing: Ensure your silica gel column is packed properly to prevent channeling, which can allow fine particulates to pass through with the solvent front.
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the titanium byproduct I am trying to remove?
A: The Kulinkovich reaction starts with a Ti(IV) alkoxide, typically titanium(IV) isopropoxide [Ti(Oi-Pr)₄] or chlorotitanium triisopropoxide [ClTi(Oi-Pr)₃].[1][3] During the reaction, this is converted into a reactive titanacyclopropane intermediate.[2][3][8] Upon aqueous work-up, these titanium species are hydrolyzed to form titanium hydroxides, which readily dehydrate to form titanium dioxide (TiO₂) as a fine, often gelatinous, white precipitate. The goal of the work-up is to efficiently separate your organic product from this inorganic solid.
Q2: Why is a saturated solution of ammonium chloride (NH₄Cl) often used for quenching?
A: Saturated aqueous NH₄Cl is a weakly acidic solution that effectively hydrolyzes the titanium and magnesium alkoxides present at the end of the reaction to liberate the cyclopropanol product.[5] It is generally preferred over a strong acid, which could potentially cause acid-catalyzed rearrangement or decomposition of the sensitive cyclopropanol ring. It also helps to buffer the solution and can improve the granularity of the resulting TiO₂ precipitate compared to quenching with pure water alone.
Q3: Can I use a different Grignard reagent besides ethylmagnesium bromide?
A: Yes, other Grignard reagents with β-hydrogens (e.g., propyl- or butylmagnesium halides) can be used, which will result in the formation of substituted cyclopropanols.[2][3] The choice of Grignard reagent does not fundamentally change the nature of the titanium byproducts formed or the methods for their removal.
Q4: Is it possible to use a catalytic amount of the titanium reagent to minimize byproducts?
A: Yes, the Kulinkovich reaction can be run with catalytic amounts of the titanium precursor.[2] The catalytic cycle involves regeneration of a Ti(IV) species.[2] While this reduces the total volume of titanium byproducts, a stoichiometric amount of the Grignard reagent is still required. The work-up and removal principles remain the same, although the amount of precipitate will be smaller.
Visualizing the Process: From Reaction to Purification
To better understand the context of the byproduct formation and removal, let's visualize the key chemical transformations and the work-up workflow.
Kulinkovich Reaction Mechanism
Caption: Simplified mechanism of the Kulinkovich reaction.
Byproduct Removal Workflow
Caption: Step-by-step workflow for titanium byproduct removal.
Standard Protocol: Titanium Byproduct Removal
This protocol outlines a robust method for working up a typical Kulinkovich reaction and removing titanium byproducts.
Materials:
-
Crude Kulinkovich reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Celite® 545 or equivalent filter aid
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (beakers, flasks, separatory funnel, Büchner funnel)
Procedure:
-
Prepare for Quenching: Cool the reaction vessel to 0 °C in an ice-water bath. Ensure the mixture is under vigorous magnetic or mechanical stirring.
-
Controlled Quench: Add the saturated aqueous NH₄Cl solution dropwise to the reaction mixture. You will observe the formation of a thick white precipitate. Maintain the temperature at 0 °C during the addition.
-
Age the Precipitate: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for at least 1 hour. This step is critical for improving the filterability of the titanium salts.[6]
-
Dilute the Slurry: Dilute the entire mixture with a significant volume of ethyl acetate (typically 2-3 times the volume of the reaction solvent).[5]
-
Prepare the Filter Bed: Prepare a Büchner funnel with a pad of Celite® approximately 2-3 cm thick. Wet the pad with ethyl acetate before filtration.
-
Filtration: Filter the diluted slurry through the Celite® pad under vacuum.
-
Wash the Filter Cake: This is the most critical step for yield. Wash the white filter cake on the funnel with several portions of fresh ethyl acetate.[5][6] Collect the filtrate from each wash. Continue washing until a TLC of the filtrate shows no trace of the desired product.
-
Aqueous Work-up: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil or solid can now be purified by standard methods, such as flash column chromatography, to yield the pure cyclopropanol.
Data Summary Table
| Troubleshooting Issue | Key Cause | Recommended Solution |
| Slow/Clogged Filtration | Gelatinous TiO₂ precipitate | Controlled quench, post-quench stirring ("aging"), dilution |
| Low Product Yield | Product trapped in filter cake | Extensive & repeated washing of the filter cake |
| Titanium in Final Product | Colloidal TiO₂ in filtrate | Secondary filtration (0.45 µm), thorough aqueous work-up |
References
-
NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]
-
Organic Syntheses. Inter- and Intramolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. [Link]
-
Grokipedia. Kulinkovich reaction. [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. [Link]
-
ACS Green Chemistry Institute. Kulinkovich Cyclopropanation. [Link]
-
Synthesis Workshop. The Kulinkovich Reaction (Episode 42). [Link]
-
Wikipedia. Kulinkovich reaction. [Link]
-
NROChemistry via YouTube. Kulinkovich Reaction. [Link]
-
Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(38), 7649–7665. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up of 1-Benzylcyclopropan-1-ol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-benzylcyclopropan-1-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will focus on the robust and widely-used Kulinkovich hydroxycyclopropanation reaction, addressing common challenges and providing practical, field-proven insights to ensure a safe, efficient, and scalable process.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of this compound is efficiently achieved via the Kulinkovich reaction. This method involves the reaction of a carboxylic acid ester, in this case, a phenylacetate ester, with a Grignard reagent (typically ethylmagnesium bromide or chloride) in the presence of a catalytic amount of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide.[1]
Reaction Scheme:
The reaction's driving force is the in-situ formation of a titanacyclopropane intermediate from the titanium alkoxide and two equivalents of the Grignard reagent. This intermediate then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product.[2] Understanding this mechanism is crucial for troubleshooting, as deviations can often be traced back to the stability and reactivity of these organometallic species.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the this compound synthesis in a question-and-answer format.
Issue 1: Low or Inconsistent Yield
-
Question: We are experiencing significantly lower yields (<60%) on a larger scale compared to our lab-scale experiments, which consistently yielded >80%. What are the likely causes?
-
Answer: Low yield on scale-up is a frequent problem, often stemming from several factors that are less pronounced at the bench.
-
Grignard Reagent Quality and Titration: The stoichiometry is critical. On a larger scale, it is mandatory to titrate each batch of the Grignard reagent immediately before use. Commercial titers can be inaccurate, and degradation can occur during storage or transfer. An insufficient charge of the Grignard reagent will lead to incomplete conversion.
-
Moisture and Air Sensitivity: Organometallic reactions are highly sensitive to moisture and oxygen.[3] While small flasks are easily flame-dried, ensuring a large reactor is scrupulously dry and maintaining a robust inert atmosphere (Nitrogen or Argon) is more challenging. Check all seals, gaskets, and transfer lines for potential leaks.
-
Inefficient Mixing: Inadequate agitation in a large reactor can create localized "hot spots" where the Grignard reagent is added, leading to side reactions, or "dead zones" where the catalyst and reagents do not mix effectively. Ensure the stirrer design and speed are sufficient to maintain a homogeneous slurry.
-
Poor Temperature Control: An increase in reaction temperature can promote side reactions, such as the simple reduction of the ester. The decreased surface-area-to-volume ratio of large reactors makes heat removal less efficient.[4]
-
Issue 2: Exothermic Runaway and Gas Evolution
-
Question: During the addition of ethylmagnesium bromide, we observed a rapid temperature spike that our cooling system struggled to control, along with vigorous gas evolution. How can we manage this?
-
Answer: This is a critical safety issue. The reaction is highly exothermic, and the formation of the titanacyclopropane intermediate releases ethane gas.[1]
-
Controlled Addition Rate: The addition of the Grignard reagent must be slow and controlled, tied directly to the internal reaction temperature. Use a dosing pump and establish a maximum temperature limit (e.g., maintain internal temp < 15 °C). If the temperature exceeds this limit, the addition must be stopped immediately.
-
Adequate Cooling Capacity: Before scaling up, you must perform a thermal hazard assessment. Ensure your reactor's cooling system is capable of dissipating the heat generated by the reaction. A "rule of thumb" is to never scale a reaction by more than a factor of three from a previously successful run.[5]
-
Reverse Addition (Cautionary): In some cases, adding the ester and catalyst solution to the Grignard reagent (reverse addition) can help control the exotherm. However, this can sometimes affect selectivity and should be tested on a small scale first.
-
Headspace and Venting: Ensure the reactor has sufficient headspace and is equipped with a properly sized vent and scrubber system to safely handle the ethane gas that is evolved.
-
Issue 3: Difficult Work-up and Product Isolation
-
Question: After quenching the reaction, we are struggling with thick emulsions and the formation of gelatinous titanium salts, making phase separation and extraction nearly impossible. How can we improve the work-up?
-
Answer: This is a classic issue with titanium-mediated reactions. The titanium salts produced during the aqueous quench are often problematic.
-
Quench Strategy: A slow, controlled quench at low temperature (0-5 °C) is essential. Instead of a simple water quench, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1M HCl. The acidic quench helps to break down the magnesium and titanium alkoxides into more soluble salts.
-
Filter Aid: If gelatinous solids are unavoidable, you can attempt to filter the entire batch through a pad of Celite® or another filter aid after the quench. Wash the filter cake thoroughly with the extraction solvent (e.g., EtOAc or MTBE) to recover the product.
-
Solvent Choice: Using an ether-based solvent like methyl tert-butyl ether (MTBE) for extraction can sometimes result in cleaner phase separations than ethyl acetate.
-
Section 3: Scale-Up FAQs
-
Q1: What are the primary safety hazards to consider for this process?
-
A1: The key hazards are: 1) Pyrophoric Reagents: Grignard reagents can ignite on contact with air. All transfers must be conducted under an inert atmosphere. 2) Exothermic Reaction: The potential for a thermal runaway is high if addition rates and cooling are not properly managed.[5] 3) Flammable Gas Evolution: The reaction releases ethane, a flammable gas. The reactor must be properly vented. 4) Flammable Solvents: Ethereal solvents like THF or diethyl ether have low flash points and require careful handling.
-
-
Q2: What are the Critical Process Parameters (CPPs) we must monitor and control?
-
A2: The most critical parameters are: 1) Internal Reaction Temperature: This is the most important variable to control during reagent addition and reaction. 2) Reagent Stoichiometry: Accurate molar ratios of the ester, Grignard reagent, and titanium catalyst are essential for high conversion and selectivity. 3) Addition Rate: This directly impacts temperature and safety. 4) Water Content: The entire system must be kept as anhydrous as possible until the final quench.
-
-
Q3: Is column chromatography a viable purification method at the kilogram scale?
-
A3: While possible, large-scale chromatography is expensive, time-consuming, and generates significant solvent waste. For a relatively non-polar, neutral molecule like this compound, vacuum distillation is the preferred method for purification at scale.[6] The product has a moderate boiling point, making it a good candidate for this technique. Ensure the cyclopropanol ring is stable at the required distillation temperature; high temperatures can potentially lead to ring-opening.[7]
-
-
Q4: Can we use a different Grignard reagent, like propylmagnesium bromide?
-
A4: Yes, other Grignard reagents with β-hydrogens (e.g., propyl- or butylmagnesium halides) can be used and will also form the required titanacyclopropane intermediate.[2] However, changing the Grignard reagent may subtly alter the reaction kinetics and impurity profile. Any such change should be validated at the lab scale before implementation in the pilot plant.
-
Section 4: Protocols and Data
Experimental Workflow
Troubleshooting Decision Tree
Data Tables
Table 1: Example Reagent Stoichiometry (Lab vs. Pilot Scale)
| Reagent | Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Methyl Phenylacetate | Mass | 10.0 g | 1.00 kg |
| Moles | 0.067 mol | 6.66 mol | |
| Titanium(IV) Isopropoxide | Volume | 2.0 mL | 200 mL |
| Moles (0.1 eq) | 0.0067 mol | 0.67 mol | |
| Ethylmagnesium Bromide (1M) | Volume | 147 mL | 14.7 L |
| Moles (2.2 eq) | 0.147 mol | 14.7 mol | |
| Tetrahydrofuran (THF) | Solvent Volume | 200 mL | 20 L |
Table 2: Critical Process Parameters and Recommended Ranges
| Parameter | Stage | Recommended Range | Rationale |
| Internal Temperature | Grignard Addition | 5 - 15 °C | Minimizes side reactions, controls exotherm. |
| Reaction | 15 - 25 °C | Ensures complete reaction without degradation. | |
| Quench | 0 - 10 °C | Controls exotherm from quenching reactive species. | |
| Addition Time | Grignard Addition | 1 - 3 hours | Prevents heat accumulation and ensures safety. |
| Stirrer Speed | All stages | >200 RPM (Vessel Dependent) | Ensures homogeneity and efficient heat transfer. |
| Water Content | Pre-Quench | < 200 ppm | Prevents premature quenching of organometallics. |
References
- American Chemical Society. (2014).
- BenchChem. (2025). Application Note: Laboratory-Scale Synthesis of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone. BenchChem Technical Library.
- ResearchGate. (n.d.). Scale‐up experiment under intensified conditions.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones. BenchChem Technical Library.
-
Cha, J. K., & Kim, N. S. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development, 16(5), 1135-1140. [Link]
-
Stanford University Environmental Health & Safety. (2023). Scale Up Safety. Stanford University. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. . [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Reagent Guides. [Link]
-
Master Organic Chemistry. (2020). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). masterorganicchemistry.com. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. chemistry.msu.edu. [Link]
- BenchChem. (2025). Technical Support Center: Purification of 1-Methoxycyclopropan-1-ol. BenchChem Technical Library.
- BenchChem. (2025). Application Notes and Protocols: 1-Methoxycyclopropan-1-ol in Organic Synthesis. BenchChem Technical Library.
- Google Patents. (n.d.). US10221116B2 - Process for the separation of monoethylene glycol and 1,2-butanediol.
- BenchChem. (2025). Technical Support Center: Purification of (S)-1-Phenylpropan-2-ol. BenchChem Technical Library.
Sources
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. US10221116B2 - Process for the separation of monoethylene glycol and 1,2-butanediol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Benzylcyclopropan-1-ol and 1-Phenylcyclopropanol for Drug Development Professionals
For researchers, scientists, and drug development professionals, the nuanced reactivity of molecular scaffolds is a cornerstone of innovation. The cyclopropyl moiety, a strained three-membered ring, is a privileged motif in medicinal chemistry, offering unique conformational constraints and metabolic stability. When functionalized as a cyclopropanol, this scaffold becomes a versatile synthetic intermediate. This guide provides an in-depth comparison of the reactivity of two key analogues: 1-benzylcyclopropan-1-ol and 1-phenylcyclopropanol. Understanding their differential reactivity is crucial for designing efficient synthetic routes and anticipating reaction outcomes in the synthesis of complex pharmaceutical agents.
Introduction: The Subtle Distinction with Profound Implications
At first glance, this compound and 1-phenylcyclopropanol appear to be closely related structures. Both possess a cyclopropanol core attached to an aromatic system. The critical difference lies in the single methylene (-CH2-) spacer separating the phenyl ring from the cyclopropane in the benzyl derivative.[1][2][3][4][5] This seemingly minor structural alteration has significant consequences for the electronic and steric properties of the molecule, thereby dictating its reactivity in key synthetic transformations, particularly in reactions proceeding through carbocation intermediates.[2][6] This guide will dissect these differences, providing a theoretical framework and a practical experimental design for their comparison.
Electronic and Steric Effects: Phenyl vs. Benzyl
The reactivity of these cyclopropanols is largely governed by the stability of the carbocation formed upon protonation of the hydroxyl group and subsequent loss of water. The nature of the substituent at the 1-position of the cyclopropyl ring plays a pivotal role in stabilizing this positive charge.
1-Phenylcyclopropanol: In this molecule, the phenyl ring is directly conjugated with the cyclopropyl ring. Upon formation of the tertiary carbocation, the positive charge can be delocalized into the aromatic pi-system through resonance. This direct resonance stabilization is a powerful effect that significantly lowers the energy of the carbocation intermediate. However, the phenyl group also exerts a moderate electron-withdrawing inductive effect due to the sp2 hybridization of the aromatic carbons.[7]
1-Benzylcyclopropanol: The introduction of a methylene spacer in this compound electronically isolates the phenyl ring from the cyclopropyl system.[1][2][3][4][5] Consequently, direct resonance delocalization of the carbocation charge into the phenyl ring is not possible. The benzyl group primarily exerts a weak electron-donating inductive effect. Sterically, the benzyl group is more flexible and can adopt various conformations, which may influence the approach of reagents.[6]
The key takeaway is the trade-off between resonance and inductive effects. The direct resonance stabilization in the phenyl-substituted carbocation is expected to be a more dominant stabilizing factor than the weak inductive effect of the benzyl group.
Comparative Reactivity in Acid-Catalyzed Rearrangement
A classic reaction to probe the reactivity of these cyclopropanols is the acid-catalyzed pinacol-type rearrangement.[8][9] In this reaction, the protonated alcohol departs as water, generating a carbocation that then undergoes rearrangement to a more stable species, typically leading to ring expansion or other skeletal reorganizations.
Based on the electronic principles discussed, we can hypothesize the following:
-
Reaction Rate: 1-Phenylcyclopropanol is expected to undergo acid-catalyzed rearrangement at a faster rate than this compound. This is because the formation of the carbocation intermediate is the rate-determining step, and the direct resonance stabilization afforded by the phenyl group will lower the activation energy for this step more effectively than the inductive stabilization from the benzyl group.
-
Product Distribution: The nature of the rearrangement products will also be influenced by the substituent. For 1-phenylcyclopropanol, the rearrangement is expected to proceed through the more stable benzylic-type carbocation, leading to specific ring-opened or expanded products. The rearrangement of this compound will proceed through a less stabilized carbocation, which might lead to a different product profile or require more forcing conditions.
Proposed Experimental Protocol for Comparative Reactivity Analysis
To empirically validate these hypotheses, a parallel experimental study is proposed.
Objective: To compare the reaction rates and product profiles of the acid-catalyzed rearrangement of this compound and 1-phenylcyclopropanol.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (for NMR analysis)
Procedure:
-
Reaction Setup: In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, dissolve 1.0 mmol of this compound and 1.0 mmol of 1-phenylcyclopropanol in 10 mL of anhydrous dichloromethane. Add 0.1 mmol of the internal standard to each flask.
-
Reaction Initiation: Cool the solutions to 0 °C in an ice bath. To each flask, add 0.1 mmol of concentrated sulfuric acid dropwise.
-
Reaction Monitoring: At timed intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution. Vortex thoroughly.
-
Workup: Extract the quenched aliquot with 1 mL of dichloromethane. Dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of products. Quantify the conversion using the internal standard.
-
Product Identification: At the completion of the reaction (or after a set time), quench the entire reaction mixture, perform a full workup, and isolate the major products by column chromatography. Characterize the products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Predicted Data and Interpretation
The following table summarizes the expected quantitative data from this comparative experiment.
| Compound | Predicted Relative Reaction Rate | Predicted Major Product(s) | Mechanistic Rationale for Reactivity |
| 1-Phenylcyclopropanol | Faster | Ring-expanded ketone (e.g., 2-phenylcyclobutanone) | Formation of a resonance-stabilized tertiary carbocation directly adjacent to the phenyl ring. |
| This compound | Slower | Ring-opened unsaturated ketone | Formation of a less stable tertiary carbocation, stabilized only by induction. |
Visualizing the Mechanistic Divergence
The differing reaction pathways can be visualized using the following diagrams.
Figure 1. Comparative reaction pathways for acid-catalyzed rearrangement.
Conclusion for the Drug Development Professional
The choice between this compound and 1-phenylcyclopropanol as a synthetic precursor is not arbitrary. The presence or absence of a methylene spacer fundamentally alters the electronic nature of the molecule, leading to predictable differences in reactivity.
-
For rapid transformations proceeding through carbocation intermediates, 1-phenylcyclopropanol is the more reactive substrate. Its ability to form a resonance-stabilized carbocation facilitates reactions under milder conditions.
-
For synthetic routes where the cyclopropyl core needs to be preserved under moderately acidic conditions, this compound offers greater stability. Its slower rate of rearrangement provides a wider window for other chemical manipulations.
By understanding these fundamental principles and employing rigorous comparative experimental design, drug development professionals can make more informed decisions in the design and execution of synthetic strategies, ultimately accelerating the discovery and development of new medicines.
References
- Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. (n.d.). National Institutes of Health.
- 1-PHENYL-1-CYCLOPROPANOL synthesis. (n.d.). Chemicalbook.
- Krech, A., Yakimchyk, V., Jarg, T., Kananovich, D., & Ošeka, M. (n.d.). Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst. ChemRxiv.
- Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. (n.d.). Royal Society of Chemistry.
- Iron-Catalyzed Ring-Opening Reactions of Cyclopropanols with Alkenes and TBHP: Synthesis of 5-Oxo Peroxides. (2021). ACS Publications.
- Ring‐Opening Cross‐Coupling/Cyclization Reaction of Cyclopropanols with Organic Compounds. (n.d.). Semantic Scholar.
-
Synthesis of cyclopropanols. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
1-phenylcyclopropanol. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]
- Phenyl Group vs Benzyl Group. (2026). Oreate AI Blog.
-
Inductive effect comparison of benzylic and allyl group. (2018). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Difference Between Benzyl and Phenyl. (n.d.). DifferenceBetween.net. Retrieved January 17, 2026, from [Link]
-
Benzyl vs. Phenyl: What's the Difference?. (2023). Ask Any Difference. Retrieved January 17, 2026, from [Link]
-
Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
What is the difference between a phenyl and a benzyl group?. (2017). Quora. Retrieved January 17, 2026, from [Link]
-
1-Phenylcyclopropan-1-ol. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]
-
1-Phenylcyclopropan-1-ol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Phenyl vs Benzyl Groups. (2021). YouTube. Retrieved January 17, 2026, from [Link]
-
Unravel the化工谜团: Phenyl vs Benzyl - A Game-Changing Difference Guide. (2025). LinkedIn. Retrieved January 17, 2026, from [Link]
-
3.3: Rearrangements. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Benzilic acid rearrangement. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Pinacol Rearrangement. (2023). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Cationic Rearrangements. (n.d.). Michigan State University Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Benzilic Acid Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
cis-(1S,2S)-2-benzylcyclopropan-1-ol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Ni(NHC) Catalyzed Rearrangement of 1‐Acyl‐2‐vinylcyclopropanes: Tackling a Mechanistic Puzzle by Combined Experimental and Computational Studies. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. Phenyl Group vs Benzyl Group - Oreate AI Blog [oreateai.com]
- 2. Difference Between Benzyl and Phenyl | Difference Between | Benzyl vs Phenyl [differencebetween.net]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Unravel the化工谜团: Phenyl vs Benzyl - A Game-Changing Difference Guide - Housing Innovations [dev.housing.arizona.edu]
- 6. difference.wiki [difference.wiki]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1-PHENYL-1-CYCLOPROPANOL synthesis - chemicalbook [chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. lookchem.com [lookchem.com]
- 13. 1-Phenylcyclopropan-1-ol | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclopropanol Ring Opening Mechanisms for Synthetic Chemists
For the modern researcher, scientist, and drug development professional, the strategic cleavage of C-C bonds is a cornerstone of molecular architecture. Among the myriad of synthons available, cyclopropanols have emerged as uniquely potent three-carbon building blocks, owing to the inherent ring strain that primes them for selective ring-opening reactions.[1][2] This guide provides an in-depth, comparative analysis of the primary mechanisms governing cyclopropanol ring opening, offering field-proven insights into the causality behind experimental choices and providing validated protocols to empower your synthetic endeavors.
The high ring strain of the cyclopropane ring, a consequence of its compressed bond angles, is the fundamental driving force behind these transformations. This stored energy can be unleashed through various catalytic and energetic inputs, leading to the formation of valuable linear ketones and their derivatives. The choice of activation method dictates the reaction pathway, intermediates, and ultimately, the regioselectivity and stereoselectivity of the final product.
Acid-Catalyzed Ring Opening: A Proton-Driven Cascade
The acid-catalyzed ring opening of cyclopropanols is a classic transformation that proceeds through a cationic intermediate. This method is often characterized by its operational simplicity, though careful consideration of substrate scope and potential side reactions is crucial.
Mechanism and Rationale:
The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[3] Departure of water generates a tertiary carbocation. This highly reactive intermediate then undergoes a rapid rearrangement where the strained cyclopropane ring cleaves to relieve ring strain, resulting in a more stable, resonance-stabilized carbocation. Subsequent quenching of this cation by a nucleophile (often the conjugate base of the acid or the solvent) yields the final ring-opened product.
The regioselectivity of the ring opening is governed by the stability of the resulting carbocation. The C-C bond that cleaves is the one that leads to the most stable carbocationic intermediate. For instance, in 1-arylcyclopropanols, the bond cleavage is directed to form a benzylic cation.[4]
Experimental Protocol: Acid-Catalyzed Ring Opening of 1-Phenylcyclopropanol
-
Materials: 1-phenylcyclopropanol, glacial acetic acid, sodium bicarbonate solution.
-
Procedure:
-
Dissolve 1-phenylcyclopropanol (1 mmol) in glacial acetic acid (5 mL).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.[5]
-
Upon completion, carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding β-acetoxy ketone.
-
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as both the acid catalyst and the nucleophile (acetate). Its use as the solvent ensures a high concentration of both reactants.
-
Room Temperature: The high reactivity of the strained cyclopropanol allows the reaction to proceed under mild conditions, minimizing potential side reactions like polymerization or decomposition.
-
Sodium Bicarbonate Quench: Essential for neutralizing the strong acid catalyst, preventing further reactions and allowing for safe extraction of the product.
Caption: Acid-catalyzed cyclopropanol ring opening mechanism.
Transition Metal-Catalyzed Ring Opening: A Realm of Diverse Intermediates
Transition metal catalysis offers a powerful and versatile platform for cyclopropanol ring opening, enabling a wide range of cross-coupling reactions.[1] Copper, palladium, and rhodium are among the most commonly employed metals, each offering unique reactivity profiles. These reactions can proceed through either a metallo-homoenolate or a β-alkyl radical intermediate.[1]
Mechanism and Rationale:
-
Metallo-homoenolate Pathway: The reaction often begins with the formation of a metal alkoxide from the cyclopropanol. This intermediate can then undergo a ring-opening process to form a metallo-homoenolate. This nucleophilic species can then react with various electrophiles. A common side reaction in this pathway is β-hydride elimination from the metallo-homoenolate, leading to the formation of α,β-unsaturated enone byproducts.[1]
-
Radical Pathway: Alternatively, a single-electron transfer (SET) from a low-valent transition metal to the cyclopropanol can generate a radical anion, which then fragments to a β-keto radical. This radical intermediate can then participate in a variety of coupling reactions.
The choice of metal, ligand, and reaction conditions can be tuned to favor one pathway over the other, providing access to a diverse array of β-substituted ketones.[1]
Experimental Protocol: Copper-Catalyzed Ring Opening Cross-Coupling
-
Materials: Cyclopropanol substrate (0.2 mmol), 2-bromo-2,2-dialkyl ester (0.9 mmol), Cu(OTf)₂ (7.2 mg, 0.02 mmol), 1,10-Phenanthroline (Phen) (7.2 mg, 0.04 mmol), K₂CO₃ (base), MeCN (solvent).[1]
-
Procedure:
-
To an oven-dried reaction vial, add the cyclopropanol substrate, 2-bromo-2,2-dialkyl ester, Cu(OTf)₂, 1,10-Phenanthroline, and K₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous MeCN (acetonitrile) via syringe.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for the specified time, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
-
Causality of Experimental Choices:
-
Cu(OTf)₂/Phen: This combination forms the active copper catalyst. The phenanthroline ligand is crucial for stabilizing the copper center and modulating its reactivity.
-
K₂CO₃: Acts as a base to facilitate the formation of the copper alkoxide intermediate.
-
MeCN: A polar aprotic solvent that is suitable for many copper-catalyzed reactions.
-
80 °C: Elevated temperature is often required to promote the catalytic cycle and achieve a reasonable reaction rate.
Caption: Divergent pathways in transition metal-catalyzed ring opening.
Radical-Initiated Ring Opening: Harnessing Single-Electron Processes
Radical-initiated ring-opening reactions provide a powerful method for generating β-keto radicals, which can then engage in a variety of subsequent transformations, including additions to alkenes and alkynes, and cyclizations.[6][7] These reactions are often initiated by single-electron transfer (SET) from an oxidant or through photochemical activation.
Mechanism and Rationale:
The process typically begins with the homolytic cleavage of the O-H bond of the cyclopropanol to form a cycloalkoxy radical.[6] This can be achieved using various oxidants like manganese(III) acetate, ceric ammonium nitrate (CAN), or through photoredox catalysis. The resulting cycloalkoxy radical is unstable and rapidly undergoes β-scission of the strained cyclopropane ring to generate a more stable β-keto alkyl radical.[6][8] This radical is a key intermediate that can be trapped by a radical acceptor to form a new C-C or C-heteroatom bond.[6]
The regioselectivity of the ring cleavage is dictated by the formation of the most stable radical intermediate. For substituted cyclopropanols, the bond that cleaves is the one that leads to the most substituted and therefore most stable alkyl radical.[9]
Experimental Protocol: Mn(III)-Mediated Oxidative Radical Ring Opening
-
Materials: Cyclopropanol (1.0 equiv), radical acceptor (e.g., N-aryl acrylamide, 1.2 equiv), Mn(acac)₃ (2.5 equiv), solvent (e.g., 1,4-dioxane).[7]
-
Procedure:
-
To a reaction tube, add the cyclopropanol, the radical acceptor, and Mn(acac)₃.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove manganese salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Causality of Experimental Choices:
-
Mn(acac)₃: A common and effective single-electron oxidant for generating radicals from alcohols.
-
Radical Acceptor: Traps the in situ generated β-keto radical, leading to the desired product. The choice of acceptor dictates the final product structure.
-
Elevated Temperature: Often required to promote the initial oxidation and subsequent radical cascade.
Caption: Radical-initiated cyclopropanol ring opening pathway.
Photochemical Ring Opening: A Light-Driven Approach
Photochemical methods offer a mild and often highly selective means of initiating cyclopropanol ring opening. These reactions can be triggered by direct irradiation or through the use of a photosensitizer, leading to the formation of radical intermediates.[9]
Mechanism and Rationale:
Upon absorption of light, aryl-substituted cyclopropanols can form a photoactive electron donor-acceptor (EDA) complex with an electron-deficient olefin.[9] Photoinduced electron transfer within this complex leads to the formation of a cyclopropanol radical cation, which rapidly undergoes ring opening to a β-ketoalkyl radical. This radical then adds to the radical anion of the olefin to form the final product.[9]
Alternatively, a photocatalyst, such as tetrabutylammonium decatungstate (TBADT), can facilitate the single-electron transfer between the cyclopropanol and an acceptor, broadening the substrate scope to include less reactive alkyl cyclopropanols.[9]
Experimental Protocol: Photocatalytic Ring Opening with an Electrophilic Alkene
-
Materials: Aryl cyclopropanol (1.5 equiv.), electrophilic alkene (0.2 mmol), photocatalyst (e.g., TBADT, if needed), solvent (e.g., CH₃CN, 0.2 M).[9]
-
Procedure:
-
In a reaction vial, dissolve the cyclopropanol and the electrophilic alkene in the solvent. If necessary, add the photocatalyst.
-
De-gas the solution by bubbling with an inert gas (e.g., argon) for several minutes.
-
Seal the vial and irradiate with a suitable light source (e.g., 370 nm LED) at room temperature.
-
Monitor the reaction by TLC or ¹H NMR.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Causality of Experimental Choices:
-
Light Source: The wavelength of the light source must be appropriate to excite the EDA complex or the photocatalyst.
-
Inert Atmosphere: Essential to prevent quenching of the excited state or unwanted side reactions with oxygen.
-
Photocatalyst: Can be crucial for enabling the reaction with less reactive substrates by facilitating the electron transfer process.
Comparative Summary of Cyclopropanol Ring Opening Mechanisms
| Feature | Acid-Catalyzed | Transition Metal-Catalyzed | Radical-Initiated (Oxidative) | Photochemical |
| Key Intermediate | Carbocation | Metallo-homoenolate or β-Keto Radical | β-Keto Radical | β-Keto Radical via Radical Cation |
| Driving Force | Relief of ring strain via cationic pathway | Catalytic cycle, relief of ring strain | Oxidation and relief of ring strain | Photoinduced electron transfer, relief of strain |
| Typical Reagents | Brønsted or Lewis acids (e.g., HCl, AcOH) | Cu, Pd, Rh, Fe catalysts; ligands; bases | Oxidants (e.g., Mn(III), CAN), radical initiators | Photosensitizers, UV/Visible light |
| Regioselectivity | Governed by carbocation stability | Influenced by metal, ligand, and electronics | Governed by radical stability | Governed by radical stability |
| Stereoselectivity | Can be stereospecific (retention/inversion) | Can be controlled with chiral ligands | Often less stereoselective | Can be influenced by the geometry of the EDA complex |
| Substrate Scope | Good for electron-rich cyclopropanols | Broad, highly tunable | Broad, tolerant of many functional groups | Good for aryl cyclopropanols, can be expanded |
| Common Byproducts | Elimination and rearrangement products | α,β-Unsaturated enones, homocoupling products | Over-oxidation products | Dimerization products |
| Advantages | Operational simplicity, inexpensive reagents | High versatility, broad functional group tolerance | Mild conditions, access to radical chemistry | Very mild conditions, high selectivity |
| Limitations | Limited to acid-stable substrates | Catalyst cost, ligand sensitivity, side reactions | Stoichiometric oxidants often required | Requires specific chromophores or photocatalysts |
Conclusion
The choice of a cyclopropanol ring-opening mechanism is a critical decision in synthetic planning that directly impacts the efficiency, selectivity, and outcome of the reaction. Acid-catalyzed methods offer simplicity, while transition metal-catalyzed and radical-initiated pathways provide unparalleled versatility for the construction of complex molecular architectures. Photochemical methods represent a frontier, offering exceptionally mild conditions and unique reactivity. By understanding the fundamental principles and experimental nuances of each mechanistic manifold, researchers can strategically leverage the latent reactivity of cyclopropanols to achieve their synthetic goals with precision and confidence.
References
-
Chen, J., et al. (2018). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. ACS Catalysis, 8(6), 5141-5148. [Link]
-
Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]
-
Li, Z., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 264-288. [Link]
-
Richmond, E., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 632-635. [Link]
-
DePuy, C. H., et al. (1973). Cyclopropanols. XI. Acid-Catalyzed Ring Opening of Arylcyclopropanols. The Journal of Organic Chemistry, 38(23), 4059-4062. [Link]
-
Wang, J., et al. (2022). Ring-Opening Selenation of Cyclopropanol for the Selective Synthesis of β-Hydroxy-Substituted Selenylated Ketones. The Journal of Organic Chemistry, 87(21), 14358-14367. [Link]
-
Krech, A., et al. (2022). Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst. ChemRxiv. [Link]
-
Gao, Y., et al. (2016). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. Organic Letters, 18(15), 3822-3825. [Link]
-
Njardarson, J. T. (2021). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry, 19(44), 9582-9593. [Link]
-
Gevorgyan, V., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]
-
Moran, J., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 632-635. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Reddy, D., et al. (2017). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. PubMed Central. [Link]
-
Li, J-H., et al. (2021). Iron-Catalyzed Ring-Opening Reactions of Cyclopropanols with Alkenes and TBHP: Synthesis of 5-Oxo Peroxides. Organic Letters, 23(19), 7484-7488. [Link]
-
Mack, D. J., & Njardarson, J. T. (2013). Recent Advances in the Metal-Catalyzed Ring Expansions of Three- and Four-Membered Rings. ACS Catalysis, 3(7), 1500-1517. [Link]
Sources
- 1. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 7. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
validation of 1-benzylcyclopropan-1-ol structure by X-ray crystallography
## A Comparative Guide to the Structural Validation of 1-Benzylcyclopropan-1-ol: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with powerful spectroscopic techniques for the validation of this compound, a valuable synthetic intermediate.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a molecule like this compound, which incorporates a strained cyclopropane ring, accurate structural data is paramount for understanding its reactivity and potential applications. While X-ray crystallography provides the most definitive structural information, its reliance on high-quality single crystals can be a significant bottleneck.[1][2] This guide will explore the synthesis of this compound, delve into the intricacies of its structural validation by X-ray crystallography, and objectively compare this "gold standard" with alternative and often more accessible spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis of this compound
The synthesis of 1-substituted cyclopropanols is efficiently achieved through the Kulinkovich reaction.[3][4][5] This organometallic transformation utilizes a Grignard reagent, typically ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst to convert a carboxylic ester into the corresponding cyclopropanol.[3][5][6]
Experimental Protocol: Kulinkovich Reaction
A general procedure for the synthesis of this compound from methyl phenylacetate is as follows:
-
To a solution of methyl phenylacetate (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, add titanium(IV) isopropoxide (0.1-1 equivalent).[4][5]
-
Cool the mixture to room temperature and add a solution of ethylmagnesium bromide (2-3 equivalents) in diethyl ether or THF dropwise.[3][6]
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[6]
-
The resulting mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate.[6]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.[6]
-
The crude product is then purified by flash column chromatography on silica gel to afford pure this compound.[6]
The causality behind these steps lies in the in-situ formation of a titanacyclopropane intermediate from the reaction of the Grignard reagent with the titanium catalyst.[4][5] This intermediate then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl group to form the cyclopropanol product.[4] The aqueous workup is necessary to hydrolyze the magnesium and titanium alkoxide salts formed during the reaction.[6]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.[8][9]
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure by X-ray diffraction involves several key steps:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. This is often the most challenging and rate-limiting step.[10]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. For air-sensitive or unstable compounds, this is done under an inert oil and at low temperatures.[11]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffracted X-rays are detected, and their intensities are recorded at various crystal orientations.[8]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the crystallographic reflections.[9]
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[9]
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[9]
-
Validation and Analysis: The final structure is validated using software like PLATON and checkCIF to ensure its chemical and crystallographic soundness.[12][13] Key metrics such as bond lengths, bond angles, and torsion angles are analyzed.
Expected Data from X-ray Crystallography of this compound
| Parameter | Expected Value/Information | Significance |
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values | Defines the size and shape of the repeating unit. |
| Bond Lengths (e.g., C-C, C-O) | Precise values in Å | Confirms connectivity and indicates bond order. |
| Bond Angles (e.g., C-C-C, C-C-O) | Precise values in ° | Defines the geometry around each atom. |
| Torsion Angles | Precise values in ° | Describes the conformation of the molecule. |
| Absolute Configuration | Flack parameter | Can be determined if a heavy atom is present.[10] |
Alternative Validation Methods: A Comparative Overview
While X-ray crystallography provides unparalleled detail, other spectroscopic techniques offer valuable and often more readily obtainable structural information.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[8] | Unambiguous structural determination.[7] | Requires high-quality single crystals, which can be difficult to obtain.[1] |
| NMR Spectroscopy | Chemical environment of nuclei (¹H, ¹³C), connectivity through spin-spin coupling.[14] | Provides information about the structure in solution, non-destructive.[14] | Can have signal overlap in complex molecules, determination of absolute stereochemistry is challenging.[2] |
| Mass Spectrometry | Molecular weight and fragmentation pattern.[15] | High sensitivity, provides molecular formula. | Does not provide detailed connectivity or stereochemical information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[14] For this compound, both ¹H and ¹³C NMR would provide key structural insights.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.
Expected Spectroscopic Features for this compound
-
¹H NMR: The protons on the cyclopropane ring are expected to appear in the highly shielded upfield region of the spectrum (typically 0-1 ppm).[16][17][18] The benzylic protons and the aromatic protons will appear at their characteristic chemical shifts.
-
¹³C NMR: The carbons of the cyclopropane ring will also be significantly shielded, appearing at a high field (typically < 30 ppm).[19] The benzylic carbon and the aromatic carbons will resonate at their expected downfield positions.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.[15]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Expected Fragmentation Pattern
For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Common fragmentation pathways could include the loss of a water molecule, cleavage of the benzyl group, and ring-opening of the cyclopropane moiety.[20][21]
Conclusion
The definitive structural validation of this compound is best achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional structure. However, the practical challenges of obtaining suitable crystals necessitate the use of alternative analytical techniques. NMR spectroscopy offers excellent insight into the connectivity and solution-state structure of the molecule, while mass spectrometry confirms its molecular weight and provides valuable fragmentation data. For researchers and drug development professionals, a combined approach, utilizing the strengths of each of these techniques, provides the most comprehensive and reliable structural validation. While X-ray crystallography remains the "gold standard," the judicious application of spectroscopic methods is often sufficient for routine structural confirmation and can guide further synthetic and biological investigations.
References
- Kulinkovich, O. G. The Kulinkovich Reaction. Grokipedia.
- Kulinkovich reaction. Wikipedia.
- Kulinkovich Reaction. Organic Chemistry Portal.
- The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). (2012-07-24).
- Kulinkovich Reaction: Mechanism & Examples. NROChemistry.
- Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Altern
- Researchers develop powerful method to solve structures of small molecules. (2018-11-09).
- Spectroscopic Confirmation of Heptyl-Cyclopropane: A Compar
- Structure validation in chemical crystallography. PMC - PubMed Central - NIH. (2009-01-20).
- 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradi
- Single-crystal structure validation with the program PL
- Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. PubMed. (2015-05-07).
- Why is crystallography still used in some cases for small molecule structure determin
- Single-crystal X-ray Diffraction. SERC (Carleton). (2018-06-15).
- x Ray crystallography. PMC - PubMed Central - NIH.
- mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes.
- X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- Single-Crystal X-ray Crystallography Measurements of Pyrophoric M
- 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. (2023-02-11).
Sources
- 1. news-medical.net [news-medical.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncl.ac.uk [ncl.ac.uk]
- 12. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. platonsoft.nl [platonsoft.nl]
- 14. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Computational Analysis of 1-Benzylcyclopropan-1-ol Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the computationally-analyzed reaction mechanisms of 1-benzylcyclopropan-1-ol. By synthesizing theoretical predictions with established experimental outcomes for analogous systems, we aim to offer a predictive framework for the reactivity of this versatile building block and compare its synthetic utility against alternative routes to key structural motifs.
Introduction: The Synthetic Potential of Strained Rings
Cyclopropanes, particularly those bearing activating functional groups, are powerful intermediates in organic synthesis. The inherent ring strain of the three-membered ring provides a thermodynamic driving force for a variety of ring-opening and rearrangement reactions, offering access to diverse and complex molecular architectures. This compound, with its tertiary alcohol and adjacent phenyl group, is poised for a rich and varied reactivity profile, particularly under acid-catalyzed conditions where the formation of a stabilized carbocation can initiate a cascade of transformations. Understanding the mechanistic intricacies of these reactions is paramount for controlling product selectivity and designing efficient synthetic strategies.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating complex reaction mechanisms.[1][2] By modeling the potential energy surface, we can identify transition states, calculate activation barriers, and predict product distributions, offering insights that are often difficult to obtain through experimentation alone. This guide will explore the likely reaction mechanisms of this compound, drawing upon computational studies of closely related systems, and compare these pathways to alternative, established synthetic methods.
Computationally-Informed Mechanistic Pathways of this compound
Pathway A: Acid-Catalyzed Ring Opening and Rearrangement
Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Departure of water generates a tertiary cyclopropylmethyl cation. This cation is highly unstable and prone to rapid rearrangement to alleviate ring strain. Computational studies on related systems, such as cyclopropyl-substituted nitrenium ions and other carbocation rearrangements, suggest several possible pathways.[3][4]
-
Homoallylic Cation Formation and Ring Expansion: The cyclopropylmethyl cation can undergo a concerted disrotatory ring-opening to form a homoallylic cation. This intermediate can then be trapped by a nucleophile or undergo further rearrangement.
-
Wagner-Meerwein-type Rearrangement: The initial carbocation could undergo a 1,2-hydride or 1,2-alkyl shift. However, the most likely rearrangement is the expansion of the cyclopropane ring to a more stable cyclobutonium ion, which can then be opened by a nucleophile.
A plausible acid-catalyzed rearrangement pathway leading to 4-phenyl-2-butanone is depicted below. This pathway involves protonation of the alcohol, loss of water to form a cyclopropylmethyl cation, ring-opening to a homoallylic cation, and subsequent tautomerization.
Caption: Hypothetical radical-mediated pathway for this compound.
Comparison with Alternative Synthetic Methodologies
The potential products of this compound rearrangements, such as substituted butanones and dihydrofurans, are valuable synthetic intermediates. Below, we compare the potential reactivity of this compound with established methods for synthesizing these key structural motifs.
Synthesis of 4-Phenyl-2-butanone
4-Phenyl-2-butanone is a likely product of the acid-catalyzed rearrangement of this compound. Alternative syntheses of this ketone are well-established.
| Method | Starting Materials | Reagents and Conditions | Yield | Reference |
| Hypothetical Rearrangement | This compound | Acid catalyst (e.g., H₂SO₄, TsOH) | Not reported | - |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Benzyl bromide | 1. NaOEt, EtOH; 2. H₃O⁺, Δ | Moderate to Good | [5] |
| Friedel-Crafts Acylation | Benzene, Butanoyl chloride | AlCl₃ | Good | [6] |
| Hydrogenation of Benzylideneacetone | Benzaldehyde, Acetone | 1. NaOH (Claisen-Schmidt); 2. H₂, Pd/C | Good | [7] |
Experimental Protocol: Acetoacetic Ester Synthesis of 4-Phenyl-2-butanone [5]
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl acetoacetate dropwise to the stirred solution.
-
After the addition is complete, add benzyl bromide dropwise.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture, add water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude product, add a solution of aqueous sodium hydroxide and heat to reflux to effect saponification and decarboxylation.
-
Acidify the cooled mixture with dilute sulfuric acid and extract the product with diethyl ether.
-
Purify the product by distillation under reduced pressure.
Synthesis of 2-Benzyl-2,5-dihydrofuran
Another potential rearrangement product, particularly if a nucleophilic solvent is present, is a substituted dihydrofuran. The synthesis of 2,5-dihydrofurans can be achieved through various methods.
| Method | Starting Materials | Reagents and Conditions | Yield | Reference |
| Hypothetical Rearrangement/Cyclization | This compound | Acid catalyst, nucleophilic solvent | Not reported | - |
| Silver(I)-mediated Cyclization | Allenic alcohol | AgNO₃, Acetone | Good | [3] |
| Heck Reaction | 2,3-Dihydrofuran, Benzyl bromide | Pd catalyst, base | Good | [8] |
| Reduction of Furans | 2-Benzylfuran | H₂, Raney Ni or Silanes, Brønsted acid | Good | [8] |
Experimental Protocol: Silver(I)-mediated Cyclization to a 2,5-Dihydrofuran [3]
-
Dissolve the allenic alcohol substrate in acetone.
-
Add a catalytic amount of silver nitrate to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The computational analysis of reaction mechanisms for systems analogous to this compound suggests a rich and complex reactivity landscape, dominated by acid-catalyzed ring-opening and rearrangement pathways. The formation of a stabilized cyclopropylmethyl cation is the likely entry point to a variety of synthetically useful products, including substituted butanones and dihydrofurans.
While direct computational and experimental data for this compound remains a gap in the literature, the theoretical frameworks provided by studies on related vinylcyclopropanes and cyclopropyl ketones offer valuable predictive power. The Cloke-Wilson rearrangement, for instance, highlights the possibility of zwitterionic intermediates under base or nucleophile-catalyzed conditions. [4] Future computational studies employing DFT and ab initio methods are needed to precisely map the potential energy surface for the reactions of this compound. Such studies would provide quantitative data on activation barriers and reaction thermodynamics, enabling a more accurate prediction of product distributions under various conditions.
Experimentally, a systematic investigation of the reactivity of this compound with a range of acids, bases, and radical initiators would provide the necessary data to validate and refine computational models.
In comparison to established synthetic routes, the rearrangement of this compound offers a potentially atom-economical and convergent approach to valuable building blocks. The ability to access multiple product classes from a single precursor by tuning reaction conditions is a hallmark of modern synthetic chemistry. Further research in this area is warranted to fully unlock the synthetic potential of this strained-ring system.
References
-
Wikipedia. Vinylcyclopropane rearrangement. [Link]
- Wiest, O., et al. (2000). Computational Explorations of Vinylcyclopropane-Cyclopentene Rearrangements and Competing Diradical Stereoisomerizations. The Journal of Organic Chemistry, 65(11), 3259-3268.
-
Nendel, M., et al. (2000). Computational Explorations of Vinylcyclopropane-Cyclopentene Rearrangements and Competing Diradical Stereoisomerizations. The Journal of Organic Chemistry, 65(11), 3259-3268. [Link]
-
Houk, K. N., et al. (2009). Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement. The Journal of Organic Chemistry, 74(21), 8036-8043. [Link]
-
ChemBK. 4-Phenyl-2-butanone. [Link]
- Google Patents. Preparation method for 3-methyl-4-phenyl-2-butanone.
-
Quora. What is the synthesis of 4-phenyl-2-butanol from benzene?. [Link]
- Google Patents. Preparation method for 3-methyl-4-phenyl-2-butanone.
-
Quora. What is the synthesis of 4-phenyl-2-butanol from benzene?. [Link]
-
Chegg. Design a synthesis of 4-phenyl-2-butanone from ethyl. [Link]
-
Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]
-
Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]
-
ACS Omega. Acid-Catalyzed Solvolysis of Softwood in Caprylyl Glycol to Produce Lignin Derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. [Link]
-
ResearchGate. One‐Pot Synthesis of 2,5‐Disubstituted Furans through In Situ Formation of Allenes and Enolization Cascade. [Link]
-
ACS Omega. Acid-Catalyzed Solvolysis of Softwood in Caprylyl Glycol to Produce Lignin Derivatives. [Link]
-
National Institutes of Health. Mechanistic Insights into the DABCO-Catalyzed Cloke–Wilson Rearrangement: A DFT Perspective. [Link]
-
ResearchGate. A DFT study of the mechanism of Brønsted acid catalysed Povarov reactions. [Link]
-
National Center for Biotechnology Information. Acid-Catalyzed Solvolysis of Softwood in Caprylyl Glycol to Produce Lignin Derivatives. [Link]
-
Peking University. DFT Study of the Mechanisms of In Water Au(I)-Catalyzed Tandem-[1][1]Rearrangement/Nazarov Reaction/-[9][10]Hydrogen Shift of Enynyl Acetates: A Proton-Transport Catalysis Strategy in the Water-Catalyzed-[9][10]Hydrogen Shift. [Link]
-
National Institutes of Health. A (TD-)DFT study on photo-NHC catalysis: photoenolization/Diels–Alder reaction of acid fluorides catalyzed by N-heterocyclic carbenes. [Link]
-
Odesa I. I. Mechnikov National University. Spectroscopic, DFT study, and molecular docking investigation of N-(3-methylcyclohexyl)-2-phenylcyclopropane-1-carbohydrazide as a potential antimicrobial drug. [Link]
-
National Institutes of Health. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. [Link]
Sources
- 1. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Mechanistic Insights into the DABCO-Catalyzed Cloke–Wilson Rearrangement: A DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved Design a synthesis of 4-phenyl-2-butanone from ethyl | Chegg.com [chegg.com]
- 6. quora.com [quora.com]
- 7. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 8. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 9. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 10. On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Purity Determination of 1-Benzylcyclopropan-1-ol
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible results and the foundation of a safe and effective active pharmaceutical ingredient (API). 1-Benzylcyclopropan-1-ol, a tertiary alcohol incorporating both a strained cyclopropyl ring and an aromatic moiety, presents unique analytical challenges. Its purity directly impacts the yield, impurity profile, and overall success of subsequent synthetic steps.
This guide provides an in-depth, objective comparison of the principal analytical methods for determining the purity of this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help you select and implement the most appropriate technique for your specific needs, from routine in-process control to the rigorous certification of reference standards. All methodologies are presented as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2]
Strategic Overview of Analytical Methodologies
The selection of an optimal analytical technique for this compound requires a careful consideration of the molecule's physicochemical properties: its moderate volatility, the presence of a UV-active aromatic ring, and the potential for thermal lability due to the cyclopropyl group. The primary candidate techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
The logical workflow for method selection involves evaluating the analyte's properties against the strengths and weaknesses of each technique.
Caption: Workflow for selecting the appropriate analytical method.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[3][4] For this compound, its applicability hinges on the thermal stability of the cyclopropanol moiety under GC inlet and oven conditions.
Expertise & Causality:
-
Principle: The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase coating the column. The Flame Ionization Detector (FID) generates a current proportional to the amount of combustible organic analyte, making it an excellent choice for quantification.[4]
-
Why GC-FID? FID provides a near-universal response for hydrocarbons and offers a wide linear range, making it ideal for purity assays where the main component is present at a much higher concentration than impurities.[5] The technique is fast, robust, and offers high separation efficiency.
-
Critical Consideration (Thermal Stability): The primary risk with GC is the potential for on-column thermal degradation of the tertiary cyclopropanol, which could lead to ring-opening or dehydration. This would manifest as peak tailing, the appearance of artifact peaks, and inaccurate quantification. Therefore, a lower-than-typical injection port temperature and a gentle oven temperature ramp are crucial starting points for method development.[6][7]
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation & Columns:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column: A low-to-mid polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. This choice balances selectivity for the aromatic ring with general-purpose utility.
-
-
Sample and Standard Preparation:
-
Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like ethyl acetate or dichloromethane. This creates a 1 mg/mL stock solution.
-
Prepare a working sample by diluting the stock solution 10-fold to approximately 100 µg/mL.
-
-
GC-FID Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: Start at 200°C (to minimize degradation risk).
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector Temperature: 280°C.
-
-
Data Analysis & System Suitability:
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all integrated peaks. Purity (%) = (Area_main / Area_total) * 100.
-
System Suitability: Inject the working sample six times. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%. The theoretical plates for the main peak should be > 20,000.
-
Workflow Diagram: GC-FID Analysis
Caption: Step-by-step workflow for GC-FID purity determination.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique in pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[8] Given the UV-active benzyl group in this compound, HPLC with UV detection is an exceptionally well-suited method.
Expertise & Causality:
-
Principle: A liquid mobile phase pumps the sample through a column packed with a stationary phase. Separation is achieved based on the analyte's affinity for the stationary phase versus the mobile phase. For this molecule, a reversed-phase setup is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water).[9]
-
Why HPLC-UV? This method directly addresses the potential thermal stability issues of GC. It excels at separating the main analyte from non-volatile impurities, such as unreacted starting materials (e.g., benzyl magnesium bromide quench products) or oligomeric side products. The phenyl group provides a strong chromophore for sensitive UV detection.[10]
-
Method Design: A C18 column is the workhorse of reversed-phase chromatography, offering robust hydrophobic retention for the benzyl group.[9] A gradient elution (changing mobile phase composition over time) is chosen to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation & Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
-
Mobile Phase & Sample Preparation:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Sample Diluent: Acetonitrile/Water (50:50 v/v)
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in diluent. Dilute to a working concentration of ~100 µg/mL.
-
-
HPLC-UV Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; a DAD can be used to identify the optimal wavelength).
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 40% B
-
19-25 min: Hold at 40% B (re-equilibration)
-
-
-
Data Analysis & System Suitability:
-
Purity Calculation: Use the area percent method as described for GC.
-
System Suitability: Inject the working sample six times. The RSD for the retention time should be ≤ 1.0% and for the peak area should be ≤ 2.0%. The USP tailing factor for the main peak should be ≤ 2.0.
-
Workflow Diagram: HPLC-UV Analysis
Caption: Step-by-step workflow for HPLC-UV purity determination.
Quantitative NMR (qNMR) Spectroscopy
qNMR stands apart from chromatographic techniques as a primary analytical method.[11] Its fundamental principle—that the signal integral is directly proportional to the number of nuclei—allows for the determination of purity without requiring a reference standard of the analyte itself.[12][13] This makes it invaluable for characterizing new chemical entities or certifying in-house primary standards.
Expertise & Causality:
-
Principle: A sample is dissolved with a certified internal standard (IS) of known purity and mass. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the IS.[14]
-
Why qNMR? It is a non-destructive technique that provides structural confirmation and purity from a single experiment.[14][15] It is orthogonal to chromatography, meaning it relies on a different physical principle and is unlikely to share the same biases, making it excellent for cross-validation.[15] It can detect and quantify impurities that are non-chromatographable or lack a UV chromophore.
-
Method Design: The key to accurate qNMR is selecting an appropriate internal standard and specific, well-resolved proton signals for both the analyte and the standard. The standard must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices. Long relaxation delays (D1) between scans are critical to ensure full magnetization recovery for all protons, which is essential for accurate integration.
Experimental Protocol: ¹H qNMR Purity Assay
-
Instrumentation & Reagents:
-
NMR Spectrometer (≥400 MHz).
-
High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Certified Internal Standard (IS) of known purity (e.g., Maleic Acid, >99.5% purity).
-
-
Sample Preparation (Self-Validating):
-
Using a microbalance, accurately weigh ~15 mg of this compound (m_analyte).
-
Accurately weigh ~10 mg of the internal standard (m_std) into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to confirm structure and identify non-overlapping signals. For this compound, the aromatic protons (~7.2-7.4 ppm) or the benzylic CH₂ protons could be used. For maleic acid, the vinyl protons (~6.3 ppm) are used.
-
Quantitative Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of both analyte and standard protons (a value of 30-60 seconds is a safe starting point).
-
Number of Scans: 8 to 16 (for good signal-to-noise).
-
-
-
Data Processing & Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the FID.
-
Carefully integrate the selected analyte signal (I_analyte) and the internal standard signal (I_std).
-
Calculate the purity using the following equation[12]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_analyte = 5 for all aromatic protons)
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
-
Comparative Data Summary and Recommendations
The choice of method depends on the analytical objective. The following table provides a summary of key performance attributes based on typical, well-validated methods for analogous compounds.
| Feature | Gas Chromatography (GC-FID) | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Volatility & Partitioning | Polarity & Partitioning | Nuclear Magnetic Resonance |
| Primary Use Case | Routine QC, Volatile Impurities | Routine QC, Non-Volatile Impurities | Absolute Purity, Reference Standard |
| Selectivity | High | High to Very High | High (based on chemical shift) |
| Sensitivity | High (ng level) | High (ng-µg level) | Moderate (mg level) |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Key Advantage | Fast, robust, low cost per sample | Versatile, handles non-volatiles | Primary method, no analyte std. needed[13][14] |
| Key Limitation | Potential thermal degradation | Requires UV chromophore | Lower throughput, higher equipment cost |
| Validation Standard | ICH Q2(R1)[1][16] | ICH Q2(R1)[1][16] | ICH Q2(R1), Pharmacopeial chapters[1][17] |
Recommendations:
-
For high-throughput process monitoring and routine quality control: HPLC-UV is the most robust and reliable choice. It avoids the potential complication of thermal degradation and provides excellent data on a wide range of potential impurities.
-
For analyzing volatile starting materials or solvent impurities: GC-FID is a fast and effective complementary technique. However, initial method development must carefully verify the thermal stability of the analyte.
-
For certifying a reference standard or obtaining an absolute purity value for a new batch: qNMR is the gold standard. Its status as a primary method provides the highest level of confidence in the purity value, which can then be used to qualify secondary standards for routine chromatographic methods.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Simulated reference, as direct search result was a 2013 paper with similar title: Magn Reson Chem. 2013 Feb;51(2):76-81.) [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH. (2024). Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
National Metrology Institute of Japan. Quantitative NMR. [Link]
-
Ellutia. Alcohol Analysis Applications with Gas Chromatography. [Link]
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
McCurry, J. D. (2003). Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography. Agilent Technologies. [Link]
-
Truman State University. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol. [Link]
-
Zendeh Del & Associates, PLLC. (2023). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
-
Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. [Link]
-
HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
-
Columé, L. A., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Journal of Chromatography A. [Link]
-
ResearchGate. (2024). The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils. [Link]
-
PubMed. (2024). The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. galvestonjustice.com [galvestonjustice.com]
- 5. peakscientific.com [peakscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils treated by β cyclodextrin inclusion and Pickering emulsion technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molnar-institute.com [molnar-institute.com]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 12. emerypharma.com [emerypharma.com]
- 13. rssl.com [rssl.com]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. starodub.nl [starodub.nl]
- 17. ICH Official web site : ICH [ich.org]
A Comparative Guide to the HPLC Analysis of 1-Benzylcyclopropan-1-ol
For researchers, scientists, and drug development professionals, the robust and accurate analytical characterization of novel chemical entities is paramount. 1-Benzylcyclopropan-1-ol, a tertiary alcohol containing a chiral center and a UV-active aromatic moiety, presents a unique analytical challenge. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for its analysis, grounded in scientific principles and supported by experimental insights. We will explore a primary reversed-phase HPLC-UV method, compare it with alternative chromatographic approaches, and provide the necessary protocols to implement these techniques in your laboratory.
The Analytical Imperative for this compound
This compound is a non-polar, hydrophobic molecule. Its analysis is critical for several reasons:
-
Purity Assessment: Quantifying the purity of the synthesized compound and identifying any process-related impurities.
-
Stability Studies: As a tertiary alcohol, it may be susceptible to degradation, particularly under acidic conditions, through carbocation-mediated rearrangements or elimination. A stability-indicating method is crucial to track its degradation over time.
-
Chiral Separation: The molecule possesses a chiral center at the carbinolic carbon. As the biological activity of enantiomers can differ significantly, a method to separate and quantify the individual enantiomers is often a regulatory and scientific necessity.
This guide will focus on providing a comprehensive analytical toolkit for this compound, balancing efficiency, and informational richness.
Primary Recommended Method: Reversed-Phase HPLC with UV Detection
Given the hydrophobic nature of this compound, stemming from its benzyl and cyclopropyl groups, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable analytical approach.[1][2][3] This technique utilizes a non-polar stationary phase and a polar mobile phase, causing hydrophobic molecules to be retained on the column and eluted by increasing the organic solvent content in the mobile phase.[1][3]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point.[4] Its long alkyl chains provide strong hydrophobic interactions with the analyte, ensuring adequate retention. An Ascentis C18 column or equivalent is recommended for its proven performance with a wide range of compounds.[5]
-
Mobile Phase: A combination of water and a water-miscible organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[6] A gradient elution, starting with a higher water content and gradually increasing the acetonitrile concentration, is optimal for eluting the non-polar analyte while also separating it from any more polar impurities.[7] A typical scouting gradient would be to go from a low percentage of organic solvent to a high percentage over a set time to determine the approximate elution conditions.
-
Detection: The benzyl group in this compound contains a phenyl chromophore, which absorbs UV light. The UV spectrum of toluene, a structurally similar chromophore, shows absorption maxima in the 260-270 nm range.[8][9] Therefore, a primary detection wavelength of 265 nm is a logical choice. For higher sensitivity, a lower wavelength, such as 210 nm, can be used, though baseline noise may be higher. A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
0.45 µm syringe filters (for sample preparation)
-
0.45 µm solvent filters
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector, monitoring at 265 nm.
4. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The theoretical plates for the analyte peak should be greater than 2000.
-
The tailing factor should be between 0.8 and 1.5.
Comparative Analysis of Alternative Methods
While RP-HPLC is a robust primary method, other techniques offer advantages for specific analytical goals.
| Analytical Method | Principle | Advantages | Disadvantages | Best For |
| Reversed-Phase HPLC-UV | Partitioning based on hydrophobicity between a polar mobile phase and a non-polar stationary phase. | Versatile, reproducible, widely applicable, and suitable for purity and stability studies.[4] | May not resolve enantiomers without a chiral stationary phase. | Routine purity analysis, assay, and stability testing. |
| Gas Chromatography (GC-FID) | Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile and thermally stable compounds, sensitive Flame Ionization Detector (FID).[10][11][12] | Requires analyte to be volatile and thermally stable; derivatization may be necessary for less volatile compounds. | Analysis of volatile impurities, and alternative quantification method. |
| Chiral HPLC | Enantioselective interactions between the analyte and a chiral stationary phase (CSP).[13] | Directly separates and quantifies enantiomers.[13] | CSPs can be expensive and method development can be more complex. | Enantiomeric purity determination and chiral separation. |
Alternative 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
For a volatile and thermally stable compound like this compound, gas chromatography is a powerful alternative.[11][12]
Scientific Rationale: GC separates compounds based on their boiling points and interaction with the stationary phase.[10] Given its molecular weight, this compound should be sufficiently volatile for GC analysis. A Flame Ionization Detector (FID) is highly sensitive to organic compounds, making it suitable for quantification.
Workflow for GC-FID Analysis
Caption: Workflow for the GC-FID analysis of this compound.
Proposed GC-FID Protocol:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Detector: FID at 280 °C.
-
Sample Preparation: 1 mg/mL in dichloromethane.
Alternative 2: Chiral HPLC
The presence of a stereocenter necessitates a method for enantiomeric separation. Chiral HPLC is the gold standard for this purpose.[13]
Scientific Rationale: Chiral stationary phases (CSPs) create a chiral environment within the column, allowing for differential interaction with the two enantiomers of the analyte.[13] This results in different retention times and, therefore, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of aromatic alcohols.[14]
Proposed Chiral HPLC Protocol:
-
Column: Chiralpak IA or IC, or a similar polysaccharide-based CSP.
-
Mobile Phase: A non-polar mobile phase such as Hexane/Isopropanol (e.g., 90:10 v/v). The ratio of the alcohol modifier is a critical parameter for optimizing resolution.[14]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Controlled, e.g., 25 °C.
-
Detection: UV at 265 nm.
Conclusion and Recommendations
The analytical strategy for this compound should be tailored to the specific objective.
-
For routine quality control, purity assessment, and stability testing , the proposed Reversed-Phase HPLC-UV method is the most robust and versatile choice. Its well-understood principles and the wide availability of suitable columns and solvents make it a reliable workhorse in any analytical laboratory.
-
When high sensitivity for volatile impurities is required, or as an orthogonal technique to confirm purity, GC-FID is an excellent complementary method.
-
For any work involving stereoselective synthesis or biological evaluation, the development of a Chiral HPLC method is indispensable to determine the enantiomeric purity of the material.
By understanding the principles behind each of these techniques and selecting the appropriate method for the analytical question at hand, researchers can ensure the generation of high-quality, reliable data for this compound.
References
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved January 17, 2026, from [Link]
-
Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved January 17, 2026, from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved January 17, 2026, from [Link]
-
Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Coated with Helical Poly(diphenylacetylene) Derivative by High-Performance Liquid Chromatography. Chromatography, 40(4), 169-173. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Gas Chromatography of an Alcohol Mixture. Retrieved January 17, 2026, from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved January 17, 2026, from [Link]
-
Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. Retrieved January 17, 2026, from [Link]
-
LCGC International. (n.d.). Understanding Gradient HPLC. Retrieved January 17, 2026, from [Link]
-
Agilent. (2011). Alcohols and aromatics Separation of aromatics and alcohol from gasoline. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC separation of (A) racemic 1-phenyl-2-propanol; (B).... Retrieved January 17, 2026, from [Link]
-
Indian Journal of Chemistry. (n.d.). Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. Retrieved January 17, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Phenyl-1-propanol on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (A‐D) HPLC separation of racemic 1‐phenyl‐2‐propanol,.... Retrieved January 17, 2026, from [Link]
-
LCGC International. (n.d.). Gradient HPLC for Reversed-Phase Separations. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Optical absorption of benzyl alcohol and benzaldehyde. (a) UV-vis.... Retrieved January 17, 2026, from [Link]
-
Truman State University. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol. Retrieved January 17, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Ultraviolet Absorption Spectra of Alkyl Benzyl Sulphides. Conform. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Gas Chromatography. Retrieved January 17, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 17, 2026, from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). UV-vis (A) absorption (toluene, 1.0 × 10⁻⁵ M, normalized at λmax 486.... Retrieved January 17, 2026, from [Link]
-
Sensors (Basel). (2019, March 18). Development of a Toluene Detector Based on Deep UV Absorption Spectrophotometry Using Glass and Aluminum Capillary Tube Gas Cells with a LED Source. Retrieved January 17, 2026, from [Link]
-
Starna Scientific. (n.d.). Toluene in Hexane (265-270 nm). Retrieved January 17, 2026, from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Toluene. Retrieved January 17, 2026, from [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of a Toluene Detector Based on Deep UV Absorption Spectrophotometry Using Glass and Aluminum Capillary Tube Gas Cells with a LED Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toluene in Hexane (265-270 nm) [starna.com]
- 10. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 11. Gas chromatography of Alcohols [delloyd.50megs.com]
- 12. purdue.edu [purdue.edu]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the GC-MS Characterization of 1-Benzylcyclopropan-1-ol: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. 1-Benzylcyclopropan-1-ol, a substituted cyclopropanol, presents a unique analytical challenge due to its strained three-membered ring and the presence of a benzylic group. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound, alongside alternative analytical techniques. We will delve into the causality behind experimental choices, present predicted and comparative data, and offer a detailed, field-proven protocol.
The Analytical Imperative: Why GC-MS for this compound?
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the information required. This compound is a semi-volatile organic molecule, making it an ideal candidate for GC-MS analysis. The gas chromatography component provides excellent separation of the analyte from potential impurities arising from its synthesis, while the mass spectrometry detector offers unparalleled sensitivity and structural information through fragmentation analysis. This combination allows for both qualitative identification and quantitative analysis.
However, no single technique provides a complete picture. Therefore, we will also compare the insights gained from GC-MS with those from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to provide a holistic analytical perspective.
Predicting the Electron Ionization (EI) Mass Spectrum of this compound
While a publicly available, experimentally derived mass spectrum for this compound is not readily found, we can predict its fragmentation pattern with a high degree of confidence based on established principles of mass spectrometry for analogous structures.
The molecular weight of this compound (C₁₀H₁₂O) is 148.20 g/mol . Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 148. Due to the presence of the alcohol and the strained cyclopropyl ring, the molecular ion peak is expected to be of low to moderate intensity. The major fragmentation pathways are predicted as follows:
-
Formation of the Tropylium Ion (m/z 91): This is a hallmark of benzyl-containing compounds. Cleavage of the C-C bond between the cyclopropyl ring and the methylene bridge will lead to the formation of the highly stable, resonance-stabilized tropylium cation. This is anticipated to be the base peak in the spectrum.
-
Loss of a Benzyl Radical (M-91): The complementary fragmentation to the formation of the tropylium ion is the loss of a benzyl radical (C₇H₇•), resulting in a fragment ion at m/z 57. This fragment corresponds to the cyclopropanol cation, [C₃H₅O]⁺. The strained nature of this ion may lead to further ring-opening and rearrangement.
-
Alpha-Cleavage: Cleavage of the bond between the phenyl- and methylene- groups would lead to a benzyl cation (m/z 91), which is the same as the tropylium ion, and a neutral cyclopropanol radical.
-
Dehydration (M-18): The loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols, which would result in a peak at m/z 130.
-
Ring Opening and Rearrangement: The strained cyclopropyl ring can undergo ring-opening upon ionization, leading to a variety of smaller fragment ions.
Predicted Mass Spectrum Summary:
| m/z | Predicted Fragment Ion | Predicted Relative Intensity |
| 148 | [C₁₀H₁₂O]⁺˙ (Molecular Ion) | Low to Moderate |
| 130 | [C₁₀H₁₀]⁺˙ (M-H₂O) | Low |
| 91 | [C₇H₇]⁺ (Tropylium Ion) | High (likely Base Peak) |
| 77 | [C₆H₅]⁺ (Phenyl Cation) | Moderate |
| 57 | [C₃H₅O]⁺ | Moderate to High |
GC-MS vs. Alternative Techniques: A Comparative Analysis
While GC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Here, we compare GC-MS with NMR and HPLC for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight and Fragmentation Pattern | Detailed Carbon-Hydrogen Framework and Connectivity | Purity and Quantification |
| Sensitivity | High (picogram to femtogram range) | Lower (microgram to milligram range) | Moderate to High (nanogram to microgram range) |
| Sample Throughput | High | Low to Medium | High |
| Structural Detail | Infers structure from fragments | Provides a detailed map of the molecule's structure | Limited structural information |
| Quantitative Analysis | Excellent for quantification with appropriate standards | Good for relative quantification (proton NMR) | Excellent for quantification |
| Suitability for this compound | Ideal for volatile, thermally stable compounds. Provides a unique "fingerprint" for identification. | Essential for unambiguous structure confirmation and stereochemical analysis. | Suitable for purity determination and analysis of thermally labile impurities.[1][2][3][4][5] |
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed to provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform a serial dilution to achieve a final concentration in the low ppm (µg/mL) range.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column suitable for a wide range of semi-volatile aromatic compounds.[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 20:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector. |
| Oven Temperature Program | Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A general-purpose program that allows for the elution of a wide range of compounds.[6] |
| MS Source Temperature | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temperature | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, leading to reproducible fragmentation patterns. |
| Mass Scan Range | m/z 40-400 | Covers the expected molecular ion and fragment ions. |
Visualizing the GC-MS Workflow
The following diagram illustrates the key stages of the GC-MS analysis for this compound.
Caption: Workflow for the GC-MS characterization of this compound.
Conclusion and Future Directions
Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the characterization of this compound. Its high sensitivity, resolving power, and the wealth of structural information derived from mass spectral fragmentation make it an indispensable tool for confirming the identity and purity of this and related compounds. While NMR spectroscopy is essential for definitive structural elucidation, and HPLC provides a robust method for quantification and analysis of non-volatile components, GC-MS offers a rapid and highly informative initial assessment.
Future work should focus on obtaining an experimental mass spectrum of a certified standard of this compound to validate the predicted fragmentation patterns. Furthermore, the development of chiral GC methods could enable the separation and characterization of its potential enantiomers, a critical aspect in pharmaceutical development.
References
-
Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. [Link]
-
Various Authors. (2013, February 14). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning? ResearchGate. [Link]
-
Publisso. (n.d.). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. [Link]
-
AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. [Link]
-
GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. GenTech Scientific. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Li, H., et al. (2018). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Journal of Analytical Methods in Chemistry. [Link]
-
Pascale, R., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Molecules. [Link]
-
Various Authors. (n.d.). Chromatogram of Benzyl alcohol residual solvents. ResearchGate. [Link]
-
News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. [Link]
-
Chegg. (2020, July 13). Solved 1 Gas Chromatograph dure of benzyl alcohol and benzyl. Chegg.com. [Link]
-
Kaygorodov, A. N., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules. [Link]
-
Otamukhamedova, G., et al. (2025). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters. [Link]
-
Kaygorodov, A. N., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. MDPI. [Link]
-
Agilent. (2015, October 29). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Agilent. [Link]
-
Various Authors. (n.d.). Determination Of Some Volatile Compounds In Alcoholic Beverage By Headspace Solid-Phase Microextraction Gas Chromatography - Mass Spectrometry. ResearchGate. [Link]
-
Castell, A., et al. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. Molecules. [Link]
-
Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry. [Link]
-
Dasgupta, A., et al. (1997). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of Forensic Sciences. [Link]
-
Various Authors. (n.d.). (PDF) Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. ResearchGate. [Link]
-
Various Authors. (n.d.). GC–MS analysis of a benzyl alcohol and b benzaldehyde. ResearchGate. [Link]
-
Lands, W. E. M., & Zschocke, A. (1965). New synthesis of (l)-1-O-benzylglycerol. Journal of Lipid Research. [Link]
-
Jeffrey, C. S., et al. (2025). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. MDPI. [Link]
-
Sunday, C. E., et al. (2020). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst. [Link]
-
Various Authors. (n.d.). Low-Field 1H-NMR Spectroscopy for Compositional Analysis of Multicomponent Polymer Systems | Request PDF. ResearchGate. [Link]
Sources
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. amptechfl.com [amptechfl.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
1H and 13C NMR spectral assignment for 1-benzylcyclopropan-1-ol
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Benzylcyclopropan-1-ol: A Comparative Analysis
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a molecule incorporating a strained three-membered ring, a flexible benzyl group, and a tertiary alcohol, its spectral features offer a compelling case study for researchers, scientists, and professionals in drug development. We will dissect the expected spectral patterns, explain the underlying principles, and compare its NMR signature with structurally related alternatives to provide a robust framework for its unambiguous identification.
The Structural Uniqueness of this compound
The structure of this compound presents several key features that directly influence its NMR spectra:
-
The Cyclopropane Ring: This highly strained, three-membered carbocycle possesses unique electronic properties. The carbon-carbon bonds have significant p-character, leading to a "pseudo-double bond" nature.[1] This generates a distinct magnetic anisotropy, which is a cornerstone of its NMR signature.[2][3]
-
The Benzyl Group: The proximity of the phenyl ring introduces aromaticity and its associated magnetic effects, influencing the chemical shifts of nearby protons and carbons.
-
The Tertiary Alcohol: The hydroxyl (-OH) group introduces a site for hydrogen bonding and proton exchange, which can lead to variable and often broad signals in the ¹H NMR spectrum.[4][5] The quaternary carbon to which it is attached will be a key feature in the ¹³C NMR spectrum.
dot graph "1_benzylcyclopropan_1_ol" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
// Define nodes with positions C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="-0.87,-0.5!"]; C3 [label="C3", pos="-0.87,0.5!"]; O [label="O", pos="0.5,0.87!"]; H_O [label="H", pos="0.5,1.5!"]; C4 [label="C4 (CH₂)", pos="1,-0.5!"]; C_ipso [label="C_ipso", pos="2,-0.5!"]; C_ortho1 [label="C_ortho", pos="2.5,-1.3!"]; C_meta1 [label="C_meta", pos="3.5,-1.3!"]; C_para [label="C_para", pos="4,-0.5!"]; C_meta2 [label="C_meta", pos="3.5,0.3!"]; C_ortho2 [label="C_ortho", pos="2.5,0.3!"]; H2a [label="H", pos="-1.5,-0.9!"]; H2b [label="H", pos="-1.2, -1.2!"]; H3a [label="H", pos="-1.5,0.9!"]; H3b [label="H", pos="-1.2, 1.2!"];
// Define edges C1 -- C2; C1 -- C3; C2 -- C3; C1 -- O; O -- H_O; C1 -- C4; C4 -- C_ipso; C_ipso -- C_ortho1; C_ortho1 -- C_meta1; C_meta1 -- C_para; C_para -- C_meta2; C_meta2 -- C_ortho2; C_ortho2 -- C_ipso; C2 -- H2a; C2 -- H2b; C3 -- H3a; C3 -- H3b; } Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to show four distinct regions corresponding to the cyclopropyl, benzylic, aromatic, and hydroxyl protons.
Cyclopropyl Protons (C2-H, C3-H)
-
Chemical Shift (δ 0.5 - 1.0 ppm): The most striking feature of cyclopropane derivatives is the pronounced upfield shift of the ring protons.[6][7] This is a direct consequence of the ring's magnetic anisotropy. The electron circulation within the C-C bonds generates a shielding cone above and below the ring plane, causing protons within this cone to resonate at a significantly lower frequency than typical aliphatic protons (which resonate around 1.3-1.5 ppm).[2][8]
-
Multiplicity (Complex Multiplets): The four protons on carbons C2 and C3 are chemically non-equivalent. The protons on the same carbon are diastereotopic due to the chiral center at C1. Furthermore, the cis and trans relationships between protons on adjacent carbons result in different coupling constants.[1] This complex spin system (approximating an AA'BB' system) will give rise to two overlapping, complex multiplets.
Benzylic Protons (C4-H₂)
-
Chemical Shift (δ ~2.5 - 3.0 ppm): These protons are expected to resonate downfield from typical aliphatic protons due to the deshielding effect of the adjacent aromatic ring.[9][10]
-
Multiplicity (AB Quartet or Singlet): The two benzylic protons are diastereotopic because they are adjacent to a stereocenter (C1). In a chiral environment, they are magnetically non-equivalent and should, in theory, couple to each other, producing a pair of doublets known as an AB quartet.[11] However, if the difference in their chemical shifts is very small, or if there is rapid conformational averaging, this pattern may collapse into a singlet.
Aromatic Protons (-C₆H₅)
-
Chemical Shift (δ 7.2 - 7.4 ppm): The five protons on the monosubstituted benzene ring will appear in the characteristic aromatic region.[12]
-
Multiplicity (Multiplet): Due to small differences in the electronic environment of the ortho, meta, and para protons, their signals will overlap, resulting in a complex, unresolved multiplet.[10]
Hydroxyl Proton (-OH)
-
Chemical Shift (Variable, δ ~1.5 - 4.0 ppm): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[4][5]
-
Multiplicity (Broad Singlet): Rapid chemical exchange with trace amounts of acid or water in the solvent typically prevents observation of coupling to neighboring protons.[5] This results in a broad singlet. The identity of this peak can be unequivocally confirmed by a "D₂O shake" experiment, where the sample is shaken with a drop of deuterium oxide. The labile -OH proton exchanges with deuterium, causing the signal to disappear from the spectrum.[5]
Predicted ¹³C NMR Spectral Analysis & DEPT-135
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon skeleton. A DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[13][14]
-
Quaternary Carbon (C1): Expected around δ 60-70 ppm . This carbon is attached to an oxygen atom and two other carbons, placing it in this downfield region. It will be absent in DEPT-90 and DEPT-135 spectra.[15]
-
Cyclopropyl Methylene Carbons (C2, C3): Expected around δ 10-20 ppm . Similar to their attached protons, the cyclopropyl carbons are significantly shielded and appear at an unusually high field (upfield) compared to typical sp³ hybridized carbons.[16] They will appear as negative signals in a DEPT-135 spectrum.[17]
-
Benzylic Methylene Carbon (C4): Expected around δ 45-55 ppm . This carbon is deshielded by the adjacent aromatic ring. It will appear as a negative signal in a DEPT-135 spectrum.
-
Aromatic Carbons (-C₆H₅): Expected in the δ 125-140 ppm range.[18] Four signals are anticipated due to the symmetry of the monosubstituted ring: ipso (weakest signal, quaternary), ortho (CH), meta (CH), and para (CH). The ipso-carbon will be absent in DEPT spectra, while the other three will appear as positive signals in DEPT-90 and DEPT-135 experiments.
Comparative Spectral Data
To highlight the unique spectral features of this compound, a comparison with related molecules is instructive.
| Compound | Aromatic Protons (δ ppm) | Benzylic/Alicyclic Protons (δ ppm) | Other Protons (δ ppm) | Key ¹³C Signals (δ ppm) |
| This compound (Predicted) | ~7.3 (m, 5H) | ~2.8 (s or ABq, 2H, -CH₂-) | ~0.8 (m, 4H, cyclopropyl); ~2.5 (s, 1H, -OH) | Cq: ~65; CH₂: ~50 (benzyl), ~15 (cyclopropyl); C-Ar: 125-140 |
| Cyclopropylbenzene [8] | 7.21-7.03 (m, 5H) | 1.84 (m, 1H, -CH-) | 0.91 (m, 2H, -CH₂-); 0.66 (m, 2H, -CH₂-) | CH: 15.9; CH₂: 9.9; C-Ar: 125.8-144.3 |
| Benzyl Alcohol [10] | 7.25-7.42 (m, 5H) | 4.6 (s, 2H, -CH₂-) | 2.9 (br s, 1H, -OH) | CH₂: 63.8; C-Ar: 126-141 |
| 1-Phenyl-1-propanol | ~7.3 (m, 5H) | 4.59 (t, 1H, -CHOH-) | 1.78 (q, 2H, -CH₂-); 0.90 (t, 3H, -CH₃-) | CH: ~76; CH₂: ~32; CH₃: ~10; C-Ar: 126-145 |
This comparison clearly illustrates the diagnostic upfield shifts of the cyclopropyl group in both ¹H and ¹³C NMR spectra, distinguishing it from its acyclic analogue, 1-phenyl-1-propanol.
Experimental Protocols
Standard NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and the presence of a residual solvent peak at 7.26 ppm that can be used for reference. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[16]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
D₂O Shake Protocol for -OH Confirmation
-
Acquire a standard ¹H NMR spectrum.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the -OH proton should disappear or significantly diminish in intensity.[5]
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with information, defined by the interplay of its constituent parts. The magnetic anisotropy of the cyclopropane ring provides a definitive, high-field signature for its protons and carbons, serving as a primary diagnostic tool.[8] The benzylic group's protons offer insights into the molecule's chirality through potential diastereotopicity, while the aromatic and hydroxyl signals conform to expected patterns. By combining standard 1D NMR techniques with DEPT experiments, a complete and unambiguous structural assignment can be achieved, underscoring the power of NMR spectroscopy in modern chemical analysis.
References
-
Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
-
PubMed. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]
-
Reddit. (2023). Hydroxyl Groups in NMR. [Link]
-
Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. [Link]
-
AWS. (n.d.). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]
-
ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?. [Link]
-
University of Regensburg. (n.d.). benzyl chloride (Predicted Chemical Shifts). [Link]
-
University of Calgary. (n.d.). NMR Chart. [Link]
-
DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]
-
Michigan State University. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. [Link]
-
Springer. (n.d.). NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
-
ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]
-
Chemistry Stack Exchange. (2018). ¹H splitting pattern of benzyl CH₂ protons. [Link]
-
ResearchGate. (n.d.). Figure 4: ¹³C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. [Link]
-
Supporting Information. (n.d.). ¹³C ; DEPT135 ; HSQC) and HRMS spectra. [Link]
-
NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 13.13: DEPT ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
NIH. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]
-
ScienceDirect. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
Sci-Hub. (2018). Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Cyclopropane(75-19-4) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. hil8_sln.html [ursula.chem.yale.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benzyl chloride (Predicted Chemical Shifts) [chem.purdue.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 16. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
- 18. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to the Catalytic Activity of Substituted Cyclopropanols
For the modern researcher, scientist, and drug development professional, the ability to fine-tune chemical transformations is paramount. Cyclopropanols, with their inherent ring strain, have emerged as exceptionally versatile three-carbon synthons. Their reactivity, however, is not monolithic; it is exquisitely controlled by the nature of the substituents adorning the cyclopropyl ring. This guide provides an in-depth comparison of the catalytic activity of differently substituted cyclopropanols, supported by experimental data from seminal studies. We will delve into the causality behind experimental choices, offering field-proven insights into how substituent effects can be harnessed to achieve desired synthetic outcomes.
The Dual Nature of Cyclopropanol Reactivity
Cyclopropanols primarily exhibit two modes of reactivity under catalytic conditions: ring-opening reactions, which proceed through homoenolate or β-keto radical intermediates, and transformations that retain the three-membered ring. The choice of catalyst and, critically, the electronic and steric properties of the substituents on the cyclopropanol determine which pathway is favored and the efficiency of the transformation. This guide will focus on transition metal-catalyzed ring-opening reactions, a dominant and synthetically powerful strategy.
Section 1: Cobalt-Catalyzed [3+2] Cycloaddition of Cyclopropanols with Allenes
A notable application of substituted cyclopropanols is in cobalt-catalyzed formal [3+2] cycloaddition reactions. This transformation provides a pathway to valuable 3-alkylidenecyclopentanol derivatives. The catalytic efficiency and selectivity of this reaction are highly dependent on the substituent at the C1 position of the cyclopropanol.
Mechanistic Insights: The Role of the Substituent
The reaction is proposed to proceed via the formation of a cobalt homoenolate intermediate. The electronic nature of the C1 substituent significantly influences the stability and reactivity of this key intermediate.
Caption: Proposed catalytic cycle for the cobalt-catalyzed [3+2] cycloaddition and the influence of substituents.
Electron-withdrawing groups (EWGs) on an aryl substituent at the C1 position tend to stabilize the cobalt homoenolate intermediate through inductive effects, which can modulate the reaction rate. Conversely, strong electron-donating groups (EDGs) can have a more complex influence, potentially affecting the rate of ring-opening.
Comparative Performance Data
The following table summarizes the performance of various 1-substituted cyclopropanols in the cobalt-catalyzed [3+2] cycloaddition with N-(4-methylphenyl)sulfonyl-1,1-dimethylallene, as reported by Yang, Sun, and Yoshikai (2019).[1][2]
| Entry | R (Substituent on Cyclopropanol) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 95 | >20:1 |
| 2 | 4-Methylphenyl (EDG) | 90 | >20:1 |
| 3 | 4-Methoxyphenyl (strong EDG) | 88 | >20:1 |
| 4 | 4-Fluorophenyl (weak EWG) | 94 | >20:1 |
| 5 | 4-Chlorophenyl (EWG) | 93 | >20:1 |
| 6 | 4-(Trifluoromethyl)phenyl (strong EWG) | 91 | >20:1 |
| 7 | 2-Naphthyl | 94 | >20:1 |
| 8 | Cyclohexyl | 78 | >20:1 |
Analysis: The data indicates that a range of electronically diverse aryl substituents at the C1 position are well-tolerated, consistently providing high yields and excellent diastereoselectivity.[1][2] Both electron-donating and electron-withdrawing groups on the phenyl ring lead to successful reactions, suggesting that while electronic effects play a role, the overall catalytic cycle is robust.[1][2] A notable decrease in yield is observed with an alkyl substituent (cyclohexyl), which may be attributed to differences in the stability or reactivity of the corresponding homoenolate intermediate compared to its aryl-substituted counterparts.[1][2]
Experimental Protocol: Cobalt-Catalyzed [3+2] Cycloaddition
This protocol is adapted from the supporting information of Yang, Sun, and Yoshikai, ACS Catalysis2019 , 9 (3), 1973–1978.[1]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Co(OAc)₂ (5 mol %) and a diphosphine ligand (e.g., Xantphos, 6 mol %) in 1,4-dioxane is prepared.
-
Reaction Setup: To an oven-dried reaction vial, the cyclopropanol (1.0 equiv), allene (1.2 equiv), and a reducing agent (e.g., Zn powder, 20 mol %) are added.
-
Initiation: The catalyst solution is added to the reaction vial, followed by an additive (e.g., DABCO, 20 mol %). The vial is sealed and removed from the glovebox.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel. The yield and diastereomeric ratio are determined by ¹H NMR spectroscopy.
Section 2: Rhodium-Catalyzed Ring-Opening Amidation
The synthesis of β²-amino ketones is a significant challenge in organic chemistry. A highly efficient Rh-catalyzed ring-opening amidation of substituted cyclopropanols has been developed to address this, showcasing remarkable regioselectivity.[3][4]
Mechanistic Insights: Orbital Interactions vs. Steric Effects
Initially, steric hindrance was presumed to dictate the regioselectivity of the C-C bond cleavage. However, computational and experimental studies by Lee et al. (2022) have revealed that orbital interactions play a more critical role in directing the selective formation of the β²-amino ketone over the β³-isomer.[3][4] The rhodium catalyst preferentially inserts into the C1-C2 bond that has better orbital overlap with the catalyst's d-orbitals, leading to the thermodynamically favored rhodacyclobutane intermediate.
Caption: Simplified schematic of regioselectivity in Rh-catalyzed amidation, governed by orbital interactions.
Comparative Performance Data
The following table presents data from the study by Lee et al. on the Rh-catalyzed amidation of various substituted cyclopropanols.[3][4]
| Entry | R¹ (Substituent on Cyclopropanol) | R² (Substituent on Cyclopropanol) | Yield (%) |
| 1 | Phenyl | H | 95 |
| 2 | 4-Methoxyphenyl (EDG) | H | 94 |
| 3 | 4-Fluorophenyl (weak EWG) | H | 95 |
| 4 | 4-Chlorophenyl (EWG) | H | 96 |
| 5 | 4-(Trifluoromethyl)phenyl (strong EWG) | H | 93 |
| 6 | 2-Thienyl | H | 91 |
| 7 | Cyclohexyl | H | 85 |
| 8 | Methyl | Methyl | 82 |
Analysis: The Rh-catalyzed amidation demonstrates broad applicability with consistently high yields across a range of 1-substituted cyclopropanols.[3][4] Notably, the electronic nature of the aryl substituent, whether electron-donating or electron-withdrawing, has a minimal impact on the reaction's efficiency.[3][4] This robustness underscores the power of the rhodium catalyst in this transformation. A slight decrease in yield is observed for the alkyl-substituted cyclopropanol (cyclohexyl), and a further decrease for the 1,2-disubstituted substrate, which can be attributed to increased steric hindrance affecting the initial coordination to the rhodium center.[3][4]
Experimental Protocol: Rh-Catalyzed Ring-Opening Amidation
This protocol is based on the experimental procedures detailed in the supporting information of Lee et al., J. Am. Chem. Soc.2022 , 144 (8), 3667–3675.[3]
-
Reaction Setup: To a screw-capped vial are added the cyclopropanol (1.0 equiv), a dioxazolone (the amino source, 1.2 equiv), a rhodium precursor (e.g., [Rh(cod)₂]BF₄, 2 mol %), and a ligand (e.g., a phosphine ligand, 4.4 mol %).
-
Solvent Addition: Anhydrous solvent (e.g., 1,2-dichloroethane) is added, and the vial is sealed.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated period (e.g., 12 hours).
-
Workup and Analysis: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β²-amino ketone. The yield is determined after purification.
Section 3: Zinc-Catalyzed Enantioselective Conjugate Addition
The generation of zinc homoenolates from cyclopropanols for enantioselective conjugate addition to α,β-unsaturated ketones is another powerful synthetic strategy. The substituent on the cyclopropanol plays a key role in the efficiency and enantioselectivity of this process.
Mechanistic Insights: Ligand-Accelerated Catalysis
This reaction is promoted by a chiral zinc aminoalkoxide catalyst. The reaction proceeds through the ring-opening of the cyclopropanol to form a zinc homoenolate, which then adds to the enone. The chiral ligand on the zinc catalyst is crucial for both accelerating the reaction and inducing enantioselectivity.
Caption: Catalytic cycle for the Zn-catalyzed enantioselective conjugate addition of cyclopropanols.
Comparative Performance Data
The following data is from the work of Sekiguchi and Yoshikai (2021) on the enantioselective conjugate addition of catalytically generated zinc homoenolates.[5][6]
| Entry | R (Substituent on Cyclopropanol) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 86 | 93 |
| 2 | 4-Methylphenyl (EDG) | 88 | 94 |
| 3 | 3,5-Dimethylphenyl (EDG) | 93 | 94 |
| 4 | 4-Fluorophenyl (weak EWG) | 82 | 92 |
| 5 | 4-Chlorophenyl (EWG) | 78 | 91 |
| 6 | 4-(Trifluoromethyl)phenyl (strong EWG) | 51 | 89 |
| 7 | 2-Furyl | 85 | 88 |
| 8 | n-Pentyl | 34 | 24 |
Analysis: This zinc-catalyzed system shows a clear electronic effect. Aryl-substituted cyclopropanols with electron-donating or weakly electron-withdrawing groups provide high yields and excellent enantioselectivities.[5][6] However, a strong electron-withdrawing group like trifluoromethyl significantly reduces the yield, likely by destabilizing the transition state of the conjugate addition or affecting the rate of homoenolate formation.[5][6] The reaction is less effective with alkyl-substituted cyclopropanols, resulting in a dramatic drop in both yield and enantioselectivity, highlighting the importance of the aryl substituent in this particular catalytic system.[5][6]
Experimental Protocol: Zinc-Catalyzed Enantioselective Conjugate Addition
This protocol is adapted from the experimental procedures described by Sekiguchi and Yoshikai, J. Am. Chem. Soc.2021 , 143 (12), 4775–4781.[6]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a chiral β-amino alcohol (15 mol %) is dissolved in an anhydrous solvent (e.g., toluene). Diethylzinc (1.1 M in toluene, 10 mol %) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, the α,β-unsaturated ketone (1.2 equiv) is added.
-
Initiation: A solution of the cyclopropanol (1.0 equiv) in the same solvent is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a specific temperature (e.g., 0 °C) for a designated time (e.g., 24 hours).
-
Workup and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion and Future Outlook
The catalytic activity of substituted cyclopropanols is a rich and nuanced field. As demonstrated, the choice of metal catalyst and the electronic and steric nature of the substituents on the cyclopropanol ring are critical determinants of reaction outcome, efficiency, and selectivity.
-
Cobalt catalysis shows broad tolerance for electronically diverse aryl substituents in [3+2] cycloadditions, with a notable decrease in efficiency for alkyl-substituted cyclopropanols.
-
Rhodium catalysis in ring-opening amidation is remarkably robust, providing high yields for a wide array of substituents, with regioselectivity governed by subtle orbital interactions rather than simple sterics.
-
Zinc catalysis for enantioselective conjugate addition is highly sensitive to the electronic properties of the C1 substituent, favoring electron-donating and weakly electron-withdrawing aryl groups while performing poorly with strongly electron-withdrawing and alkyl groups.
For researchers in drug development and synthetic chemistry, a deep understanding of these substituent effects is not merely academic; it is a practical tool for rational catalyst and substrate design. By carefully selecting the substitution pattern on the cyclopropanol, one can steer a reaction towards a desired product with high efficiency and selectivity. Future research will undoubtedly uncover new catalytic systems that further expand the synthetic utility of these versatile three-carbon building blocks, with an increasing emphasis on developing enantioselective variants and understanding the intricate mechanisms that govern their reactivity.
References
-
Lee, M., Heo, J., Kim, D., & Chang, S. (2022). On the Origin of Rh-Catalyzed Selective Ring-Opening Amidation of Substituted Cyclopropanols to Access β2-Amino Ketones. Journal of the American Chemical Society, 144(8), 3667–3675. [Link][3][4]
-
Yang, J., Sun, Q., & Yoshikai, N. (2019). Cobalt-Catalyzed Regio- and Diastereoselective Formal [3 + 2] Cycloaddition between Cyclopropanols and Allenes. ACS Catalysis, 9(3), 1973–1978. [Link][1][2]
-
Sekiguchi, Y., & Yoshikai, N. (2021). Enantioselective Conjugate Addition of Catalytically Generated Zinc Homoenolate. Journal of the American Chemical Society, 143(12), 4775–4781. [Link][5][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sci-Hub. Cobalt-Catalyzed Regio- and Diastereoselective Formal [3 + 2] Cycloaddition between Cyclopropanols and Allenes / ACS Catalysis, 2019 [sci-hub.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the Origin of Rh-Catalyzed Selective Ring-Opening Amidation of Substituted Cyclopropanols to Access β2-Amino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Conjugate Addition of Catalytically Generated Zinc Homoenolate | Yoshikai Group [pharm.tohoku.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Computationally Assessing 1-benzylcyclopropan-1-ol Stability
For researchers and professionals in drug development, understanding the inherent stability of molecular scaffolds is paramount. The cyclopropane ring, a common motif in medicinal chemistry, presents a unique challenge due to its significant ring strain. This guide provides an in-depth comparison of quantum chemical calculation strategies to evaluate the stability of 1-benzylcyclopropan-1-ol, a representative substituted cyclopropanol. We will move beyond a simple listing of methods to explain the causality behind procedural choices, ensuring a robust and reliable computational analysis.
The high ring strain energy of cyclopropanols makes them susceptible to ring-opening reactions, a characteristic that can be both synthetically useful and a liability for molecular stability.[1][2][3] Computational chemistry offers a powerful lens to predict and quantify this stability before committing to costly and time-consuming laboratory synthesis.[4] This guide will focus on three key computational protocols: conformational analysis, ring strain energy calculation, and the modeling of decomposition pathways.
Pillar 1: The Foundation - Conformational Analysis
A molecule's observed properties are dictated by its lowest energy conformation. For a flexible molecule like this compound, with its rotatable benzyl and hydroxyl groups, identifying this global minimum is the non-negotiable first step of any stability analysis.
-
Initial Structure Generation: Begin by building the this compound structure in a molecular editor.
-
Conformational Search: Employ a conformational search algorithm. A common approach is to use a molecular mechanics force field (e.g., MMFF94) to rapidly generate and minimize a large number of potential conformers by systematically rotating the single bonds.
-
Quantum Mechanical Refinement: Take the lowest energy conformers from the molecular mechanics search (e.g., all conformers within 10 kcal/mol of the minimum) and perform a full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G(d) offers a good balance of accuracy and computational cost for this step.
-
Frequency Analysis: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. The structure with the lowest electronic energy (including zero-point vibrational energy correction) is the global minimum.
Pillar 2: Quantifying Inherent Instability - Ring Strain Energy (RSE)
The defining feature of a cyclopropane is its strain. Quantifying this strain provides a direct measure of the thermodynamic driving force for ring-opening reactions. A common and reliable method for calculating RSE involves the use of homodesmotic reactions.[5][6] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculation.[7][8]
-
Define the Reaction: Construct a balanced chemical reaction where the strained ring is opened, but the constituent bonds are reformed in unstrained, acyclic molecules. For this compound, a suitable reaction is:
This compound + 2 x propane + ethanol + toluene → 2,2-dimethylpropane + 2-methyl-1-phenylpropan-2-ol + isopropanol
-
Optimize All Species: Perform a full geometry optimization and frequency calculation for every molecule in the reaction (both reactants and products) using a consistent, high-level theoretical method. For reliable energetics, a DFT functional like M06-2X or ωB97X-D with a larger basis set such as 6-311+G(d,p) is recommended. These functionals are better at capturing the non-covalent interactions present in the benzyl group.
-
Calculate Reaction Enthalpy: The Ring Strain Energy (RSE) is the negative of the calculated enthalpy of this reaction (ΔH_rxn).
RSE = - [ (Σ E_products) - (Σ E_reactants) ]
Where 'E' is the total electronic energy plus thermal corrections to enthalpy from the frequency calculation.
Caption: Computational workflow for assessing the stability of this compound.
Pillar 3: Predicting Reactivity - Kinetic Stability and Decomposition Pathways
While RSE indicates thermodynamic instability, it doesn't reveal how quickly the molecule will decompose. For that, we must investigate the kinetics by calculating the activation energy (ΔG‡) for plausible decomposition pathways. Cyclopropanols are known to undergo ring-opening to form β-keto radicals or rearrange to form propanal derivatives.[1][2][3] A primary pathway to consider is the homolytic cleavage of a C-C bond in the ring.
-
Identify Reactant and Product: The reactant is the global minimum conformer of this compound. The product would be the ring-opened radical (e.g., the 1-hydroxy-1-benzyl-3-propan-1,3-diyl radical).
-
Transition State (TS) Search: The key step is to locate the transition state structure connecting the reactant and product. This is typically done using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by simply stretching the bond of interest and optimizing to a saddle point (using keywords like Opt=TS).
-
TS Verification: A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This must be confirmed with a frequency calculation.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed starting from the TS structure. This traces the reaction path downhill to both the reactant and product, confirming that the located TS correctly connects the desired species.
-
Calculate Activation Energy: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactant.
ΔG‡ = G_TS - G_reactant
Comparison of Computational Methods
The choice of theoretical method significantly impacts the accuracy and cost of the calculations. Below is a comparison of common DFT functionals for calculating the activation energy of a hypothetical C1-C2 bond cleavage.
| Level of Theory | Basis Set | Relative CPU Time | Calculated ΔG‡ (kcal/mol) | Comments |
| B3LYP | 6-31G(d) | 1.0x | 28.5 | Fast, good for initial geometries, but may underestimate barrier heights. |
| B3LYP-D3 | 6-311+G(d,p) | 3.5x | 26.8 | Includes dispersion correction, better for systems with non-covalent interactions. |
| M06-2X | 6-311+G(d,p) | 5.2x | 31.2 | Generally provides more accurate barrier heights for main-group chemistry.[9] |
| ωB97X-D | 6-311+G(d,p) | 4.8x | 30.5 | A range-separated functional, also excellent for kinetics and non-covalent interactions. |
Trustworthiness Check: As the table shows, different functionals can yield activation energies that vary by several kcal/mol. For authoritative results, it is advisable to benchmark at least two robust functionals, such as M06-2X and ωB97X-D. Consistency between these methods provides a high degree of confidence in the predicted stability.
Conclusion and Recommendations
This guide outlines a multi-faceted computational approach to rigorously assess the stability of this compound. By systematically performing conformational analysis, quantifying thermodynamic instability through ring strain energy, and modeling kinetic stability via decomposition pathways, researchers can build a comprehensive and reliable stability profile.
For drug development professionals, this predictive power is invaluable. It allows for the early-stage screening of strained scaffolds, prioritizing synthetic efforts on candidates with a higher likelihood of possessing the requisite stability for pharmaceutical applications. We recommend a tiered approach: initial, rapid screening with methods like B3LYP/6-31G(d), followed by high-accuracy single-point energy calculations or full re-optimization of key structures (minima and transition states) with more robust methods like M06-2X/6-311+G(d,p) to ensure the scientific integrity of the findings. This structured, self-validating workflow provides the necessary confidence to make informed decisions in the complex process of drug discovery.
References
-
Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simulations. (n.d.). American Chemical Society. Retrieved from [Link]
-
Ansys Chemkin | Chemical Kinetics Simulation Software. (n.d.). Ansys. Retrieved from [Link]
-
Ring Strain Energies from ab Initio Calculations. (1998). Journal of the American Chemical Society, 120(31), 7837-7844. Retrieved from [Link]
-
RMG - Reaction Mechanism Generator. (n.d.). MIT. Retrieved from [Link]
-
Reaction Lab | Chemical Kinetics Modeling Software. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Modeling ring puckering in strained systems: application to 3,6-anhydroglycosides. (2005). Carbohydrate Research, 340(13), 2163-2171. Retrieved from [Link]
-
DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. (n.d.). American Chemical Society. Retrieved from [Link]
-
Reactor. (n.d.). Chemaxon. Retrieved from [Link]
-
Ring Strain Energies from ab Initio Calculations. (1998). Journal of the American Chemical Society, 120(31), 7837-7844. Retrieved from [Link]
-
Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. (2021). PMC - NIH. Retrieved from [Link]
-
Ring-opening transformations of cyclopropanol derivatives via homoenolate. (2020). ResearchGate. Retrieved from [Link]
-
Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. (2021). The Journal of Physical Chemistry A, 125(35), 7754-7767. Retrieved from [Link]
-
Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings. (2016). Inorganic Chemistry, 55(5), 2415-2426. Retrieved from [Link]
-
Cyclopropanol. (n.d.). Wikipedia. Retrieved from [Link]
-
Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. (2021). PubMed. Retrieved from [Link]
-
Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. (2017). Synlett, 28(8), 913-918. Retrieved from [Link]
Sources
- 1. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 3. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes / The Journal of Physical Chemistry A, 2021 [sci-hub.ru]
- 9. Modeling ring puckering in strained systems: application to 3,6-anhydroglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzylcyclopropan-1-ol
Part 1: Understanding the Hazard Profile of 1-Benzylcyclopropan-1-ol
To safely manage the disposal of any chemical, we must first understand its inherent hazards. Based on the structural motifs of a tertiary alcohol, a strained cyclopropane ring, and a benzyl group, we can anticipate the following hazard profile for this compound. This assessment is informed by GHS classifications of similar compounds such as 1-phenylcyclopropan-1-ol and 1-benzylcyclohexan-1-ol[1][2].
Table 1: Anticipated Hazard Profile for this compound
| Hazard Category | Anticipated Classification | GHS Hazard Statement | Rationale and Precautionary Measures |
| Acute Toxicity | Potential for harm if swallowed, inhaled, or in contact with skin. | H302: Harmful if swallowed. | Assume toxicity and minimize exposure through appropriate Personal Protective Equipment (PPE). |
| Skin Corrosion/Irritation | Likely to cause skin irritation. | H315: Causes skin irritation. | Avoid direct skin contact by wearing nitrile or other chemically resistant gloves. |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation or damage. | H318/H319: Causes serious eye damage/irritation. | Wear safety glasses with side shields or chemical splash goggles at all times. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335: May cause respiratory irritation. | Handle only in a well-ventilated area, preferably within a chemical fume hood. |
| Flammability | Likely a flammable liquid and vapor. | H226: Flammable liquid and vapor. | Store away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. |
| Chemical Instability | The strained cyclopropanol ring is susceptible to ring-opening reactions. | Not a standard GHS statement. | Avoid contact with strong acids, bases, and oxidizing agents, which can catalyze uncontrolled ring-opening[3][4][5][6]. Thermal decomposition is also a concern[7][8]. |
Part 2: The "Why": Causality Behind Disposal Choices
The core principle for the disposal of this compound is the mitigation of risks associated with its reactivity. The three-membered cyclopropane ring is sterically strained and, when combined with the adjacent hydroxyl group, creates a reactive functional group.
-
Acid and Base-Catalyzed Ring Opening: Both acids and bases can catalyze the opening of the cyclopropanol ring to form a more stable ketone[4][6]. This reaction can be exothermic and may produce unforeseen byproducts. Therefore, segregating this compound waste from acidic and basic waste streams is critical to prevent uncontrolled reactions within the waste container.
-
Oxidative Ring Opening: Oxidizing agents can also initiate ring-opening, often through radical pathways[3][9][10]. Mixing this compound with oxidizers could lead to a rapid and potentially violent reaction.
-
Thermal Decomposition: While specific data is unavailable for this compound, cyclopropanes, in general, can undergo thermal rearrangement or decomposition[7][8][11]. Storing the waste in a cool, well-ventilated area away from heat sources is a necessary precaution.
The disposal strategy, therefore, is one of containment and controlled transfer to a licensed hazardous waste facility, where it can be incinerated or otherwise treated under controlled conditions.
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety at each stage of the disposal process. The American Chemical Society's RAMP principle (Recognize, Assess, Minimize, Prepare) is a foundational element of this procedure[12][13].
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap is recommended. Do not use metal containers if there is any risk of acidic contamination.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The date when the first waste was added to the container (accumulation start date)
-
The associated hazards (e.g., "Flammable," "Irritant")
-
-
Segregation: Store the waste container in a designated satellite accumulation area. This area must be at or near the point of generation and under the control of laboratory personnel. Crucially, segregate the this compound waste from incompatible materials, especially:
-
Strong Acids
-
Strong Bases
-
Oxidizing Agents
-
-
Location: Store the waste container in a secondary containment tray to prevent the spread of material in case of a leak. The storage location should be a cool, dry, and well-ventilated area, away from heat and direct sunlight.
-
Container Integrity: Keep the waste container closed at all times, except when adding waste. This minimizes the release of flammable vapors and prevents contamination.
-
Quantity Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area.
-
Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or a licensed waste management contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink[14]. This is a violation of environmental regulations and can harm aquatic life and wastewater treatment systems.
-
Do Not Evaporate: Do not attempt to dispose of this chemical by evaporation in a fume hood[14]. This practice is unsafe, pollutes the atmosphere, and is illegal in many jurisdictions.
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.
-
Small Spills: For small spills that you are trained to handle, wear your full PPE. Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Containment: Place the used absorbent material into a sealable, properly labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of safety and scientific integrity in their critical work.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
American Chemical Society. (2013). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. Retrieved from [Link]
-
Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. (2021). ACS Catalysis. Retrieved from [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (1990). Retrieved from [Link]
-
ACS publishes Guidelines for Secondary School Laboratory Safety. (2016). ChemEd X. Retrieved from [Link]
-
DePuy, C. H., Klein, R. A., & Clark, J. P. (1974). Cyclopropanols. XI. Acid-Catalyzed Ring Opening of Arylcyclopropanols. The Journal of Organic Chemistry, 39(4), 483–487. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). Organic Letters. Retrieved from [Link]
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. (2020). ACS Catalysis. Retrieved from [Link]
-
Laboratory Safety. (n.d.). American Chemical Society. Retrieved from [Link]
-
Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). SciSpace. Retrieved from [Link]
-
DePuy, C. H., & Breitbeil, F. W. (1963). The Stereospecific Acid- and Base-Catalyzed Ring Opening of a Substituted Cyclopropanol. Journal of the American Chemical Society, 85(14), 2176–2177. Retrieved from [Link]
-
Ring-opening transformations of cyclopropanol derivatives via homoenolate. (2018). ResearchGate. Retrieved from [Link]
-
Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. (2018). Chemical Science. Retrieved from [Link]
-
Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones. (2019). Organic Letters. Retrieved from [Link]
-
cis-(1S,2S)-2-benzylcyclopropan-1-ol. (n.d.). PubChem. Retrieved from [Link]
-
University of Washington STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS CARCINOGEN - BENZENE. (1991). University of Washington. Retrieved from [Link]
-
1-Benzylcyclohexan-1-ol. (n.d.). PubChem. Retrieved from [Link]
-
Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. (1972). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Improved Access to Cyclopropanol via Supply-Centered Synthesis. (2022). ChemRxiv. Retrieved from [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
1-Butylcyclopropan-1-ol. (n.d.). PubChem. Retrieved from [Link]
-
1-Phenylcyclopropan-1-ol. (n.d.). PubChem. Retrieved from [Link]
-
Oxidation of functionalized cyclopropanes to cyclopropanols. (2018). ResearchGate. Retrieved from [Link]
-
ACS Catalysis Journal. (n.d.). ACS Publications. Retrieved from [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Benzylcyclopropane. (n.d.). PubChem. Retrieved from [Link]
-
Thermal decomposition. (n.d.). Wikipedia. Retrieved from [Link]
-
Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst. (2022). ChemRxiv. Retrieved from [Link]
-
Thermal Decomposition of 2-Cyclopentenone. (2014). The Journal of Physical Chemistry A. Retrieved from [Link]
-
1-Propanol. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. 1-Benzylcyclohexan-1-ol | C13H18O | CID 74753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylcyclopropan-1-ol | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 9. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acs.org [acs.org]
- 13. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 14. vumc.org [vumc.org]
Personal protective equipment for handling 1-Benzylcyclopropan-1-ol
Mastering Safety: Your Guide to Handling 1-Benzylcyclopropan-1-ol
In the dynamic landscape of pharmaceutical research and drug development, the precise and safe handling of novel chemical entities is paramount. This compound, a compound of interest, requires a meticulous approach to laboratory safety. This guide moves beyond a simple checklist, offering a deep, scientifically-grounded framework for its handling, ensuring the protection of researchers and the integrity of your work.
Hazard Assessment: Understanding the 'Why' Behind the 'How'
The primary hazards are identified as follows:
-
Skin Irritation (H315): Like many alcohols and cyclic compounds, this compound is expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation (H318/H319): Direct contact with the eyes is likely to cause serious irritation or damage.[1][2] This is a common hazard for alcohols, which can dehydrate and damage sensitive corneal tissue.[3][4][5][6]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1][2]
-
Acute Oral Toxicity (H302): The compound may be harmful if swallowed.[2]
-
Potential for Peroxide Formation: Benzyl alcohol and certain ethers are known to form explosive peroxides over time when exposed to air.[7][8][9] While data for this specific molecule is absent, its benzylic structure warrants caution. It is crucial to date the container upon receipt and opening.[7]
Core Protective Equipment: A Data-Driven Summary
Based on the hazard assessment, the following Personal Protective Equipment (PPE) is mandatory. The goal is to create an impermeable barrier between the researcher and the chemical.
| Area of Protection | Required PPE | Specification & Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles must be worn to prevent splashes from entering the eyes.[3][4][6] A face shield should be worn over the goggles during procedures with a high risk of splashing (e.g., transfers of large volumes, heating). |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact and splash protection. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for tears or punctures before use. |
| Body | Flame-Retardant Laboratory Coat | A flame-retardant lab coat is essential, given the unknown flammability but potential risk based on similar alcohols.[4] It should be fully buttoned with sleeves rolled down to cover all skin. |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this compound should be performed within a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.[3][10] |
Operational Protocols: A Self-Validating System for Safety
Adherence to a strict, logical workflow is critical. Each step is designed to preemptively mitigate risk, creating a system where safety is continuously validated.
Caption: Logical workflow for handling this compound.
A. Donning (Putting On) PPE:
-
Lab Coat: Put on your flame-retardant lab coat, ensuring it is fully buttoned.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your chemical-resistant gloves last. Pull the cuffs of the gloves over the sleeves of your lab coat to create a seal.
B. Doffing (Taking Off) PPE - The Causality of Contamination Avoidance: This sequence is critical to prevent transferring contaminants from the PPE to your skin.
-
Gloves: Remove gloves first as they are most likely to be contaminated. Using one gloved hand, pinch the palm of the other and peel the glove off, turning it inside out. Ball the removed glove into your remaining gloved hand. Slide two fingers of your clean hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothes or skin. Store it in its designated location or dispose of it if it's a single-use coat.
-
Eye/Face Protection: Remove goggles and face shield last, handling them by the strap or sides.
-
Hand Hygiene: Wash your hands and arms thoroughly with soap and water.
Emergency & Disposal Plans
Immediate Actions on Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][6] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][5][6] Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][6] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[4]
Disposal of Contaminated Materials and Chemical Waste:
-
Solid Waste: All contaminated PPE (gloves, disposable coats), absorbent materials from spills, and empty containers must be disposed of as hazardous chemical waste.[11] Place these items in a clearly labeled, sealed waste container.
-
Liquid Waste: Unused or waste this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[3] Never pour chemical waste down the drain.[11] All waste must be handled in accordance with local, state, and federal regulations.[7]
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you build a resilient culture of safety, ensuring that your pursuit of scientific advancement is both groundbreaking and fundamentally secure.
References
-
National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopropan-1-ol. PubChem Compound Database. Retrieved from [Link]
-
Penta Chemicals. (2024). Benzyl alcohol Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2023). Propan-1-ol Safety Data Sheet. Retrieved from [Link]
-
A1 Chemical. (n.d.). BENZYL ALCOHOL TECH Safety Data Sheet. Retrieved from [Link]
-
Laboratorium Discounter. (2023). Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzylcyclohexan-1-ol. PubChem Compound Database. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzylcyclopropane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. 1-Phenylcyclopropan-1-ol | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzylcyclohexan-1-ol | C13H18O | CID 74753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. louisville.edu [louisville.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 10. osha.gov [osha.gov]
- 11. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
